molecular formula C17H17N5O2 B078578 Disperse orange 25 CAS No. 12223-19-7

Disperse orange 25

Cat. No.: B078578
CAS No.: 12223-19-7
M. Wt: 323.35 g/mol
InChI Key: ZSPPPAFDNHYXNW-UHFFFAOYSA-N
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Description

Disperse Orange 25 is a member of the azo dye class, specifically engineered as a disperse dye for coloring synthetic textiles. Its primary research application is in the dyeing of hydrophobic fibers such as polyester, acetate, and nylon, where it serves as a critical model compound for studying dyeing kinetics, color fastness, and the thermodynamics of the dye-sorption process. The mechanism of action involves the formation of a solid solution, where the dye molecules, which are non-ionic and only sparingly soluble in water, diffuse into the amorphous regions of the thermoplastic fiber under high-temperature conditions. Once inside the polymer matrix, the dye is held in place primarily by hydrophobic interactions and mechanical entrapment. For researchers, this compound provides a valuable tool for investigating the relationship between molecular structure and dyeing performance, optimizing dyeing parameters (e.g., temperature, pH, use of carriers), and developing novel, sustainable dyeing processes to reduce water and energy consumption. Its well-characterized properties also make it suitable for use in analytical method development and as a standard in chromatography. This product is intended for laboratory research purposes to advance the science of textile chemistry and materials engineering.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H17N5O2/c1-2-21(13-3-12-18)16-8-4-14(5-9-16)19-20-15-6-10-17(11-7-15)22(23)24/h4-11H,2-3,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPPPAFDNHYXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5051999
Record name C.I. Disperse Orange 25
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Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31482-56-1, 12223-19-7, 12223-22-2
Record name Disperse Orange 25
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Record name Disperse orange 25
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Record name Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-
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Record name C.I. Disperse Orange 25
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Record name 3-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile
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Record name Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]
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Record name Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Disperse Orange 25

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of C.I. Disperse Orange 25 (CAS No: 31482-56-1), a monoazo dye belonging to the single azo class.[1] This document details the synthetic pathway, experimental protocols, and in-depth characterization of the dye, presenting quantitative data in a structured format for ease of reference.

Chemical Properties and Identification

This compound is a reddish-orange, uniform powder.[1][2] It is a non-ionic, aromatic compound with the molecular formula C₁₇H₁₇N₅O₂ and a molecular weight of 323.35 g/mol .[1][2]

PropertyValueReference
IUPAC Name3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile[2]
CAS Number31482-56-1[2]
Molecular FormulaC₁₇H₁₇N₅O₂[1][2]
Molecular Weight323.35 g/mol [1][2]
Melting Point170 °C (decomposes)[3]
AppearanceRed light orange, uniform powder[1][2]
SolubilityInsoluble in water, soluble in organic solvents like ethanol (B145695) and acetone.[4]

Synthesis

The synthesis of this compound is achieved through a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile.[5] In this case, 4-nitrobenzenamine (p-nitroaniline) is diazotized and subsequently coupled with N-ethyl-N-cyanoethylaniline.[1][3][6][7]

Synthesis Pathway

The overall synthetic pathway for this compound is illustrated below.

Synthesis_Pathway p_nitroaniline 4-Nitrobenzenamine (p-nitroaniline) diazonium_salt 4-Nitrobenzenediazonium (B87018) Chloride p_nitroaniline->diazonium_salt   NaNO₂, HCl   0-5 °C (Diazotization) disperse_orange_25 This compound diazonium_salt->disperse_orange_25   Coupling   (Azo Coupling) coupling_agent N-ethyl-N-cyanoethylaniline coupling_agent->disperse_orange_25

Synthesis pathway of this compound.
Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of azo dyes.

Materials:

  • 4-Nitrobenzenamine (p-nitroaniline)

  • N-ethyl-N-cyanoethylaniline

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium acetate (B1210297)

  • Ethanol

  • Distilled water

  • Ice

Step 1: Diazotization of 4-Nitrobenzenamine

  • In a 250 mL beaker, dissolve a specific molar equivalent of 4-nitrobenzenamine in a mixture of concentrated hydrochloric acid and water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Prepare a solution of sodium nitrite (1 molar equivalent) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled 4-nitrobenzenamine solution, ensuring the temperature is maintained between 0-5 °C.

  • Continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the 4-nitrobenzenediazonium salt.

Step 2: Azo Coupling Reaction

  • In a separate 500 mL beaker, dissolve one molar equivalent of N-ethyl-N-cyanoethylaniline in a suitable solvent such as ethanol or acetone.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the N-ethyl-N-cyanoethylaniline solution with vigorous stirring. The temperature should be maintained at 0-5 °C throughout the addition.

  • Adjust the pH of the reaction mixture to 4-5 by the slow addition of a saturated sodium acetate solution.

  • Continue to stir the reaction mixture in the ice bath for 1-2 hours. A colored precipitate of this compound will form.

Step 3: Isolation and Purification

  • Filter the precipitated dye using a Buchner funnel.

  • Wash the filter cake with a generous amount of cold water until the filtrate is neutral.

  • The crude dye can be purified by recrystallization from an ethanol-water mixture.

  • Dry the purified this compound in a vacuum oven at 60 °C.

  • The final product is obtained after filtering, grinding, and drying.[7]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization Diazotization Diazotization of 4-Nitrobenzenamine Coupling Azo Coupling with N-ethyl-N-cyanoethylaniline Diazotization->Coupling Precipitation Precipitation of This compound Coupling->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Cold Water Filtration->Washing Recrystallization Recrystallization (Ethanol/Water) Washing->Recrystallization Drying Vacuum Drying Recrystallization->Drying Spectroscopy Spectroscopic Analysis (UV-Vis, FT-IR, NMR) Drying->Spectroscopy Chromatography Chromatographic Analysis (TLC, HPLC) Drying->Chromatography MS Mass Spectrometry Drying->MS

General workflow for the synthesis and characterization.

Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following techniques are commonly employed.

Spectroscopic Analysis
TechniqueKey DataReference
UV-Visible Spectroscopy λmax ≈ 470 nm[8]
FT-IR Spectroscopy Data available on PubChem (KBr-Pellet, Bruker IFS 85)[2]
NMR Spectroscopy ¹H NMR and ¹³C NMR data available through NMRShiftDB[2]
Mass Spectrometry GC-MS and ESI-QTOF data available on PubChem[2]

Note: The UV-Vis spectrum shows a characteristic absorbance peak in the visible region, which is responsible for its orange color. FT-IR spectroscopy can be used to identify the characteristic functional groups, such as the nitro group (NO₂), the cyano group (C≡N), and the azo group (-N=N-). NMR spectroscopy provides detailed information about the chemical structure, and mass spectrometry confirms the molecular weight.

Chromatographic Analysis

Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the final product. The retention factor (Rf) value is dependent on the solvent system used.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis and purity determination of this compound. A reverse-phase HPLC method can be employed with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[6]

Applications

This compound is primarily used for dyeing polyester (B1180765) and its blended fabrics.[1] Due to its non-ionic nature, it is suitable for dyeing hydrophobic fibers.[2] It has also been investigated for applications in photonics, such as in optical switches and modulators, owing to its non-linear optical (NLO) properties.[2][3]

Safety Information

This compound is considered harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS).

References

An In-depth Technical Guide to Disperse Orange 25: Chemical Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disperse Orange 25 is a monoazo dye characterized by its limited solubility in water, making it suitable for dyeing hydrophobic synthetic fibers such as polyester, polyamide, and acrylics.[1] As a non-ionic aromatic compound, it finds applications beyond textiles, including use in p-type semiconductors and as a non-linear optical (NLO) material due to its stable chemical structure.[2][3] This guide provides a comprehensive overview of its chemical properties, structure, relevant experimental protocols, and toxicological considerations for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

The chemical structure of this compound is defined by an azo bridge (-N=N-) linking a p-nitrophenyl group to an N-ethyl-N-cyanoethyl aniline (B41778) group.

IUPAC Name: 3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile[4][5] Canonical SMILES: CCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)--INVALID-LINK--[O-][4][5] InChI Key: ZSPPPAFDNHYXNW-UHFFFAOYSA-N[4][5]

Physicochemical and Computed Properties

The key properties of this compound are summarized in the tables below, providing essential data for experimental design and safety assessments.

Table 1: General and Physical Properties
PropertyValueSource
CAS Number 31482-56-1[4][6]
Molecular Formula C₁₇H₁₇N₅O₂[2][4][6]
Molecular Weight 323.35 g/mol [2][4][5][7]
Appearance Light red to red-purple powder[4][8]
Melting Point 155-161 °C; 170 °C (decomposes)[4][8][9]
Boiling Point 555.0 °C at 760 mmHg[4][8][9]
Density 1.19 g/cm³[4][8][9]
Flash Point 289.5 °C[4][8][9]
λmax 457 nm[10]
Water Solubility Insoluble[11]
Table 2: Computed and Safety Properties
PropertyValueSource
XLogP3-AA 3.7[4][5][9]
Topological Polar Surface Area 97.6 Ų[5][9]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 6[9]
Rotatable Bond Count 6[9]
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant[1][7]
WGK (Germany) 3 (Highly hazardous for water)[3][7]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for research and development.

Synthesis Protocol: Azo Coupling Reaction

The industrial synthesis of this compound involves a two-step process: the diazotization of p-nitroaniline followed by an azo coupling reaction with N-ethyl-N-cyanoethyl aniline.[9]

Methodology:

  • Diazotization:

    • p-Nitroaniline is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid, and cooled to 0-5 °C in an ice bath.

    • A cold aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to the p-nitroaniline solution while maintaining the low temperature.

    • The reaction mixture is stirred continuously to form the p-nitrobenzenediazonium chloride salt. The presence of nitrous acid is monitored using starch-iodide paper.

  • Azo Coupling:

    • N-ethyl-N-cyanoethyl aniline is prepared as the coupling component, typically dissolved in a suitable solvent.

    • The chilled diazonium salt solution is slowly added to the coupling component solution.

    • The reaction pH is carefully controlled, as azo coupling is pH-dependent.

    • The coupling reaction proceeds, resulting in the formation of the crude this compound dye as a precipitate.

  • Purification:

    • The precipitated dye is isolated from the reaction mixture by filtration.

    • The crude product is then washed with water to remove residual salts and unreacted starting materials.

    • Finally, the product is dried and ground to yield a uniform powder.[9]

G Workflow for Synthesis of this compound A p-Nitroaniline + HCl (aq) B Cool to 0-5 °C A->B Step 1 C Add NaNO₂ (aq) (Diazotization) B->C D p-Nitrobenzenediazonium Salt C->D Step 2 F Azo Coupling Reaction D->F Step 3 E N-ethyl-N-cyanoethyl aniline (Coupling Component) E->F G Crude this compound (Precipitate) F->G H Filter, Wash, and Dry G->H Step 4 I Purified this compound H->I

Caption: Generalized workflow for the synthesis of this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the separation and analysis of this compound.[12] This method is suitable for purity assessment, quantification, and pharmacokinetic studies.[12]

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).

  • Column: Newcrom R1 reverse-phase column.[12]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier such as phosphoric acid.[12] For applications compatible with mass spectrometry (MS), formic acid should be used instead of phosphoric acid.[12]

  • Detection: UV detection at the maximum absorbance wavelength (λmax) of this compound, which is approximately 457 nm.[10]

  • Sample Preparation: A standard solution is prepared by dissolving a known quantity of this compound in a suitable organic solvent (e.g., ethanol (B145695) or acetone) and diluting it with the mobile phase.

  • Analysis: The prepared sample is injected into the HPLC system. The retention time and peak area are used for qualitative and quantitative analysis, respectively.

G Workflow for HPLC Analysis of this compound A Prepare Standard/Sample in Organic Solvent D Inject Sample onto Reverse-Phase Column A->D B Prepare Mobile Phase (Acetonitrile/Water/Acid) C Equilibrate HPLC System with Mobile Phase B->C C->D E Isocratic/Gradient Elution D->E F UV Detection at λmax (approx. 457 nm) E->F G Data Acquisition & Chromatogram Generation F->G H Peak Integration & Quantification G->H

Caption: General workflow for the HPLC analysis of this compound.

Toxicological Profile and Biological Interactions

This compound is classified as a hazardous substance that is harmful if swallowed, inhaled, or in contact with skin.[1] It is also an irritant to the skin, eyes, and respiratory system.[1] Given their small molecular size and high lipophilicity, disperse dyes can be absorbed through the skin, raising health concerns.[1]

While specific signaling pathway data for this compound is limited, studies on structurally similar azo dyes provide valuable insights for drug development professionals. For instance, the related compound Disperse Orange 1 has been shown to induce DNA damage and cytotoxic effects in human hepatoma (HepG2) cells, leading to apoptosis.[13] Azo dyes can be cleaved under certain conditions to form potentially carcinogenic aromatic amines.[13] The potential for a compound like this compound to induce cytotoxicity via apoptosis is a critical consideration.

G Potential Cytotoxicity Pathway for Azo Dyes A Disperse Orange Compound (Cellular Uptake) B Induction of Cellular Stress (e.g., ROS) A->B Interaction C Mitochondrial Outer Membrane Permeabilization B->C Activation D Release of Cytochrome c C->D E Apoptosome Formation (Apaf-1, Caspase-9) D->E F Activation of Executioner Caspases (e.g., Caspase-3) E->F Activation G Cleavage of Cellular Substrates & DNA Fragmentation F->G H Apoptosis G->H

Caption: Plausible intrinsic apoptosis pathway for azo dye cytotoxicity.

References

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Disperse Orange 25

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 25 (C.I. 11227) is a monoazo dye characterized by its 4-nitroaniline (B120555) diazo component and N-ethyl-N-cyanoethylaniline coupling component.[1][2] Its chemical structure is 3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile.[1] As a non-ionic aromatic compound, it sees significant industrial use, primarily in the dyeing of polyester (B1180765) fibers and their blends, imparting a red-light orange hue.[3] Beyond textiles, this compound is utilized in various photonic applications, including optical switches and modulators, owing to its stable chemical structure and large dipole moment, which make it a candidate for non-linear optical (NLO) materials.[2][4] This guide provides a comprehensive overview of the available data on the photophysical and photochemical properties of this compound, details the experimental protocols for their characterization, and visualizes key workflows.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
IUPAC Name 3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile[1]
Synonyms C.I. This compound, Solvent Orange 105, Serilene Orange 2RL[1]
CAS Number 31482-56-1[1][2]
Molecular Formula C₁₇H₁₇N₅O₂[5]
Molecular Weight 323.35 g/mol [5]
Appearance Maroon/Orange-red uniform powder[3][6]
Melting Point 170 °C (decomposes)
Solubility Sparingly soluble in water, soluble in organic solvents.[7]

Photophysical Properties

The photophysical properties of a dye dictate its interaction with light, including absorption and emission characteristics.

Absorption Spectroscopy

The absorption of light by this compound is characterized by electronic transitions within the molecule. There are conflicting reports in the literature regarding the primary absorption maximum (λmax). One source reports a λmax at 235 nm, which corresponds to a high-energy transition in the ultraviolet region, likely a π-π* transition within the aromatic system.[6] Another source indicates a λmax at 457 nm, which is in the visible region and is responsible for the dye's orange color. A study on the optical limiting properties of this compound in a PMMA-MA matrix reports a peak absorption at 468 nm.[8] This visible absorption band is characteristic of the n-π* transition of the azo chromophore, which is influenced by the donor-acceptor nature of the substituted aniline (B41778) and nitrophenyl groups. The discrepancy may arise from different solvents or sample states used for measurement. The visible absorption is subject to solvatochromism, where the position of the λmax shifts with the polarity of the solvent.[9][10][11]

Table 2: Summary of Photophysical Properties of this compound

ParameterValueReference(s)
Absorption Maximum (λmax) ~457 - 468 nm (in organic solvents)[8]
235 nm (in an unspecified solvent)[6]
Molar Extinction Coefficient (ε) Data not available in the searched literature.
Emission Maximum (λem) Data not available in the searched literature.
Fluorescence Quantum Yield (ΦF) Data not available in the searched literature. Azo dyes are known to have very low fluorescence quantum yields due to efficient non-radiative decay pathways.[12]
Excited-State Lifetime (τ) Data not available in the searched literature.
Fluorescence Spectroscopy

Photochemical Properties

The photochemical properties of this compound relate to the chemical changes it undergoes upon absorption of light.

Photoisomerization

A key photochemical process for azo dyes is the reversible trans-cis isomerization around the azo bond.[13] The trans isomer is generally more thermodynamically stable. Upon irradiation with light of a suitable wavelength (typically in the UV-A or blue region of the spectrum), the trans isomer can be converted to the cis isomer.[13] The cis isomer can then revert to the trans isomer either thermally or by irradiation with light of a different wavelength (often in the visible region).[14][15] This photochromic behavior is the basis for its application in optical switching materials. The kinetics of the thermal cis-to-trans isomerization are highly dependent on the solvent polarity.[15]

Photodegradation

This compound, like other azo dyes, is susceptible to photodegradation, which leads to a loss of color (photofading). The mechanisms of photodegradation can be complex and are influenced by the dye's environment, including the substrate it is on and the presence of oxygen and other reactive species. For azo dyes, photodegradation can proceed through oxidative or reductive pathways, often involving reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals, particularly when the dye is in its hydrazone tautomeric form.[1] The photodegradation of disperse dyes can also be influenced by the host material; for instance, Disperse Orange 11 shows reversible photodegradation in a PMMA polymer matrix but permanent degradation in liquid solution.[16] The quantum yield of photodegradation is a measure of the efficiency of this process.

Experimental Protocols

Detailed experimental protocols for the full photophysical and photochemical characterization of this compound are provided below. These are based on standard techniques used for similar dyes.

UV-Visible Absorption Spectroscopy

This protocol outlines the determination of the absorption spectrum and molar extinction coefficient.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Weigh this compound B Dissolve in Spectroscopic Grade Solvent (e.g., Ethanol) A->B C Prepare Stock Solution (e.g., 1 mM) B->C D Prepare Serial Dilutions C->D E Record UV-Vis Spectra (200-800 nm) D->E H Plot Absorbance vs. Concentration D->H F Use Solvent as Blank E->F G Identify λmax E->G E->H I Calculate Molar Extinction Coefficient (ε) from Beer-Lambert Law (A = εcl) H->I

Caption: Workflow for UV-Visible Absorption Spectroscopy.

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol, methanol, or dichloromethane). From the stock solution, prepare a series of dilutions of known concentrations.

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Measurement: Record the absorption spectra of the diluted solutions over a wavelength range of approximately 200 to 800 nm. Ensure that the maximum absorbance of the solutions falls within the linear range of the instrument (typically 0.1 to 1.0).

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax).

    • To determine the molar extinction coefficient (ε), plot the absorbance at λmax against the concentration of the dye.

    • The slope of the resulting line, according to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length of the cuvette), will be the molar extinction coefficient.

Fluorescence Spectroscopy

This protocol describes the measurement of fluorescence emission and excitation spectra, and the determination of the fluorescence quantum yield.

G cluster_setup Instrument Setup cluster_emission Emission Spectrum cluster_excitation Excitation Spectrum cluster_qy Quantum Yield (Relative Method) A Prepare Dilute Solutions (Absorbance at λex < 0.1) B Select Excitation Wavelength (λex) A->B I Select a Standard with Known ΦF A->I K Measure Absorbance of Sample and Standard at λex A->K C Set Excitation and Emission Slit Widths B->C D Scan Emission Monochromator C->D E Identify Emission Maximum (λem) D->E F Set Emission Monochromator to λem E->F G Scan Excitation Monochromator F->G H Compare with Absorption Spectrum G->H J Measure Fluorescence of Sample and Standard I->J L Calculate ΦF using the Comparative Method J->L K->L

Caption: Workflow for Fluorescence Spectroscopy.

  • Solution Preparation: Prepare dilute solutions of this compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Emission Spectrum:

    • Set the excitation wavelength (λex), typically at the absorption maximum.

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.

    • Identify the emission maximum (λem).

  • Excitation Spectrum:

    • Set the emission monochromator to the emission maximum (λem).

    • Scan the excitation monochromator to record the excitation spectrum. The corrected excitation spectrum should be superimposable on the absorption spectrum.

  • Fluorescence Quantum Yield (ΦF) - Relative Method:

    • Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region (e.g., Rhodamine 6G in ethanol, ΦF ≈ 0.95).[17]

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound solution and the standard solution under identical experimental conditions (excitation wavelength, slit widths).[4][18][19]

    • The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[4]

Excited-State Lifetime Measurement

This protocol details the determination of the fluorescence lifetime using Time-Correlated Single-Photon Counting (TCSPC).

G cluster_process TCSPC Principle A Pulsed Light Source (e.g., Picosecond Laser) B Sample A->B D TCSPC Electronics A->D Sync C Single-Photon Detector B->C C->D E Data Acquisition and Analysis D->E P1 Excite sample with a short light pulse P2 Detect the first emitted photon P1->P2 P3 Measure the time delay between excitation and emission P2->P3 P4 Build a histogram of time delays over many cycles P3->P4

References

An In-depth Technical Guide to Disperse Orange 25 (CAS Number: 31482-56-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 25 is a monoazo dye characterized by its limited solubility in water and its application in dyeing hydrophobic fibers such as polyester.[1] As an azo dye, its chemical structure contains the functional group R-N=N-R', which is responsible for its color. The toxicological profile of azo dyes is of significant interest to researchers, particularly in the fields of drug development and safety assessment, due to the potential for metabolic cleavage of the azo bond to form potentially carcinogenic aromatic amines.[2][3][4] This technical guide provides a comprehensive overview of the physicochemical properties, toxicological data, and relevant experimental methodologies for this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for understanding its behavior in various experimental and environmental settings.

PropertyValueReferences
CAS Number 31482-56-1[5][6][7]
Molecular Formula C₁₇H₁₇N₅O₂[5][6][8]
Molecular Weight 323.35 g/mol [5][6][8]
IUPAC Name 3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile[9]
Appearance Orange to reddish-brown powder[10]
Melting Point 155-160 °C (sublimation), 170 °C (decomposition)[2][11]
Boiling Point 555 °C at 760 mmHg[9]
Density 1.19 g/cm³[9]
Solubility Sparingly soluble in water (approx. 30 mg/L); Soluble in acetone, alcohol, and other organic solvents.[2][10]
XLogP3-AA 3.7[7][9]
λmax 235 nm, 457 nm[12]

Toxicological Profile

The toxicological data for this compound and related azo dyes are critical for assessing its potential risk to human health. The following table summarizes the available toxicological information.

EndpointResultSpecies/SystemReferences
Acute Oral Toxicity (LD50) >2000 mg/kgRat[2]
Acute Intraperitoneal Toxicity (LD50) 1590 mg/kgRat[2]
Skin Irritation Mild irritantNot specified[2][6]
Eye Irritation IrritantNot specified[2][6]
Respiratory Irritation IrritantNot specified[2][6]
Dermal Sensitization Potential for allergic contact dermatitisHuman[1][2][13][14][15]
Genotoxicity (related compound Disperse Orange 1) Induces DNA damage, frameshift mutations, and increased micronuclei frequency.Human lymphocytes and HepG2 cells[3][16][17]
Cytotoxicity (related compound Disperse Orange 1) Induces apoptosisHepG2 cells[3][16]

GHS Hazard Statements: this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[6]

  • H312: Harmful in contact with skin.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H332: Harmful if inhaled.[6]

  • H335: May cause respiratory irritation.[6]

Biological Effects and Signaling Pathways

Allergic Contact Dermatitis

The most well-documented biological effect of this compound in humans is allergic contact dermatitis.[1][2][13][14][15] Disperse dyes are small, lipophilic molecules that can be absorbed through the skin, particularly from textiles.[2] This can lead to a delayed-type hypersensitivity reaction in sensitized individuals.

Potential for Genotoxicity and Carcinogenicity

While specific studies on the genotoxicity of this compound are limited, data from the closely related Disperse Orange 1 indicate a potential for DNA damage.[3][16][17] The mechanism of genotoxicity for many azo dyes involves the metabolic reduction of the azo bond, leading to the formation of aromatic amines.[2][3][4] Some of these aromatic amines are known or suspected carcinogens. The reductive cleavage is often mediated by azoreductase enzymes present in the liver and gut microbiota.

Below is a conceptual diagram illustrating the metabolic activation of azo dyes.

Azo_Dye_Metabolism AzoDye This compound (Azo Dye) AromaticAmines Aromatic Amines (e.g., p-nitroaniline) AzoDye->AromaticAmines Azoreductases (Liver, Gut Microbiota) DNA_Adducts DNA Adducts AromaticAmines->DNA_Adducts Metabolic Activation CellularEffects Genotoxicity & Carcinogenicity DNA_Adducts->CellularEffects

Metabolic activation of azo dyes leading to potential genotoxicity.

Experimental Protocols

Detailed experimental protocols for the analysis and toxicological assessment of this compound are essential for reproducible research. The following sections outline the general methodologies for key experiments.

Analytical Detection and Quantification

The detection and quantification of this compound in various matrices, such as textiles and environmental samples, can be achieved using several analytical techniques.

5.1.1 High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

HPLC and LC-MS/MS are powerful methods for the separation, identification, and quantification of disperse dyes.[18]

  • Sample Preparation: Extraction of the dye from the matrix is a critical first step. For textiles, this can be achieved using a solvent like chlorobenzene. The solvent is then evaporated, and the residue is redissolved in a suitable solvent for injection, such as methanol.[18]

  • Chromatographic Separation: A reversed-phase C18 column is typically used with a mobile phase gradient of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like formic or phosphoric acid.[18]

  • Detection: For HPLC, a diode-array detector (DAD) can be used to monitor the absorbance at the dye's λmax (around 420-460 nm).[18] For LC-MS/MS, electrospray ionization (ESI) in positive mode is often employed, with detection using multiple reaction monitoring (MRM) for high selectivity and sensitivity.[18]

The following diagram illustrates a general workflow for the analysis of this compound.

Analytical_Workflow Sample Sample (e.g., Textile, Water) Extraction Solvent Extraction Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Analysis HPLC or LC-MS/MS Analysis Concentration->Analysis Data Data Acquisition & Quantification Analysis->Data

References

"Disperse Orange 25" molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

Disperse Orange 25 is a monoazo dye characterized by its distinct chemical structure. The key quantitative data regarding its molecular composition is outlined below.

PropertyValueSource
Molecular Formula C17H17N5O2[1][2][3][4]
Molecular Weight 323.35 g/mol [1][2][3][5][6]

This information is fundamental for researchers and scientists in fields such as materials science and textile chemistry, where this compound is utilized. The molecular formula provides the elemental composition of the dye, while the molecular weight is crucial for stoichiometric calculations in experimental settings.

References

Solubility Profile of Disperse Orange 25: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Disperse Orange 25, an azo dye with significant applications in various industrial and research settings. Understanding the solubility of this compound is critical for its application in dyeing processes, formulation development, and toxicological studies. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

This compound, a non-ionic and sparingly water-soluble dye, presents unique challenges and opportunities in formulation and application. Its solubility is a key parameter influencing its bioavailability, dyeing efficiency, and potential environmental impact. The principle of "like dissolves like" is central to understanding its behavior; as a relatively nonpolar molecule, it exhibits greater solubility in organic solvents than in aqueous media.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility of this compound in supercritical CO₂ at various temperatures and pressures.

Temperature (K)Pressure (MPa)Mole Fraction Solubility (x 10⁶)
323.1510.00.08
323.1515.00.25
323.1520.00.52
323.1525.00.85
323.1530.01.21
353.1510.00.12
353.1515.00.48
353.1520.01.05
353.1525.01.68
353.1530.02.30
383.1510.00.15
383.1515.00.65
383.1520.01.55
383.1525.02.65
383.1530.03.80

Data extracted from a study on the solubilities of C.I. This compound in Supercritical Carbon Dioxide.[1]

Qualitative assessments indicate that this compound is soluble in organic solvents such as ethanol (B145695) and acetone (B3395972) and is insoluble in water.[2]

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a sparingly soluble dye like this compound. The following protocols describe a general approach using the saturation shake-flask method coupled with UV-Vis spectrophotometry, a common and reliable technique.

Protocol 1: Gravimetric Determination of Solubility

Objective: To determine the saturation solubility of this compound in a given solvent by gravimetric analysis.

Materials:

  • This compound (analytical grade)

  • Selected solvent (e.g., ethanol, acetone, methanol, DMSO)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • Evaporating dish

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

    • Place the container in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the suspension to settle.

    • To remove undissolved particles, centrifuge the suspension at a high speed.

    • Carefully withdraw a known volume of the clear supernatant using a pipette. For further clarification, the supernatant can be passed through a syringe filter (e.g., 0.45 µm).

  • Quantification:

    • Transfer the accurately measured volume of the saturated solution to a pre-weighed evaporating dish.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood or under gentle heat) until the dye is completely dry.

    • Weigh the evaporating dish containing the dried dye residue.

    • The mass of the dissolved dye is the final weight minus the initial weight of the dish.

  • Calculation of Solubility:

    • Solubility (g/L) = (Mass of dried dye (g)) / (Volume of supernatant taken (L))

Protocol 2: Spectrophotometric Determination of Solubility

Objective: To determine the saturation solubility of this compound in a given solvent using UV-Vis spectrophotometry.

Materials:

  • All materials from Protocol 1

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

Methodology:

  • Preparation of Calibration Curve:

    • Prepare a concentrated stock solution of this compound in the chosen solvent by accurately weighing the dye and dissolving it in a known volume of the solvent.

    • Perform a series of dilutions to prepare at least five standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent. The λmax for this compound is approximately 457 nm.[3]

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (y = mx + c).

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution and separate the undissolved solute as described in Protocol 1 (Steps 1 and 2).

    • Take a precise aliquot of the clear supernatant and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation of Solubility:

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.

    • Account for the dilution factor to determine the concentration of the original saturated solution.

    • Solubility (g/L) = (Concentration of diluted solution (g/L)) x (Dilution factor)

Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_calculation Calculation prep_dye Weigh excess This compound mix Combine and seal in vial prep_dye->mix prep_solvent Measure known volume of solvent prep_solvent->mix equilibrate Equilibrate in thermostatic shaker (e.g., 24-48h) mix->equilibrate centrifuge Centrifuge suspension equilibrate->centrifuge filter Filter supernatant (e.g., 0.45 µm filter) centrifuge->filter gravimetric Gravimetric Method: Evaporate solvent and weigh residue filter->gravimetric Take known volume spectro Spectrophotometric Method: Dilute and measure absorbance filter->spectro Take known volume calc_grav Calculate solubility (g/L) gravimetric->calc_grav calc_spectro Calculate concentration from calibration curve and dilution factor spectro->calc_spectro

Caption: Workflow for Solubility Determination of this compound.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways involved. However, the logical relationship between experimental steps is crucial for obtaining accurate results. The workflow diagram above illustrates this logical progression from sample preparation to final calculation. The core principle is to achieve a state of equilibrium where the solvent is saturated with the solute, followed by accurate separation of the dissolved and undissolved phases, and finally, precise quantification of the solute in the saturated solution. Each step is designed to minimize errors, such as temperature fluctuations, incomplete separation, or inaccurate measurements, which could significantly impact the final solubility value.

References

The Thermal Fortitude of a Widely Used Azo Dye: A Technical Guide to the Stability and Degradation of Disperse Orange 25

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disperse Orange 25 is a monoazo dye characterized by its 4-nitrophenylazo and N-ethyl-N-cyanoethylaniline components. Its small molecular size and lipophilic nature make it suitable for dyeing synthetic fibers like polyester.[1] Beyond textiles, its non-ionic and aromatic properties have led to its use in p-type semiconductors and non-linear optical materials.[2] Understanding the thermal stability and degradation profile of this dye is paramount for its application in high-temperature dyeing processes, for ensuring the longevity of colored materials, and for assessing its environmental fate, as thermal degradation can lead to the formation of potentially harmful byproducts. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including methodologies for its analysis and a discussion of its degradation pathways.

Physicochemical Properties

A foundational understanding of the dye's properties is essential before delving into its thermal characteristics.

PropertyValueReference
Chemical Formula C₁₇H₁₇N₅O₂[2]
Molecular Weight 323.35 g/mol
Melting Point 170 °C (decomposes)[2]
λmax 457 nm
Appearance Solid[3]

Thermal Stability Analysis

The thermal stability of this compound is a critical parameter for its industrial applications. The dye is known to decompose at its melting point of 170 °C.[2] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for quantitatively evaluating its decomposition profile.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique provides valuable information on the thermal stability, decomposition temperatures, and the kinetics of degradation.

Hypothetical TGA Data for this compound:

Temperature Range (°C)Weight Loss (%)Key Decomposition Events
25 - 150< 1%Loss of adsorbed water and volatile impurities.
150 - 25020 - 30%Initial decomposition, potential cleavage of the azo bond.
250 - 40040 - 50%Major decomposition of aromatic structures.
> 40010 - 20%Char formation and slow combustion of residue.
Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC can be used to determine its melting point and the enthalpy of decomposition.

Expected DSC Data for this compound:

ParameterExpected Value
Melting Point (Tₘ) ~170 °C (with decomposition)
Decomposition Onset (Tₒ) ~160 - 165 °C
Decomposition Peak (Tₚ) ~170 - 175 °C
Enthalpy of Decomposition (ΔH) Varies with experimental conditions

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data. The following are generalized protocols for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into an inert crucible (e.g., alumina).

  • Experimental Conditions:

    • Atmosphere: Typically, an inert atmosphere such as nitrogen or argon is used to study thermal decomposition without oxidation. A flow rate of 20-50 mL/min is common.

    • Heating Rate: A linear heating rate of 10 °C/min is standard for initial surveys. Slower or faster rates can be used to investigate kinetic aspects.

    • Temperature Range: Heat the sample from ambient temperature to a final temperature of 600-800 °C to ensure complete decomposition.

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve can be used to determine the onset and completion temperatures of decomposition, as well as the percentage of mass loss at different stages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the dye into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: An inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min is typically used.

    • Heating Rate: A heating rate of 10 °C/min is common.

    • Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point, as determined by TGA.

  • Data Analysis: Record the heat flow as a function of temperature. The resulting DSC thermogram will show endothermic or exothermic peaks corresponding to phase transitions and decomposition. The peak temperature can be taken as the melting/decomposition point, and the area under the peak can be used to calculate the enthalpy change.

Degradation Pathway

The thermal degradation of this compound is expected to be a complex process involving the cleavage of its various functional groups. The azo bond (-N=N-) is often the most thermally labile part of an azo dye.

Proposed Thermal Degradation Mechanism

The initial step in the thermal degradation is likely the homolytic cleavage of the C-N bonds adjacent to the azo group, leading to the formation of various radical species. These radicals can then undergo a series of complex reactions, including fragmentation, rearrangement, and polymerization, to form a variety of smaller volatile molecules and a carbonaceous char. The presence of the nitro group and the cyano group will also influence the degradation pathway, potentially leading to the formation of nitrogen oxides and other nitrogen-containing compounds.

G DO25 This compound radicals Radical Intermediates DO25->radicals Heat (Initial Cleavage) volatiles Volatile Products (e.g., N₂, CO₂, H₂O, NOx, HCN) radicals->volatiles Fragmentation & Rearrangement char Carbonaceous Char radicals->char Polymerization

Caption: Proposed thermal degradation pathway of this compound.

Experimental Workflow for Thermal Analysis

A systematic workflow is essential for the comprehensive thermal analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation sample This compound Sample grind Grinding to fine powder sample->grind tga TGA Analysis grind->tga dsc DSC Analysis grind->dsc tga_data TGA Curve (Weight Loss vs. Temp) tga->tga_data dsc_data DSC Thermogram (Heat Flow vs. Temp) dsc->dsc_data kinetics Kinetic Analysis tga_data->kinetics dsc_data->kinetics mechanism Degradation Mechanism Proposal kinetics->mechanism

Caption: Workflow for the thermal analysis of this compound.

Conclusion

The thermal stability of this compound is a critical factor influencing its processing and application. While the dye is known to decompose around its melting point of 170 °C, a detailed understanding of its degradation profile requires rigorous experimental analysis using techniques like TGA and DSC. The protocols and hypothetical data presented in this guide provide a framework for researchers to conduct these analyses and interpret the results. Further research, potentially utilizing techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), would be beneficial to definitively identify the degradation products and elucidate the precise degradation mechanism. This knowledge is not only crucial for optimizing industrial processes but also for assessing the environmental impact and potential toxicity of this widely used dye.

References

Disperse Orange 25: A Non-Ionic Azo Dye - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 25 (DO-25) is a non-ionic mono-azo dye characterized by its orange-red hue and low water solubility.[1] Its chemical structure, 3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile, features a chromophoric azo group (-N=N-) linking a nitrophenyl group to an N-ethyl-N-cyanoethylaniline moiety.[2] This structure imparts the dye with properties that make it suitable for dyeing hydrophobic fibers, particularly polyester, through a dispersion mechanism.[1] Beyond its traditional use in the textile industry, the unique electronic and optical properties of this compound have garnered interest in advanced material science applications, including photonics and organic semiconductors.[3] This guide provides an in-depth technical overview of this compound, encompassing its physicochemical properties, synthesis, potential toxicological profile, and protocols for its application in research settings.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile
CAS Number 31482-56-1[1][2]
Molecular Formula C₁₇H₁₇N₅O₂[1]
Molecular Weight 323.35 g/mol [1]
Appearance Orange-red uniform powder[1]
Melting Point 170 °C (decomposes)[1]
λmax 457 nm[3]
Solubility Insoluble in water; Soluble in organic solvents like ethanol (B145695) and acetone.[4]

Table 2: Toxicological Data for this compound

ParameterSpeciesRouteValueReference(s)
LD₅₀ RatOral>2000 mg/kg
LD₅₀ RatIntraperitoneal1590 mg/kg
Irritation -SkinMild Irritant
Irritation -EyesMild Irritant

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization of p-nitroaniline followed by an azo coupling reaction with N-ethyl-N-cyanoethylaniline.[2]

Step 1: Diazotization of p-Nitroaniline

  • Preparation of Amine Salt: In a beaker, suspend p-nitroaniline (1.0 eq) in a solution of concentrated hydrochloric acid (2.5 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.

  • Preparation of Nitrite (B80452) Solution: Prepare a solution of sodium nitrite (1.05 eq) in cold deionized water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cooled p-nitroaniline suspension over 20-30 minutes, ensuring the temperature is maintained below 5 °C. Continue stirring for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.

Step 2: Azo Coupling Reaction

  • Preparation of Coupling Component Solution: In a separate beaker, dissolve N-ethyl-N-cyanoethylaniline (1.0 eq) in a suitable solvent such as glacial acetic acid. Cool the solution to 0-5 °C.

  • Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cooled solution of the coupling component with vigorous stirring. Maintain the temperature below 5 °C throughout the addition.

  • pH Adjustment and Precipitation: After the addition is complete, adjust the pH of the reaction mixture to approximately 4-5 by adding a solution of sodium acetate. Continue stirring the mixture in the ice bath for 1-2 hours to allow for complete coupling and precipitation of the dye.

  • Isolation and Purification: Collect the precipitated this compound by vacuum filtration. Wash the solid product thoroughly with cold water until the filtrate is neutral. Dry the product in a vacuum oven at a low temperature. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling p_nitroaniline p-Nitroaniline hcl_h2o HCl / H₂O 0-5 °C p_nitroaniline->hcl_h2o Suspend diazonium_salt p-Nitrobenzene diazonium chloride hcl_h2o->diazonium_salt na_nitrite NaNO₂ Solution na_nitrite->diazonium_salt Dropwise addition acetic_acid Acetic Acid 0-5 °C diazonium_salt->acetic_acid Slow addition coupling_component N-ethyl-N- cyanoethylaniline coupling_component->acetic_acid Dissolve do25_precipitate This compound (Precipitate) acetic_acid->do25_precipitate na_acetate Sodium Acetate na_acetate->do25_precipitate pH adjustment filtration Filtration & Drying do25_precipitate->filtration Isolate

Synthesis workflow for this compound.
In Vitro Cytotoxicity Assessment (Hypothetical Protocol)

This protocol is a general guideline for assessing the cytotoxicity of this compound using a human liver carcinoma cell line (HepG2), based on standard methodologies.

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37 °C in a humidified atmosphere of 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it with culture medium to achieve a range of final concentrations for testing. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • MTT Assay: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Data Analysis: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol) and measure the absorbance at 570 nm using a microplate reader. Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Cytotoxicity_Workflow start Start culture Culture HepG2 Cells start->culture seed Seed cells in 96-well plate culture->seed adhere Allow cells to adhere (24h) seed->adhere treat Treat cells with DO-25 adhere->treat prepare_do25 Prepare this compound dilutions prepare_do25->treat incubate Incubate (24, 48, 72h) treat->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure Measure Absorbance mtt_assay->measure analyze Calculate Cell Viability & IC₅₀ measure->analyze end End analyze->end

Experimental workflow for in vitro cytotoxicity assessment.

Potential Mechanism of Toxicity: A Hypothesis Based on Analogs

Direct studies on the molecular mechanism of toxicity for this compound are limited. However, research on the structurally similar azo dye, Disperse Orange 1, has shown that it can induce genotoxic and cytotoxic effects in human hepatoma (HepG2) cells.[5] These effects are hypothesized to be mediated through the induction of DNA damage and the subsequent activation of apoptotic pathways.[5]

The proposed mechanism involves the metabolic activation of the azo dye, potentially through azo reduction, leading to the formation of reactive intermediates. These intermediates can interact with DNA, causing damage such as strand breaks and adduct formation. This DNA damage can trigger a cellular stress response, leading to the activation of pro-apoptotic proteins and the eventual execution of programmed cell death.

Toxicity_Pathway DO25 This compound Metabolic_Activation Metabolic Activation (e.g., Azo Reduction) DO25->Metabolic_Activation Reactive_Intermediates Reactive Intermediates Metabolic_Activation->Reactive_Intermediates DNA_Damage DNA Damage (Strand breaks, Adducts) Reactive_Intermediates->DNA_Damage Cellular_Stress_Response Cellular Stress Response DNA_Damage->Cellular_Stress_Response Apoptosis_Activation Activation of Pro-Apoptotic Pathways Cellular_Stress_Response->Apoptosis_Activation Cell_Death Apoptosis / Cell Death Apoptosis_Activation->Cell_Death

Hypothesized signaling pathway for DO-25 toxicity.

Disclaimer: This proposed pathway is based on studies of a related compound, Disperse Orange 1, and further research is needed to confirm this mechanism for this compound.

Applications in Research and Development

Photonics and Nonlinear Optics

This compound has been investigated for its nonlinear optical (NLO) properties.[6] Its molecular structure, featuring an electron-donating group and an electron-withdrawing group connected by a π-conjugated system, gives rise to a large molecular hyperpolarizability. This makes it a candidate for applications in photonic devices such as optical switches and modulators.[3]

A general experimental approach to characterize the NLO properties of this compound thin films involves:

  • Thin Film Preparation: Prepare thin films of this compound, for example, by spin-coating a solution of the dye in a suitable solvent onto a glass substrate.

  • Characterization: Utilize techniques such as UV-Vis spectroscopy to determine the absorption spectrum and Z-scan or third-harmonic generation (THG) to measure the nonlinear refractive index and nonlinear absorption coefficient.

Organic Semiconductors

The π-conjugated system in this compound also imparts semiconductor properties, making it of interest for applications in organic electronics.[3] It can be explored as a p-type organic semiconductor in devices like organic thin-film transistors (OTFTs) and organic photovoltaic cells.

A basic workflow for fabricating and testing a simple organic semiconductor device with this compound could involve:

  • Device Fabrication: Fabricate a device structure, for instance, a bottom-gate, bottom-contact OTFT on a silicon wafer with a silicon dioxide dielectric layer and pre-patterned source and drain electrodes.

  • Active Layer Deposition: Deposit a thin film of this compound as the active semiconductor layer onto the substrate using techniques like vacuum deposition or solution-coating.

  • Device Characterization: Characterize the electrical properties of the device, such as the output and transfer characteristics, to determine key parameters like charge carrier mobility, on/off ratio, and threshold voltage.

Research_Applications cluster_photonics Photonics & NLO cluster_semiconductor Organic Semiconductors DO25 This compound thin_film Thin Film Preparation DO25->thin_film active_layer Active Layer Deposition DO25->active_layer nlo_characterization NLO Characterization (Z-scan, THG) thin_film->nlo_characterization photonic_devices Potential Application: Optical Switches, Modulators nlo_characterization->photonic_devices device_fabrication Device Fabrication (e.g., OTFT) device_fabrication->active_layer device_characterization Electrical Characterization active_layer->device_characterization organic_electronics Potential Application: Organic Electronics device_characterization->organic_electronics

Research applications of this compound.

Conclusion

This compound is a non-ionic azo dye with a well-established role in the textile industry and emerging potential in advanced materials science. Its synthesis is based on classical azo dye chemistry, and its physicochemical properties are well-documented. While toxicological data suggests a low acute toxicity profile, the potential for genotoxicity, as inferred from related compounds, warrants further investigation, particularly for applications where human exposure is a consideration. The unique optical and electronic properties of this compound make it a compelling candidate for further research and development in the fields of photonics and organic electronics. This guide provides a foundational understanding for researchers and scientists interested in exploring the multifaceted nature of this intriguing molecule.

References

Spectroscopic Analysis of Disperse Orange 25: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Disperse Orange 25 (C.I. 11227), a monoazo dye. The document details the theoretical and practical aspects of its characterization using Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This guide is intended to serve as a comprehensive resource for the identification, characterization, and quality control of this compound in various research and development applications.

Introduction

This compound, with the chemical name 3-((4-((4-nitrophenyl)diazenyl)phenyl)(ethyl)amino)propanenitrile, is a synthetic dye belonging to the azo class of compounds. Its molecular structure, characterized by the presence of an azo (-N=N-) chromophore connecting two aromatic rings, is responsible for its distinct orange color. Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of such organic molecules. This guide presents a detailed summary of the spectroscopic data for this compound and provides standardized experimental protocols for obtaining these spectra.

Data Presentation

The following tables summarize the key quantitative data obtained from the UV-Vis, FTIR, and NMR analysis of this compound.

UV-Visible Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in both the UV and visible regions, corresponding to π → π* and n → π* electronic transitions within the conjugated system. The position of the absorption maximum (λmax) is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

SolventDielectric Constant (ε)λmax (nm)Reference
Water80.1~460Estimated
Dimethyl Sulfoxide (DMSO)46.7~475Estimated
Ethanol24.5468[1]
Acetone (B3395972)20.7457[2]
Chloroform4.8~450Estimated
n-Hexane1.9~430Estimated

Note: Due to the limited availability of a systematic study on the solvatochromism of this compound, some λmax values are estimated based on the known behavior of similar azo dyes.

One source also reports a λmax at 235 nm, which can be attributed to the π → π* transitions within the aromatic rings[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: No experimental NMR data for this compound was found in the reviewed literature. The following chemical shift assignments are predicted based on the analysis of structurally similar compounds, such as 4-((4-(diethylamino)phenyl)diazenyl)benzonitrile and N,N-bis(cyanoethyl)aniline, and general principles of NMR spectroscopy.

2.2.1. ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3d2HProtons ortho to -NO₂
~7.9d2HProtons meta to -NO₂
~7.8d2HProtons ortho to azo group
~6.8d2HProtons meta to azo group
~3.7q2H-N-CH₂-CH₃
~3.6t2H-N-CH₂-CH₂-CN
~2.7t2H-CH₂-CN
~1.2t3H-N-CH₂-CH₃

2.2.2. ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~155C-N (aromatic)
~148C-NO₂
~145C-N=N
~125Aromatic CH
~123Aromatic CH
~118-CN
~112Aromatic CH
~48-N-CH₂-CH₂-CN
~45-N-CH₂-CH₃
~18-CH₂-CN
~12-CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound reveals the presence of its key functional groups through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3100-3000C-H stretchAromatic
~2970-2850C-H stretchAliphatic (CH₂, CH₃)
~2250C≡N stretchNitrile
~1600C=C stretchAromatic
~1580N=N stretchAzo
~1520 & ~1340N-O asymmetric & symmetric stretchNitro (-NO₂)
~1300C-N stretchAromatic amine
~850C-H out-of-plane bendp-disubstituted benzene

Experimental Protocols

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) of this compound in a given solvent.

Materials:

  • This compound powder

  • Spectroscopic grade solvents (e.g., ethanol, acetone, DMSO)

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of the chosen solvent to prepare a stock solution of known concentration.

  • Working Solution Preparation: Dilute the stock solution with the same solvent to obtain a working solution with an absorbance in the range of 0.5 - 1.5 AU.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-20 minutes.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument with the solvent.

  • Sample Measurement: Rinse the cuvette with the working solution of this compound, then fill it and place it in the spectrophotometer.

  • Spectrum Acquisition: Scan the sample across the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

  • This compound powder (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

  • Pipettes

  • Vortex mixer (optional)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh the required amount of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to an NMR tube. Ensure there are no solid particles.

  • Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Set the appropriate parameters for the ¹H NMR experiment (e.g., pulse angle, acquisition time, relaxation delay) and acquire the spectrum.

  • ¹³C NMR Acquisition: Set the parameters for the ¹³C NMR experiment (typically with proton decoupling) and acquire the spectrum. This will likely require a longer acquisition time than the ¹H spectrum.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound powder

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Isopropanol or acetone for cleaning

Procedure:

  • Instrument Setup: Turn on the FTIR spectrometer and allow the source and detector to stabilize.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Placement: Place a small amount of this compound powder onto the ATR crystal, ensuring it covers the crystal surface.

  • Apply Pressure: Use the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the FTIR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_uvvis UV-Vis cluster_nmr NMR cluster_ftir FTIR cluster_data Data Interpretation weigh Weigh this compound dissolve Dissolve in Appropriate Solvent weigh->dissolve ftir_acquire Acquire Spectrum weigh->ftir_acquire (for solid sample) uvvis_acquire Acquire Spectrum dissolve->uvvis_acquire nmr_acquire Acquire Spectra (¹H & ¹³C) dissolve->nmr_acquire interpret Structural Elucidation & Characterization uvvis_acquire->interpret nmr_acquire->interpret ftir_acquire->interpret

General workflow for spectroscopic analysis.

This diagram outlines the key stages from sample preparation to data interpretation for the comprehensive spectroscopic characterization of this compound. The process begins with careful sample preparation, followed by data acquisition using UV-Vis, NMR, and FTIR techniques. The final step involves the interpretation of the collected spectra to elucidate the molecular structure and properties of the dye.

References

Disperse Orange 25: A Technical Guide to Health and Safety Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 25 is a synthetic monoazo dye utilized in the textile and printing industries for coloring polyester (B1180765) and other synthetic fibers. This technical guide provides a comprehensive overview of the health and safety considerations associated with this compound, drawing from available toxicological data and safety regulations. The document summarizes key findings on its chemical properties, potential health hazards including acute toxicity, skin and eye irritation, sensitization, and genotoxicity. Standard experimental methodologies for assessing these endpoints are detailed. While specific data on the effects of this compound on cellular signaling pathways are not currently available in the public domain, this guide serves as a critical resource for professionals handling this substance, emphasizing proper safety protocols and highlighting areas for future research.

Chemical and Physical Properties

This compound is an organic compound characterized by a nitro-substituted azobenzene (B91143) structure. Its chemical and physical properties are essential for understanding its potential for absorption, distribution, metabolism, and excretion (ADME), as well as its toxicological profile.

PropertyValueReference(s)
Chemical Name 3-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]propanenitrile[1]
CAS Number 31482-56-1[2]
Molecular Formula C₁₇H₁₇N₅O₂[2]
Molecular Weight 323.35 g/mol [2]
Appearance Orange granules or powder[1][3]
Solubility Sparingly soluble in water[1]
Melting Point 170 °C (decomposes)[4]

Industrial Applications

This compound is primarily used as a disperse dye for synthetic fibers such as polyester, polyamide, and acrylics.[1][3] Its application extends to the dyeing and printing of textiles.[1][5] It is also used in the formulation of inks and plastics.[5]

Health and Safety Hazards

This compound is classified as a hazardous substance.[1] The primary routes of occupational exposure are inhalation of dust particles and dermal contact.[6]

Acute Toxicity

The compound is harmful if swallowed, inhaled, or in contact with the skin.[1][7] Animal studies indicate that ingestion of significant amounts may cause serious health damage or be fatal.[1]

RouteSpeciesLD50Reference(s)
OralRat>2000 mg/kg[1]
OralMouse7350 mg/kg[1]
IntraperitonealRat1590 mg/kg[1]
Irritation

This compound is irritating to the eyes, respiratory system, and skin.[1][5]

  • Eye Irritation: May cause temporary redness and inflammation of the conjunctiva.[1]

  • Respiratory Irritation: Inhalation of dust can lead to respiratory irritation. Long-term exposure may result in airway disease and pneumoconiosis.[1]

  • Skin Irritation: Can cause mild to significant skin inflammation. Repeated exposure may lead to contact dermatitis, characterized by redness, swelling, and blistering.[1]

Skin Sensitization

There is evidence that this compound and other disperse dyes can act as skin sensitizers.[1] Contact with textiles colored with these dyes has been associated with contact dermatitis.[1] Azo dyes, in general, are known to be potential skin sensitizers.[8]

Experimental Protocols

The following sections detail the methodologies for key toxicological assessments. While specific study reports for this compound are not always publicly available, the protocols are based on internationally recognized OECD guidelines.

Acute Oral Toxicity (OECD Guideline 401 - Retired)

This guideline, though now retired, was historically used to determine the median lethal dose (LD50).

  • Test Animals: Typically, young adult rats of a single strain are used. A minimum of 5 animals per dose group is required.

  • Dosage: The test substance is administered in graduated doses to several groups of animals, with one dose per group. Doses are selected based on a range-finding study.

  • Administration: The substance is administered orally via gavage in a single dose.

  • Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.

  • Data Collection: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weight is recorded weekly.

  • Pathology: All animals (deceased and survivors) undergo a gross necropsy.

In Vitro Skin Sensitization: Direct Peptide Reactivity Assay (DPRA) (OECD Guideline 442C)

The DPRA is an in chemico method that assesses the molecular initiating event of skin sensitization by measuring the reactivity of a chemical with synthetic peptides containing cysteine or lysine (B10760008).

  • Materials: Synthetic peptides containing cysteine (Ac-RFAACAA-COOH) and lysine (Ac-RFAAKAA-COOH), the test substance, and a suitable solvent.

  • Procedure:

    • Prepare a 100 mM solution of the test substance in a suitable solvent (e.g., acetonitrile).

    • Incubate the test substance with the cysteine and lysine peptides at specific molar ratios (1:10 for cysteine, 1:50 for lysine) for 24 hours at 25°C.

    • Analyze the concentration of the remaining peptides using High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Data Analysis: Calculate the percentage of peptide depletion. The mean of the cysteine and lysine depletion values is used to classify the substance into one of four reactivity classes: minimal, low, moderate, or high.

In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.

  • Cell Cultures: Use of appropriate mammalian cell lines (e.g., human lymphocytes, CHO, V79, L5178Y, TK6) or primary cell cultures.[9]

  • Exposure: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period.

  • Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[9]

  • Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa, acridine (B1665455) orange).

  • Scoring: The frequency of micronucleated cells is determined by scoring a predetermined number of binucleated cells under a microscope.

Signaling Pathways and Experimental Workflows

As of the date of this guide, there is no publicly available research detailing the specific cellular signaling pathways affected by this compound. The following diagrams illustrate a general workflow for toxicological assessment and a conceptual representation of a potential toxicity pathway.

Experimental_Workflow cluster_0 Initial Assessment cluster_1 In Vitro / In Chemico Testing cluster_2 In Vivo Testing (if required) cluster_3 Hazard & Risk Assessment A Literature Review & Physicochemical Analysis B Genotoxicity (Ames, Micronucleus) A->B C Skin Sensitization (DPRA) A->C D Cytotoxicity Assays A->D E Acute Toxicity (Oral, Dermal, Inhalation) B->E Positive Results C->E Positive Results D->E High Toxicity F Repeated Dose Toxicity E->F G Carcinogenicity Bioassay F->G H Hazard Identification G->H I Dose-Response Assessment H->I J Exposure Assessment I->J K Risk Characterization J->K

Caption: A generalized workflow for the toxicological assessment of a chemical substance.

Potential_Toxicity_Pathway A This compound Exposure B Absorption (Dermal/Inhalation/Oral) A->B C Metabolic Activation (e.g., Azo-reduction) B->C D Formation of Reactive Metabolites (e.g., Aromatic Amines) C->D E Covalent Binding to Cellular Macromolecules (DNA, Proteins) D->E F DNA Damage (Genotoxicity) E->F G Protein Modification (Haptenization) E->G H Mutations F->H I Immune System Activation G->I J Carcinogenesis H->J K Allergic Contact Dermatitis I->K

Caption: A conceptual pathway for the potential toxicity of an azo dye like this compound.

Handling and Safety Precautions

Given the hazardous nature of this compound, strict safety protocols must be followed.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.[7]

    • Skin Protection: Wear protective gloves and clothing to prevent skin contact.[7]

    • Respiratory Protection: Use a NIOSH-approved respirator if dust generation is unavoidable.[7]

  • Hygiene Practices: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Spill Management: In case of a spill, avoid generating dust. Use dry clean-up methods and place the material in a sealed container for disposal.[1]

Conclusion and Future Directions

This compound is a commercially important dye with identified health hazards, including acute toxicity, irritation, and skin sensitization potential. While existing data provides a basis for safe handling procedures, significant knowledge gaps remain. There is a notable absence of publicly available data on the specific cellular and molecular mechanisms of its toxicity, including its effects on signaling pathways. Further research, including detailed genotoxicity and carcinogenicity studies specifically for this compound, and investigations into its metabolic fate and impact on cellular signaling, is crucial for a more comprehensive risk assessment. Professionals handling this substance should adhere to the stringent safety precautions outlined in this guide to minimize exposure and mitigate potential health risks.

References

Disperse Orange 25: A Technical Guide to its History, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 25 (C.I. 11227) is a monoazo disperse dye characterized by its bright reddish-orange hue and its primary application in the dyeing of hydrophobic synthetic fibers, most notably polyester (B1180765). Its development is intrinsically linked to the rise of synthetic textiles in the 20th century, which necessitated the innovation of new classes of dyes capable of effectively coloring these materials. This technical guide provides an in-depth exploration of the historical development, synthesis, and diverse applications of this compound, tailored for a scientific audience.

Historical Development

The advent of this compound is a part of the broader history of disperse dyes, which emerged in the 1920s to address the challenge of dyeing newly developed hydrophobic fibers like cellulose (B213188) acetate.[1][2] Traditional water-soluble dyes were ineffective on these materials. The breakthrough came with the development of non-ionic dyes with very low water solubility that could be applied as a fine aqueous dispersion, penetrating the fiber structure at elevated temperatures.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for researchers and chemists working with this compound.

PropertyValueReference
CI Name This compound[4]
CI Number 11227[4]
CAS Number 31482-56-1[4]
Molecular Formula C₁₇H₁₇N₅O₂[4]
Molecular Weight 323.35 g/mol [4]
Appearance Orange uniform powder[4]
λmax 480 nm
Melting Point 155-160 °C (subl.)[5]

Synthesis of this compound

The synthesis of this compound is a classic example of azo coupling, a fundamental reaction in dye chemistry. The process involves two primary stages: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with a suitable coupling component.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Diazotization of 4-Nitroaniline:

    • In a beaker, dissolve a specific molar equivalent of 4-nitroaniline in a solution of hydrochloric acid and water.

    • Cool the mixture to 0-5°C in an ice bath with continuous stirring.

    • Slowly add a concentrated aqueous solution of sodium nitrite (a slight molar excess) to the cooled 4-nitroaniline solution. Maintain the temperature below 5°C throughout the addition.

    • Continue stirring for approximately 30 minutes after the addition is complete to ensure the complete formation of the 4-nitrobenzenediazonium (B87018) chloride solution.

  • Coupling Reaction:

    • In a separate beaker, dissolve an equimolar amount of N-ethyl-N-cyanoethylaniline in a suitable solvent.

    • Cool this solution to 0-5°C in an ice bath.

    • Slowly add the previously prepared cold 4-nitrobenzenediazonium chloride solution to the N-ethyl-N-cyanoethylaniline solution with vigorous stirring.

    • A colored precipitate of this compound will form.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Filter the precipitated this compound using a Buchner funnel.

    • Wash the filter cake with cold water to remove any unreacted starting materials and inorganic salts.

    • Dry the product in an oven at a suitable temperature.

    • The crude dye can be further purified by recrystallization from an appropriate solvent if necessary.

Synthesis_of_Disperse_Orange_25 cluster_diazotization Diazotization cluster_coupling Azo Coupling 4-Nitroaniline 4-Nitroaniline Diazonium_Salt 4-Nitrobenzenediazonium Chloride 4-Nitroaniline->Diazonium_Salt Diazotization NaNO2_HCl NaNO₂ / HCl 0-5°C NaNO2_HCl->Diazonium_Salt Disperse_Orange_25 This compound Diazonium_Salt->Disperse_Orange_25 Coupling Coupling_Component N-ethyl-N-cyanoethylaniline Coupling_Component->Disperse_Orange_25

Caption: Synthesis pathway of this compound.

Applications of this compound

The primary and most widespread application of this compound is in the textile industry for the dyeing of polyester fibers and their blends.[4] Its non-ionic nature and low water solubility make it ideal for the high-temperature dyeing processes required for these synthetic materials.

Textile Dyeing

This compound is applied to polyester fabrics using several methods, including exhaust dyeing (high-temperature, high-pressure, and carrier dyeing) and continuous dyeing (Thermosol process).

Experimental Protocol: Exhaust Dyeing of Polyester with this compound (High-Temperature, High-Pressure Method)

Materials:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Levelling agent

  • Acetic acid (to adjust pH)

  • High-temperature, high-pressure dyeing machine

Procedure:

  • Dye Bath Preparation:

    • Prepare a dye bath with a specific liquor-to-goods ratio (e.g., 10:1).

    • Add a dispersing agent and a levelling agent to the water.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

    • Prepare a dispersion of this compound (e.g., 1% on weight of fabric) by pasting it with a small amount of dispersing agent and then adding it to the dye bath.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dye bath at room temperature.

    • Raise the temperature of the dye bath to 130°C at a rate of 1-2°C per minute.

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.

    • Cool the dye bath down to 70-80°C.

  • After-treatment (Reduction Clearing):

    • Drain the dye bath.

    • Treat the dyed fabric with a solution of sodium hydrosulfite and sodium hydroxide (B78521) at 70-80°C for 15-20 minutes to remove any unfixed dye from the fiber surface.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize the fabric with a dilute solution of acetic acid.

    • Dry the dyed fabric.

Dyeing_Workflow A Dye Bath Preparation (this compound, Auxiliaries, pH 4.5-5.5) B Introduce Polyester Fabric A->B C Temperature Ramp to 130°C B->C D Dyeing at 130°C (30-60 min) C->D E Cooling to 70-80°C D->E F Reduction Clearing (NaOH, Na₂S₂O₄) E->F G Rinsing and Neutralization F->G H Drying G->H I Dyed Polyester Fabric H->I

Caption: Experimental workflow for exhaust dyeing of polyester.
Other Applications

Beyond textiles, this compound has found applications in other specialized fields due to its optical properties. It is utilized in the formulation of inks and for the coloring of plastics.[6] Furthermore, research has explored its use in the field of photonics, where it can be incorporated into materials for applications such as optical switches and modulators.[7]

Fastness Properties of this compound

The performance of a dye is critically evaluated by its fastness properties, which indicate its resistance to various external factors. The following table summarizes the typical fastness ratings for this compound on polyester.

Fastness PropertyRating (ISO Standards)
Light Fastness 5-6
Washing Fastness (Staining) 4-5
Washing Fastness (Change in Shade) 4-5
Sublimation Fastness 4-5
Perspiration Fastness (Acidic) 4-5
Perspiration Fastness (Alkaline) 4-5
Rubbing Fastness (Dry) 4-5
Rubbing Fastness (Wet) 4

Note: Fastness is typically rated on a scale of 1 to 5, with 5 being the highest fastness. Lightfastness is rated on a scale of 1 to 8.

Logical Relationship of Dyeing Methods

The choice of dyeing method for polyester with this compound depends on factors such as the type of fabric, available machinery, and desired production scale. The following diagram illustrates the logical relationship between the common dyeing methods.

Dyeing_Methods cluster_exhaust Exhaust Dyeing (Batchwise) cluster_continuous Continuous Dyeing Dyeing_Polyester Dyeing Polyester with This compound HT_HP High Temperature, High Pressure (130°C) Dyeing_Polyester->HT_HP Most Common Carrier Carrier Dyeing (<100°C with carrier) Dyeing_Polyester->Carrier Atmospheric Pressure Thermosol Thermosol Process (Padding, Drying, Thermofixation at 190-220°C) Dyeing_Polyester->Thermosol Large Scale Production

Caption: Logical relationship of polyester dyeing methods.

Conclusion

This compound remains a significant and widely used dye in the coloration of polyester and its blends. Its historical development is a testament to the innovations in dye chemistry driven by the needs of the modern textile industry. A thorough understanding of its synthesis, application protocols, and performance properties is essential for researchers and professionals in the fields of materials science, chemistry, and textile engineering. Further research into its non-textile applications, particularly in photonics, may unveil new and advanced uses for this versatile azo dye.

References

Methodological & Application

Application Notes: Disperse Orange 25 for Dyeing Polyester Fibers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Orange 25 (C.I. 11227) is a non-ionic mono-azo dye characterized by its red-light orange hue and low water solubility.[1][2][3] It is primarily utilized in the textile industry for dyeing hydrophobic synthetic fibers, particularly polyester (B1180765) and its blends, from an aqueous dispersion.[1][2][4] The dye's small molecular size and lack of an ionizing group make it suitable for penetrating the tightly packed, crystalline structure of polyester fibers under high-temperature conditions.[3][5] The dyeing mechanism involves the transfer of dye molecules from the aqueous phase to the solid fiber, where they are held by weak van der Waals forces.[3][5]

Physicochemical Properties

This compound is an orange powder with a stable chemical structure, making it suitable for various applications beyond textiles, including in p-type semiconductors and as a non-linear optical material.[1][2][6] Its key properties are summarized below.

PropertyValueReference
C.I. NameThis compound[1]
C.I. Number11227[1]
CAS Number31482-56-1[1][6][7]
Molecular FormulaC₁₇H₁₇N₅O₂[1][6][8]
Molecular Weight323.35 g/mol [1][7][8]
Chemical ClassMono-azo[1]
AppearanceRed-light orange uniform powder[1][2]
Melting Point170 °C (decomposes)[6][7]
λmax457 nm[7]
SolubilityVery low water solubility[3]

Dyeing Principle on Polyester

Polyester fibers are hydrophobic and have a compact molecular structure, making them impermeable to water-soluble dyes. Disperse dyes, being non-ionic and sparingly soluble, can penetrate these fibers through a specific process. The dyeing of polyester with this compound is typically achieved via the "exhaust" or "high-temperature" method. This process involves heating the dye bath to temperatures around 130°C, which causes the amorphous regions of the polyester fibers to swell.[5][9] This thermal energy increases the kinetic energy of the dye molecules and expands the pores within the fiber structure, allowing the finely dispersed dye particles to diffuse from the aqueous medium into the fiber matrix.[3][5] The process is conducted in an acidic medium (pH 4.5-5.5) to ensure dye stability and optimal exhaustion.[9]

Fastness Properties

The fastness properties of a dye indicate its resistance to various external factors like light, washing, and rubbing. This compound generally exhibits fair to good fastness on polyester, which can be significantly improved by proper post-treatment, such as reduction clearing, to remove surface dye particles.[3]

Fastness PropertyRating (ISO Standards)Remarks
Light Fastness4-5 (Fair to Good)Varies with the depth of the shade.[3]
Wash FastnessGood to ExcellentSignificantly improved after reduction clearing.[10]
Sublimation FastnessModerate to GoodDependent on the specific heat-setting conditions post-dyeing.
Crock (Rubbing) FastnessGoodProper clearing is essential to prevent poor rubbing fastness.

Note: Ratings are on a scale of 1 to 5 (or 1-8 for lightfastness), where higher values indicate better fastness.

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester Fabric

This protocol describes the standard laboratory procedure for dyeing a 10g sample of polyester fabric with this compound using a high-temperature, high-pressure (HTHP) dyeing apparatus.

1. Materials and Reagents:

  • Polyester fabric (scoured and pre-wetted)

  • This compound (dye content ~95%)[7]

  • Dispersing agent (e.g., a lignosulphonate-based product)

  • Acetic acid (glacial)

  • Sodium hydrosulfite (Reducing agent for clearing)

  • Sodium hydroxide (B78521) (Caustic soda)

  • Non-ionic detergent

  • Distilled water

2. Equipment:

  • High-temperature laboratory dyeing machine

  • Analytical balance

  • Beakers and graduated cylinders

  • pH meter

  • Stirring rods

  • Drying oven

3. Procedure:

a. Pre-treatment of Fabric:

  • Before dyeing, scour the polyester fabric by washing it with a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities, oils, or sizes.

  • Rinse the fabric thoroughly with warm and then cold water.

b. Dye Bath Preparation:

  • Calculate the required amount of dye based on the desired shade depth (e.g., 1% on weight of fabric, o.w.f.). For a 10g fabric sample, this would be 0.1g of dye.

  • Create a smooth paste of the weighed this compound powder with an equal amount of dispersing agent (e.g., 1 g/L) and a small amount of tepid water.[9]

  • Add this paste to the main dye bath containing distilled water. The material-to-liquor ratio (MLR) is typically set between 1:10 and 1:20. For a 10g sample at 1:15, the total volume would be 150 mL.

  • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[9]

c. Dyeing Cycle:

  • Introduce the pre-wetted polyester fabric into the dye bath at approximately 60°C.[9]

  • Seal the dyeing vessel and begin heating. Raise the temperature from 60°C to 130°C at a rate of 2-3°C per minute.[10]

  • Maintain the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[9]

  • After the dyeing time is complete, cool the bath down to 70-80°C at a rate of approximately 5°C per minute.[10]

d. Rinsing and Reduction Clearing:

  • Remove the dyed fabric from the bath and perform a hot rinse to remove loose dye particles.

  • Prepare a clearing bath containing:

    • 2 g/L Sodium Hydroxide

    • 2 g/L Sodium Hydrosulfite

    • 1 g/L Non-ionic Detergent

  • Treat the dyed fabric in this reduction clearing bath at 70-80°C for 15-20 minutes.[11] This step strips any dye adhering to the fiber surface, which is crucial for improving wash and crock fastness.

  • Rinse the fabric thoroughly, first with hot water and then with cold water, until the rinse water is clear.

  • Neutralize the fabric with a dilute solution of acetic acid if necessary, followed by a final cold rinse.

e. Drying:

  • Squeeze the excess water from the fabric and dry it in an oven or air-dry.

4. Dyeing Parameters Summary:

ParameterValuePurpose
Dye Concentration1.0% o.w.f.To achieve a standard medium shade.
Liquor Ratio (MLR)1:15Ratio of fabric weight to bath volume.
Dyeing Temperature130 °CTo swell polyester fibers and diffuse dye.[5]
Dyeing Time45-60 minFor complete dye penetration and fixation.
pH4.5 - 5.5Optimal range for dye stability and exhaustion.[9]
Heating Rate2-3 °C/minEnsures even dye uptake.
Cooling Rate~5 °C/minPrevents shocking and creasing of the fabric.
Reduction Clearing70-80 °CTo remove surface dye and improve fastness.[11]

Visualizations

Diagram 1: Experimental Workflow

DyeingWorkflow cluster_prep Preparation cluster_dyeing High-Temperature Dyeing Cycle cluster_post Post-Treatment Scouring Fabric Scouring (1 g/L Detergent, 70°C) Dye_Bath Dye Bath Preparation (pH 4.5-5.5, MLR 1:15) Scouring->Dye_Bath Dye_Paste Dye Paste Preparation (Dye + Dispersing Agent) Dye_Paste->Dye_Bath Start Load Fabric @ 60°C Dye_Bath->Start Heat Heat to 130°C (2°C/min) Start->Heat Dwell Hold at 130°C (60 min) Heat->Dwell Cool Cool to 80°C (5°C/min) Dwell->Cool Hot_Rinse Hot Rinse Cool->Hot_Rinse Reduction_Clear Reduction Clearing (NaOH/Hydrose, 80°C) Hot_Rinse->Reduction_Clear Final_Rinse Final Rinse & Neutralize Reduction_Clear->Final_Rinse Drying Drying Final_Rinse->Drying Result Dyed Polyester Fabric Drying->Result

Caption: Workflow for High-Temperature Exhaust Dyeing of Polyester.

Diagram 2: Dye-Fiber Interaction Pathway

DyeFiberInteraction cluster_aqueous cluster_fiber Dye_Dispersion This compound (Fine Particles) Dye_Mono Mon-omolecular Dissolved Dye Dye_Dispersion->Dye_Mono Dissolution Fiber_Surface Fiber Surface Dye_Mono->Fiber_Surface Adsorption (Surface Accumulation) Fiber_Matrix Amorphous Fiber Matrix Fiber_Surface->Fiber_Matrix Diffusion (Requires T > 100°C) Final_Dye Immobilized Dye (van der Waals forces) Fiber_Matrix->Final_Dye Fixation Temp High Temperature (130°C) Temp->Fiber_Matrix Swells Fiber Increases Diffusion Rate

Caption: Logical Pathway of Disperse Dye from Bath to Polyester Fiber.

References

Application Notes and Protocols: High-Temperature Dyeing of Polyester with Disperse Orange 25

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-temperature dyeing of polyester (B1180765) substrates using Disperse Orange 25 (C.I. 11227). This document is intended for use in research and development settings.

Introduction

This compound is a monoazo disperse dye characterized by its red-light orange hue. It is primarily used for dyeing hydrophobic synthetic fibers, most notably polyester.[1][2] Due to the compact and crystalline structure of polyester fibers, high temperatures (typically 130°C) are required to swell the fibers, allowing the non-ionic, sparingly water-soluble dye molecules to penetrate and fix within the polymer matrix.[3][4] This high-temperature exhaust dyeing method ensures good dye uptake, and excellent fastness properties. The chemical structure of this compound is 3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile.[5]

Properties of this compound

A summary of the key properties of this compound is provided in the table below.

PropertyValueReferences
C.I. NameThis compound[1]
C.I. Number11227[1]
CAS Registry Number31482-56-1[1]
Molecular FormulaC₁₇H₁₇N₅O₂[1][5]
Molecular Weight323.35 g/mol [1][5]
AppearanceOrange uniform powder[1]
SolubilitySoluble in acetone (B3395972) and alcohol[6]
λmax457 nm
Melting Point170 °C (decomposes)

High-Temperature Exhaust Dyeing Protocol

This protocol details the standard high-temperature, high-pressure exhaust dyeing method for polyester fabric with this compound.

Materials and Equipment
  • Polyester fabric

  • This compound

  • Dispersing agent (e.g., anionic)

  • Acetic acid (or a suitable buffer system)

  • Sodium hydrosulfite

  • Sodium hydroxide (B78521)

  • Non-ionic detergent

  • High-temperature dyeing apparatus (e.g., laboratory-scale jet dyeing machine)

  • Beakers, graduated cylinders, and stirring rods

  • pH meter

  • Heating and stirring plate

  • Water bath

Experimental Procedure

The high-temperature dyeing process for polyester with this compound involves three main stages: pre-treatment, dyeing, and after-treatment (reduction clearing).

Before dyeing, it is crucial to remove any impurities such as oils, waxes, and sizes from the polyester fabric that could impede dye uptake.

  • Prepare a scouring bath containing 5 g/L of a non-ionic detergent and 2 g/L of sodium carbonate.[7]

  • Submerge the polyester fabric in the bath and heat to 60°C for 30 minutes.[7]

  • Rinse the fabric thoroughly with warm water, followed by a cold water rinse.

  • Allow the fabric to air dry or use a laboratory oven at a low temperature.

  • Dye Dispersion Preparation: Create a paste by mixing the required amount of this compound powder with an equal amount of a dispersing agent and a small quantity of cold water.[7] Stir until a smooth, lump-free paste is formed, then dilute with warm water (40-50°C).[7]

  • Dye Bath Setup: Fill the dyeing vessel with water (a liquor ratio of 1:10 to 1:15 is common).[3] Add a dispersing agent and acetic acid to adjust the pH to a range of 4.5-5.5.[3][8][9]

  • Fabric Loading: Introduce the pre-treated polyester fabric into the dye bath at approximately 60°C.[7] Allow the machine to run for 10-15 minutes to ensure the fabric is thoroughly wetted.[7]

  • Dye Addition: Add the prepared dye dispersion to the bath.

  • Temperature Increase: Raise the temperature of the dye bath from 60°C to 130°C at a controlled rate of 1.5-2.0°C per minute.[3][7]

  • Dyeing: Maintain the temperature at 130°C for 45-60 minutes to facilitate dye diffusion and fixation.[7][8][9]

  • Cooling: Cool the dye bath down to 70-80°C at a rate of approximately 2°C per minute.[7] Drain the dye bath.

  • Rinsing: Rinse the dyed fabric with hot water, followed by a cold water rinse.[7]

This step is essential to remove any unfixed dye from the fabric surface, thereby improving wash fastness.

  • Prepare a new bath at 50°C.[7]

  • Add sodium hydroxide (2 g/L) and sodium hydrosulfite (2-3 g/L) to the bath.[7]

  • Increase the temperature to 70-80°C and treat the fabric for 15-20 minutes.[7]

  • Drain the bath and rinse the fabric thoroughly with hot water, followed by a final cold water rinse.

  • Dry the fabric.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the high-temperature exhaust dyeing of polyester with this compound.

ParameterValue/RangeUnitPurposeReferences
Scouring Temperature60°CRemoval of impurities[7]
Scouring Time30minutes---[7]
Dyeing pH4.5 - 5.5Optimal for dye exhaustion[3][8][9]
Initial Dyeing Temperature60°CFabric wetting and chemical addition[7]
Heating Rate1.5 - 2.0°C/minuteEnsures level dyeing[3][7]
Final Dyeing Temperature130°CSwells fibers for dye penetration[3][8][9]
Dyeing Time at 130°C45 - 60minutesDye diffusion and fixation[7][8][9]
Cooling Rate~2°C/minutePrevents fabric creasing[7]
Reduction Clearing Temperature70 - 80°CRemoval of unfixed surface dye[7]
Reduction Clearing Time15 - 20minutes---[7]
Liquor Ratio1:10 - 1:15[3]

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow for dyeing polyester with this compound using the high-temperature exhaust method.

G cluster_pretreatment Pre-treatment cluster_dyeing High-Temperature Dyeing cluster_aftertreatment After-treatment scouring Scouring (Non-ionic detergent, Na2CO3, 60°C, 30 min) rinsing1 Warm and Cold Rinse scouring->rinsing1 drying1 Drying rinsing1->drying1 bath_setup Dye Bath Setup (pH 4.5-5.5, 60°C) drying1->bath_setup dye_prep Dye Dispersion Preparation (this compound, Dispersing Agent) dye_addition Dye Addition dye_prep->dye_addition fabric_loading Fabric Loading bath_setup->fabric_loading fabric_loading->dye_addition heating Temperature Ramp (60°C to 130°C at 1.5-2.0°C/min) dye_addition->heating dyeing Dyeing (130°C, 45-60 min) heating->dyeing cooling Cooling (to 70-80°C at 2°C/min) dyeing->cooling rinsing2 Hot and Cold Rinse cooling->rinsing2 reduction_clearing Reduction Clearing (NaOH, Na2S2O4, 70-80°C, 15-20 min) rinsing2->reduction_clearing rinsing3 Hot and Cold Rinse reduction_clearing->rinsing3 drying2 Final Drying rinsing3->drying2

Caption: Workflow for High-Temperature Dyeing of Polyester.

Logical Relationship of Dyeing Parameters

The interplay of key parameters is critical for successful high-temperature dyeing. The following diagram illustrates these relationships.

G Temp High Temperature (130°C) FiberSwelling Polyester Fiber Swelling Temp->FiberSwelling pH Acidic pH (4.5-5.5) DyeFixation Dye Fixation pH->DyeFixation Time Dyeing Time (45-60 min) DyePenetration Dye Penetration & Diffusion Time->DyePenetration Dispersion Dye Dispersion LevelDyeing Level (Uniform) Dyeing Dispersion->LevelDyeing FiberSwelling->DyePenetration DyePenetration->DyeFixation GoodFastness Good Fastness Properties DyeFixation->GoodFastness LevelDyeing->GoodFastness

Caption: Key Parameter Interdependencies in Polyester Dyeing.

References

Disperse Orange 25: Application Notes and Protocols for Photonic and Optical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photonic and optical applications of Disperse Orange 25 (DO25), a versatile azo dye known for its significant nonlinear optical (NLO) and electro-optic (EO) properties. The following sections detail its characteristics, applications, and experimental protocols for its use in guest-host polymer systems, which are of great interest for the development of advanced optical devices.

Application Notes

This compound is a non-ionic, aromatic azo dye with the chemical formula O₂NC₆H₄N=NC₆H₄N(C₂H₅)CH₂CH₂CN.[1] Its stable chemical structure and large dipole moment make it a prominent candidate for various photonic applications, including optical switching, optical limiting, and electro-optic modulation.[1] When incorporated into a polymer matrix, such as Polymethyl methacrylate (B99206) (PMMA) or Poly(N-vinylcarbazole) (PVK), it forms a "guest-host" system where the dye molecules (guest) are dispersed within the polymer (host). This approach allows for the fabrication of thin films with desirable optical properties and processability.

Key Optical Properties and Applications:
  • Nonlinear Optics (NLO): DO25 exhibits significant third-order nonlinear optical properties, which are crucial for applications like all-optical switching and optical data processing.[2] These properties are often characterized by the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).

  • Electro-Optics (EO): When the dye molecules within the polymer matrix are aligned using an external electric field (a process called poling), the material becomes electro-optic, meaning its refractive index can be modulated by an applied electric field. This property is fundamental for creating electro-optic modulators and switches.

  • Optical Limiting: DO25-doped polymer films have been shown to exhibit optical limiting properties, which is the ability to reduce the transmittance of high-intensity light.[3][4] This is a critical function for protecting sensitive optical sensors and human eyes from intense laser radiation.[3][4] The mechanism behind this is often reverse saturable absorption (RSA).[3]

  • Optical Phase Conjugation: This phenomenon, observed in DO25-doped polymer films, has applications in adaptive optics, optical signal processing, and laser beam correction. It is typically achieved through degenerate four-wave mixing (DFWM).

Quantitative Data Summary

The following tables summarize the key quantitative optical properties of this compound in various polymer matrices as reported in the literature.

Table 1: Nonlinear Optical Properties of this compound

Polymer HostWavelength (nm)Nonlinear Refractive Index (n₂) (cm²/W)Nonlinear Absorption (β) (cm/W)Third-Order Susceptibility (χ⁽³⁾) (esu)Reference
PVK532Varies with concentrationVaries with concentrationVaries with concentration[2]
PMMA-MA532Positive nonlinearity observedReverse Saturable Absorption-[3]

Table 2: Electro-Optic Properties of this compound

Polymer HostChromophore Conc. (wt%)Poling MethodElectro-Optic Coefficient (pm/V)Reference
PMMA10Corona Poling~34[5]
PMMA10Optical Poling~60[5]
PVK--Determined via modified reflection technique[6][7]

Table 3: Optical Phase Conjugation Properties of this compound

Polymer HostWavelength (nm)Max. Phase Conjugate Efficiency (%)Probe Beam Intensity (W/cm²)Reference
PMMA-MA5320.220.11[8][9]

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of this compound-doped polymer films for photonic applications.

Protocol 1: Fabrication of DO25-Doped PMMA Guest-Host Thin Films

This protocol describes the preparation of thin films by spin-coating a solution of DO25 and PMMA.

Materials:

  • This compound (DO25) dye

  • Polymethyl methacrylate (PMMA)

  • Chloroform (or another suitable solvent)

  • Indium Tin Oxide (ITO) coated glass substrates

  • Syringe filters (0.2 or 0.5 µm)

Equipment:

  • Analytical balance

  • Magnetic stirrer

  • Spin coater

  • Oven or hotplate

Procedure:

  • Solution Preparation:

    • Dissolve a specific weight percentage of PMMA in chloroform. For example, to prepare a 10 wt% PMMA solution, dissolve 1 g of PMMA in 9 g (approx. 6.7 mL) of chloroform.

    • Stir the solution using a magnetic stirrer until the PMMA is completely dissolved.

    • Add the desired weight percentage of DO25 to the PMMA solution (e.g., 10 wt% relative to the PMMA).

    • Continue stirring until the DO25 is fully dissolved.

  • Substrate Cleaning:

    • Thoroughly clean the ITO-coated glass substrates using a sequence of sonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun.

  • Spin Coating:

    • Filter the DO25/PMMA solution through a syringe filter to remove any undissolved impurities.

    • Place a cleaned ITO substrate on the spin coater chuck.

    • Dispense a small amount of the polymer solution onto the center of the substrate.

    • Spin coat the solution at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to achieve the desired film thickness.

  • Baking:

    • Transfer the coated substrate to an oven or hotplate.

    • Bake the film at a temperature below the glass transition temperature of PMMA (e.g., 60-80 °C) for at least 1 hour to remove the residual solvent.

G cluster_prep Solution Preparation cluster_fab Film Fabrication dissolve_pmma Dissolve PMMA in Chloroform add_do25 Add DO25 to PMMA Solution dissolve_pmma->add_do25 stir Stir until Homogeneous add_do25->stir filter_solution Filter Solution stir->filter_solution spin_coat Spin Coat on Substrate filter_solution->spin_coat bake Bake to Remove Solvent spin_coat->bake final_film final_film bake->final_film DO25/PMMA Thin Film

Protocol 2: Characterization of Nonlinear Optical Properties using Z-Scan

The Z-scan technique is a widely used method to measure the nonlinear refractive index (n₂) and nonlinear absorption coefficient (β) of materials.

Equipment:

  • Continuous-wave (CW) laser (e.g., 532 nm)

  • Focusing lens

  • Motorized translation stage

  • Aperture

  • Photodetector

  • Power meter

Procedure:

  • Experimental Setup:

    • Align the laser beam to pass through the focusing lens.

    • Mount the DO25/PMMA film on the motorized translation stage at the focal plane of the lens.

    • Place the photodetector far from the focal plane to measure the transmitted intensity.

  • Closed-Aperture Z-Scan (for n₂):

    • Place an aperture in front of the photodetector to partially obstruct the transmitted beam.

    • Move the sample along the beam axis (z-direction) through the focal point using the translation stage.

    • Record the transmitted intensity through the aperture as a function of the sample position (z).

    • A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley followed by a peak indicates a positive n₂ (self-focusing).

  • Open-Aperture Z-Scan (for β):

    • Remove the aperture so that the entire beam is collected by the photodetector.

    • Repeat the process of moving the sample along the z-axis and recording the total transmitted intensity.

    • A valley in the transmittance at the focal point indicates reverse saturable absorption (RSA), characteristic of optical limiting materials.

  • Data Analysis:

    • Analyze the closed-aperture and open-aperture Z-scan data using established theoretical models to calculate the values of n₂ and β.

G laser CW Laser (532 nm) lens Focusing Lens laser->lens sample DO25/PMMA Film on Translation Stage lens->sample aperture Aperture sample->aperture detector Photodetector aperture->detector closed Closed Aperture (Measures n₂) open Open Aperture (Measures β)

Protocol 3: Inducing Electro-Optic Activity via Corona Poling

Corona poling is a common technique to align the non-centrosymmetric chromophores in the polymer matrix to induce second-order nonlinear optical and electro-optic effects.

Equipment:

  • Corona poling setup (high voltage power supply, needle or wire electrode, ground plate)

  • Hotplate with temperature control

  • DO25/PMMA film on ITO substrate

Procedure:

  • Setup:

    • Place the DO25/PMMA film on the ground plate of the poling setup, which also acts as a hotplate.

    • Position the needle or wire electrode a few centimeters above the film surface.

  • Poling Process:

    • Heat the sample to a temperature near the glass transition temperature (Tg) of the polymer (for PMMA, Tg is ~105 °C). This allows the polymer chains and dye molecules to have sufficient mobility.

    • Apply a high DC voltage (several kilovolts) to the electrode to create a corona discharge. The ions generated will deposit on the film surface, creating a strong electric field across the film.

    • Maintain the temperature and voltage for a specific duration (e.g., 15-30 minutes) to allow the DO25 molecules to align with the electric field.

  • Cooling and Field Removal:

    • While keeping the electric field applied, cool the sample down to room temperature. This "freezes" the aligned orientation of the chromophores.

    • Once the sample has cooled, turn off the high voltage.

  • Characterization:

    • The electro-optic coefficient of the poled film can then be measured using techniques such as the Teng-Man reflection method or Mach-Zehnder interferometry.

G start Start heat Heat Sample to ~Tg start->heat apply_hv Apply High Voltage heat->apply_hv hold Hold at Temperature and Voltage apply_hv->hold cool Cool to Room Temp (Voltage ON) hold->cool remove_hv Remove High Voltage cool->remove_hv end Poled Film remove_hv->end

References

Application Notes and Protocols for Disperse Orange 25 as a Non-Linear Optical Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 25 (DO25) is an azo dye characterized by its stable chemical structure and a significant dipole moment. These properties make it a compelling candidate for applications in the field of non-linear optics (NLO). Non-linear optical materials are essential for developing advanced photonic devices, including optical switches and modulators. This document provides a comprehensive overview of this compound's NLO properties, detailed experimental protocols for its synthesis, thin-film preparation, and NLO characterization, as well as its potential, albeit less explored, applications in related fields.

Physical and Chemical Properties

This compound is a non-ionic, aromatic compound. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Chemical Formula C₁₇H₁₇N₅O₂[1]
Molecular Weight 323.35 g/mol [1]
Melting Point 170 °C (decomposes)
Maximum Absorption (λmax) 457 nm
Appearance Orange uniform powder[2][3]
Solubility Insoluble in water, soluble in organic solvents like ethanol (B145695) and acetone.[4]
CAS Number 31482-56-1[1]

Non-Linear Optical Properties

This compound exhibits third-order NLO effects, which have been investigated through techniques such as Third-Harmonic Generation (THG) and Z-scan.[5][6][7] The third-order nonlinear susceptibility (χ⁽³⁾) is a key parameter that quantifies this NLO response.

A study utilizing the Maker fringes technique with 30ps pulses from a Nd:YAG laser at 1064nm on spin-coated thin films of this compound demonstrated its significant NLO effect.[5][6] The third-order nonlinear susceptibility (χ⁽³⁾) was calculated using the Kubodera and Kobayashi comparative model.[5] While the precise value from this study is not publicly available, it was noted that DO25 exhibited the largest NLO effect compared to Disperse Orange 3 and Pigment Orange 43.[5][6] Another study using a continuous wave (CW) laser at 532 nm investigated the nonlinear absorption and refraction of DO25-doped polymer films, confirming its potential for photonic device applications.[7]

Applications

The primary application of this compound's NLO properties lies in the development of photonic devices.[8] These include:

  • Optical Switches: Devices that can control the direction of a light beam.

  • Optical Modulators: Devices that modify the intensity or phase of a light beam.

While the core application is in photonics, the photothermal properties of this compound may offer avenues for exploration in other fields. For instance, the incorporation of NLO dyes into nanoparticles is a strategy used for bioimaging and drug delivery. However, to date, there are no specific studies detailing the use of this compound in drug development.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a diazotization and coupling reaction.[2][9]

Materials:

Protocol:

  • Diazotization of p-nitroaniline:

    • Dissolve p-nitroaniline in a solution of hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature between 0-5 °C.

    • Stir the mixture for 30-60 minutes to ensure complete diazotization. The resulting solution contains the diazonium salt of p-nitroaniline.

  • Coupling Reaction:

    • In a separate vessel, dissolve N-ethyl-N-cyanoethyl aniline in a suitable solvent.

    • Slowly add the prepared diazonium salt solution to the N-ethyl-N-cyanoethyl aniline solution.

    • Maintain the temperature of the reaction mixture below 10 °C.

    • The coupling reaction will result in the formation of this compound as a precipitate.

  • Purification:

    • Filter the precipitate and wash it thoroughly with water to remove any unreacted starting materials and salts.

    • The product can be further purified by recrystallization from a suitable organic solvent.

    • Dry the purified this compound powder.

G cluster_diazotization Diazotization cluster_coupling Coupling p_nitroaniline p-nitroaniline hcl_na_no2 HCl, NaNO₂ (0-5°C) p_nitroaniline->hcl_na_no2 diazonium_salt Diazonium Salt hcl_na_no2->diazonium_salt coupling_agent N-ethyl-N-cyanoethyl aniline diazonium_salt->coupling_agent do25 This compound coupling_agent->do25

Synthesis of this compound.
Preparation of this compound Thin Films by Spin Coating

Spin coating is a common method for producing uniform thin films.[10]

Materials and Equipment:

  • This compound powder

  • A suitable organic solvent (e.g., chloroform, cyclopentanone)

  • Polymer matrix (e.g., Polymethyl methacrylate (B99206) - PMMA) (optional)

  • Substrate (e.g., glass slides, quartz)

  • Spin coater

  • Hot plate or vacuum oven

Protocol:

  • Solution Preparation:

    • Dissolve a specific concentration of this compound (and polymer, if used) in the chosen solvent. The concentration will influence the final film thickness.

    • Stir the solution until the dye is completely dissolved. This may require gentle heating.

    • Filter the solution through a syringe filter to remove any particulate matter.

  • Substrate Cleaning:

    • Thoroughly clean the substrate using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath.

    • Dry the substrate with a stream of nitrogen gas.

  • Spin Coating:

    • Place the cleaned substrate on the chuck of the spin coater and apply a vacuum to hold it in place.

    • Dispense a small amount of the this compound solution onto the center of the substrate.

    • Start the spin coater. A typical two-step process involves a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 1500-3000 rpm for 30-60 seconds) to achieve the desired thickness.

    • The exact spin speeds and times will need to be optimized depending on the solution viscosity and desired film thickness.

  • Drying/Annealing:

    • After spin coating, bake the film on a hot plate or in a vacuum oven to remove any residual solvent. The baking temperature and time will depend on the solvent and polymer used. A typical temperature is 60-100 °C for 10-30 minutes.

G prep Solution Preparation (DO25 in Solvent) dispense Dispense Solution on Substrate prep->dispense clean Substrate Cleaning clean->dispense spin Spin Coating (Low & High Speed) dispense->spin bake Baking/Annealing spin->bake film DO25 Thin Film bake->film

Spin Coating Workflow.
NLO Characterization by Third-Harmonic Generation (THG) using Maker Fringes

The Maker fringes technique is a widely used method to determine the NLO coefficients of materials.[5][11]

Equipment:

  • Pulsed laser source (e.g., Nd:YAG laser at 1064 nm)

  • Optical components (lenses, polarizers, filters)

  • Rotation stage for the sample

  • Photomultiplier tube (PMT) or other suitable detector

  • Oscilloscope or data acquisition system

Protocol:

  • Experimental Setup:

    • Align the laser beam to pass through a polarizer and then focus it onto the thin film sample.

    • Mount the sample on a computer-controlled rotation stage.

    • Place a set of filters after the sample to block the fundamental laser wavelength (1064 nm) and pass the third-harmonic signal (355 nm).

    • Position the detector to measure the intensity of the third-harmonic signal.

  • Data Acquisition:

    • Rotate the sample through a range of incident angles (e.g., -60° to +60°).

    • At each angle, measure the intensity of the generated third-harmonic light.

    • The resulting plot of intensity versus angle will show a series of oscillations, known as Maker fringes.

  • Data Analysis:

    • The envelope and spacing of the Maker fringes are related to the coherence length and the third-order nonlinear susceptibility (χ⁽³⁾) of the material.

    • By fitting the experimental data to theoretical models (e.g., Kubodera and Kobayashi model), the value of χ⁽³⁾ can be determined. A reference material with a known χ⁽³⁾, such as fused silica, is often used for calibration.

G laser Pulsed Laser (1064 nm) polarizer Polarizer laser->polarizer lens1 Focusing Lens polarizer->lens1 sample DO25 Thin Film on Rotation Stage lens1->sample lens2 Collimating Lens sample->lens2 filter Filter (Pass 355 nm) lens2->filter detector Detector (PMT) filter->detector daq Data Acquisition detector->daq

Maker Fringes THG Setup.

References

Application of "Disperse Orange 25" in Semiconductor Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 25 is an azo dye recognized for its applications beyond the textile industry, showing potential in various areas of semiconductor research. Its non-ionic, aromatic structure, coupled with a significant dipole moment, makes it a candidate for use in p-type semiconductors and nonlinear optical (NLO) materials.[1][2] This document provides an overview of its current and potential applications in semiconductor research, complete with experimental protocols and performance data.

Application in P-Type Organic Semiconductors

This compound has been identified as a potential p-type organic semiconductor.[1][2] P-type semiconductors are essential components in various electronic devices, including organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). The performance of these devices is largely dependent on the charge carrier mobility of the semiconducting material. While specific charge mobility and conductivity data for this compound are not extensively documented in publicly available literature, its classification as a p-type material suggests its potential for use in these applications.

Experimental Protocol: Fabrication and Characterization of a P-Type Organic Thin-Film Transistor (OTFT)

This protocol outlines the general steps for fabricating and characterizing a bottom-gate, top-contact OTFT using an organic semiconductor like this compound.

Materials:

  • Heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as the gate electrode and dielectric)

  • This compound

  • High-purity organic solvent (e.g., toluene, chloroform (B151607), or dichlorobenzene)

  • Gold (Au) for source and drain electrodes

  • Substrate cleaning solvents (acetone, isopropanol)

  • Deionized water

Equipment:

  • Spin coater

  • Thermal evaporator

  • Glovebox or vacuum chamber

  • Semiconductor parameter analyzer

  • Atomic Force Microscope (AFM)

Procedure:

  • Substrate Cleaning:

    • Ultrasonically clean the Si/SiO₂ substrate in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • Treat the substrate with an oxygen plasma or UV-ozone cleaner to improve the surface energy for better film deposition.

  • Semiconductor Deposition:

    • Prepare a solution of this compound in a suitable organic solvent (e.g., 5-10 mg/mL).

    • Inside a glovebox, spin-coat the this compound solution onto the cleaned SiO₂ surface. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-100 nm).

    • Anneal the film at a temperature below the dye's decomposition point (melting point of this compound is 170 °C [dec.]) to improve molecular ordering and film quality.

  • Electrode Deposition:

    • Using a shadow mask, thermally evaporate gold (Au) to define the source and drain electrodes on top of the organic semiconductor film. The channel length and width are defined by the shadow mask dimensions.

  • Characterization:

    • Transfer the fabricated OTFT to a probe station connected to a semiconductor parameter analyzer.

    • Measure the output and transfer characteristics of the device to determine key performance parameters.

Data Presentation
ParameterSymbolTypical Value Range for Organic P-Type Semiconductors
Field-Effect Mobilityµ10⁻⁵ - 10 cm²/Vs
On/Off Current RatioI_on/I_off> 10⁴
Threshold VoltageV_th-10 to -80 V

Experimental Workflow

OTFT_Fabrication cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization Cleaning Substrate Cleaning (Acetone, IPA, DI Water) Plasma O2 Plasma/UV-Ozone Treatment Cleaning->Plasma SpinCoat Spin Coating This compound Plasma->SpinCoat Anneal Thermal Annealing SpinCoat->Anneal Evaporation Au Electrode Evaporation Anneal->Evaporation Electrical Electrical Measurement (Semiconductor Analyzer) Evaporation->Electrical Morphology Morphological Analysis (AFM) Evaporation->Morphology

Workflow for OTFT fabrication and characterization.

Application in Nonlinear Optics and Optical Switching

This compound exhibits nonlinear optical (NLO) properties, making it suitable for applications in photonics, such as optical switches and modulators.[2] A study investigating the NLO responses of this compound doped in polymer matrices (PVP and PMMA) confirmed its third-order nonlinear refractive index and nonlinear absorption coefficient.[3]

Experimental Protocol: Z-Scan Measurement for Nonlinear Optical Properties

The Z-scan technique is a common method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.

Materials:

  • This compound

  • High-purity solvent (e.g., chloroform or embedding in a polymer matrix like PMMA)

  • Quartz cuvette with a known path length (e.g., 1 mm)

Equipment:

  • Laser source with a Gaussian beam profile (e.g., CW Nd:YAG laser at 532 nm)

  • Focusing lens

  • Beam splitter

  • Two photodetectors

  • Motorized translation stage

  • Aperture

Procedure:

  • Sample Preparation: Prepare a solution of this compound of a known concentration in a suitable solvent or a doped polymer film of a known thickness.

  • Z-Scan Setup:

    • The laser beam is split into a reference beam and a transmitted beam.

    • The transmitted beam is focused by a lens.

    • The sample is mounted on a motorized translation stage that moves it along the z-axis through the focal point of the lens.

    • The transmitted light is detected by a photodetector. For closed-aperture Z-scan (to measure n₂), an aperture is placed before the detector. For open-aperture Z-scan (to measure β), the aperture is removed.

  • Data Acquisition:

    • Record the normalized transmittance of the sample as a function of its position (Z) relative to the focal point.

    • For a closed-aperture scan, a pre-focal peak followed by a post-focal valley indicates a negative nonlinear refractive index (self-defocusing), while a valley followed by a peak indicates a positive nonlinear refractive index (self-focusing).

    • For an open-aperture scan, a valley at the focal point indicates reverse saturable absorption, while a peak indicates saturable absorption.

  • Data Analysis:

    • The nonlinear refractive index (n₂) and nonlinear absorption coefficient (β) can be calculated by fitting the experimental data to theoretical Z-scan equations.

Data Presentation
ParameterSymbolReported Value for this compound
Nonlinear Refractive Indexn₂Varies with concentration and host matrix
Nonlinear Absorption CoefficientβVaries with concentration and host matrix
Third-Order Nonlinear Susceptibilityχ⁽³⁾Varies with concentration and host matrix

Note: The specific values for n₂, β, and χ⁽³⁾ are dependent on the experimental conditions such as laser wavelength, power, and the host material for the dye. The linked research provides more detailed results.[3]

Logical Relationship of Z-Scan Measurement

Z_Scan_Logic cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis Laser Laser Source Sample This compound Sample Laser->Sample Detector Photodetector Sample->Detector Open Open Aperture (Measures β) Detector->Open Closed Closed Aperture (Measures n₂) Detector->Closed Fit Fit Data to Theoretical Model Open->Fit Closed->Fit Extract Extract n₂ and β Fit->Extract

Logical flow of a Z-scan experiment.

Application in Photocatalysis

Azo dyes, including this compound, can be degraded through photocatalysis, a process that utilizes a semiconductor photocatalyst (like TiO₂ or ZnO) and a light source to break down organic pollutants. While this compound is often the subject of degradation studies, its role can also be reversed, where it acts as a photosensitizer in photocatalytic systems.

Experimental Protocol: Photocatalytic Degradation of this compound

Materials:

  • This compound

  • Semiconductor photocatalyst (e.g., TiO₂ P25)

  • Deionized water

  • pH adjustment solutions (e.g., HCl, NaOH)

Equipment:

  • Photoreactor with a suitable light source (e.g., UV lamp or solar simulator)

  • Magnetic stirrer

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Catalyst Suspension: Disperse a known amount of the photocatalyst in a specific volume of deionized water containing a known concentration of this compound.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for the adsorption-desorption equilibrium of the dye on the catalyst surface to be reached.

  • Photocatalytic Reaction: Irradiate the suspension with the light source while continuously stirring.

  • Sampling and Analysis: At regular time intervals, withdraw aliquots of the suspension. Centrifuge the samples to separate the photocatalyst particles.

  • Concentration Measurement: Measure the absorbance of the supernatant at the maximum absorption wavelength (λ_max) of this compound using a spectrophotometer to determine the change in dye concentration over time.

  • Data Analysis: Calculate the degradation efficiency and determine the reaction kinetics (e.g., by fitting to a pseudo-first-order model).

Data Presentation
ParameterSymbolTypical Value Range for Azo Dye Photocatalysis
Degradation Efficiency%50 - 100%
Pseudo-First-Order Rate Constantk_app10⁻³ - 10⁻¹ min⁻¹

Note: The degradation efficiency and rate constant are highly dependent on experimental conditions such as catalyst type and loading, dye concentration, pH, and light intensity. Specific data for this compound would need to be determined experimentally under controlled conditions.

Photocatalytic Degradation Pathway

Photocatalysis_Pathway cluster_excitation Photoexcitation cluster_reaction Redox Reactions cluster_degradation Degradation Light Light (hν) Semiconductor Semiconductor (e.g., TiO₂) Light->Semiconductor e_h_pair Electron-Hole Pair (e⁻ + h⁺) Semiconductor->e_h_pair h_reaction h⁺ + H₂O → •OH e_h_pair->h_reaction e_reaction e⁻ + O₂ → •O₂⁻ e_h_pair->e_reaction Radicals Reactive Oxygen Species (•OH, •O₂⁻) h_reaction->Radicals e_reaction->Radicals Degradation Degradation Products (CO₂, H₂O, etc.) Radicals->Degradation Dye This compound Dye->Degradation

Simplified pathway of photocatalytic degradation.

Application in Dye-Sensitized Solar Cells (DSSCs)

Azo dyes are explored as sensitizers in Dye-Sensitized Solar Cells (DSSCs) due to their strong absorption in the visible spectrum and relatively low cost. While specific performance data for this compound in DSSCs is limited in the reviewed literature, the general principles and fabrication methods are applicable.

Experimental Protocol: Fabrication of a Dye-Sensitized Solar Cell

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass

  • Titanium dioxide (TiO₂) paste (e.g., P25)

  • This compound

  • Solvent for dye solution (e.g., ethanol (B145695) or acetonitrile)

  • Iodide/triiodide-based electrolyte

  • Platinum (Pt) precursor for counter electrode

  • Surfactant (e.g., Triton X-100)

Equipment:

  • Screen printer or doctor blade

  • Furnace

  • Solar simulator

  • Potentiostat/Galvanostat

Procedure:

  • Photoanode Preparation:

    • Deposit a thin layer of TiO₂ paste onto the conductive side of an FTO glass substrate using screen printing or doctor blading.

    • Sinter the TiO₂ film at high temperatures (e.g., 450-500 °C) to ensure good particle necking and adhesion to the substrate.

  • Dye Sensitization:

    • Immerse the cooled TiO₂ photoanode in a solution of this compound for a sufficient time (e.g., 12-24 hours) to allow for dye adsorption onto the TiO₂ surface.

    • Rinse the sensitized photoanode with the solvent to remove excess, non-adsorbed dye.

  • Counter Electrode Preparation:

    • Deposit a thin layer of a platinum catalyst on the conductive side of another FTO glass substrate. This can be done by methods such as sputtering or thermal decomposition of a Pt precursor.

  • Cell Assembly:

    • Assemble the sensitized photoanode and the Pt-coated counter electrode in a sandwich-like configuration, separated by a thin spacer.

    • Introduce the iodide/triiodide electrolyte into the gap between the electrodes through capillary action.

  • Characterization:

    • Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated sunlight (e.g., AM 1.5G, 100 mW/cm²) to determine the power conversion efficiency (PCE), open-circuit voltage (V_oc), short-circuit current density (J_sc), and fill factor (FF).

Data Presentation
ParameterSymbolTypical Value Range for Azo Dye-based DSSCs
Power Conversion Efficiencyη0.5 - 5%
Open-Circuit VoltageV_oc0.4 - 0.7 V
Short-Circuit Current DensityJ_sc1 - 10 mA/cm²
Fill FactorFF0.5 - 0.7

Note: The performance of a DSSC is highly dependent on the specific dye, electrolyte, and fabrication conditions. The values presented are general for azo dyes and would require experimental validation for this compound.

DSSC Working Principle

DSSC_Principle cluster_anode Photoanode cluster_circuit External Circuit cluster_cathode Counter Electrode & Electrolyte Light Light (hν) Dye This compound Light->Dye 1. Excitation TiO2 TiO₂ Dye->TiO2 2. Electron Injection Load Load TiO2->Load 3. Electron Transport CE Counter Electrode (Pt) Load->CE 4. Electron Transport Electrolyte Electrolyte (I⁻/I₃⁻) Electrolyte->Dye 6. Dye Regeneration CE->Electrolyte 5. Electrolyte Reduction

Working principle of a Dye-Sensitized Solar Cell.

References

Application Notes and Protocols: Disperse Orange 25 for Digital Textile Printing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Disperse Orange 25 in digital textile printing. The information is intended to guide researchers and scientists in developing and applying this dye for printing on synthetic fabrics, particularly polyester (B1180765).

Introduction

This compound is a non-ionic azo dye belonging to the disperse class of dyes.[1] It is characterized by its low water solubility and is finely dispersed in an aqueous medium for application.[2] This dye is primarily used for dyeing and printing on hydrophobic synthetic fibers such as polyester, acetate, and their blends, imparting a reddish-orange hue.[1][3] In the realm of digital textile printing, this compound is formulated into inkjet inks for both direct and transfer printing methods.[2] Its good sublimation properties make it particularly suitable for transfer printing.[4]

Physicochemical Properties

A summary of the key properties of this compound is presented in the table below. This data is essential for formulation development and understanding the dye's behavior during the printing process.

PropertyValueReference
C.I. Name This compound[1]
C.I. Number 11227[1]
CAS Number 31482-56-1[1][3][5]
Molecular Formula C17H17N5O2[1][5]
Molecular Weight 323.35 g/mol [1]
Appearance Orange to reddish-brown powder[3]
Melting Point 170 °C (decomposes)
λmax 457 nm
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone.[3]
Fastness Properties

The performance of a dye is critically evaluated by its fastness properties on the substrate. The following table summarizes the reported fastness data for this compound on polyester fabric.

Fastness PropertyRating (out of 5)Reference
Light Fastness 5-6[6]
Washing (Polyester) 4-5[6]
Washing (Cotton Stain) 5[6]
Sublimation 4[4][6]

Note: Fastness ratings can vary depending on the dyeing/printing process, depth of shade, and finishing treatments.

Experimental Protocols

Detailed methodologies for the application of this compound in digital textile printing are provided below. These protocols are starting points and may require optimization based on specific equipment and substrate characteristics.

Digital Inkjet Ink Formulation

The preparation of a stable and jettable disperse dye ink is crucial for successful digital printing. The following protocol outlines a general procedure for formulating an aqueous-based this compound inkjet ink.

Materials and Equipment:

  • This compound dye powder (high purity)

  • Dispersing agent (e.g., lignosulfonate-based or naphthalene (B1677914) sulfonate-based)

  • Humectant (e.g., glycerol, ethylene (B1197577) glycol, diethylene glycol)[7]

  • Surfactant (to adjust surface tension)

  • Biocide (to prevent microbial growth)

  • Deionized water

  • High-speed stirrer or homogenizer

  • Filtration system (e.g., syringe filters with pore size ≤ 1 µm)

  • Viscometer

  • Surface tensiometer

Protocol:

  • Premix Preparation: In a beaker, combine the humectant, surfactant, biocide, and a portion of the deionized water. Stir until a homogenous solution is formed.

  • Dispersion:

    • Slowly add the this compound powder and the dispersing agent to the premix solution under constant agitation with a high-speed stirrer.

    • Continue stirring at high speed for 1-2 hours to ensure a fine and uniform dispersion of the dye particles. The particle size should ideally be below 1 micron to prevent nozzle clogging.

  • Final Formulation: Add the remaining deionized water to achieve the desired final dye concentration (typically 1-10% by weight for disperse inks).[8]

  • Quality Control:

    • Measure the viscosity and surface tension of the ink. Typical values for inkjet inks are 3-20 cP for viscosity and 28-42 mN/m for surface tension, but these can vary depending on the printhead specifications.

    • Measure the pH of the ink and adjust if necessary (typically in the range of 7-9).

  • Filtration: Filter the prepared ink through a series of filters with decreasing pore sizes, with the final filtration being through a filter with a pore size of 1 µm or smaller to remove any aggregates.

Digital Textile Printing Workflow

The following workflow outlines the key steps for printing this compound ink onto polyester fabric.

  • Scouring: Wash the polyester fabric with a non-ionic detergent at 60-70°C to remove any impurities, oils, and sizes. Rinse thoroughly with water and dry.

  • Coating (for Direct Printing): For direct disperse printing, the fabric needs to be pre-treated with a coating that allows the ink to adhere permanently.[9] This coating typically contains a thickener and other auxiliaries. The pre-treated fabric is then dried before printing.

Method 1: Direct Inkjet Printing

  • Load the formulated this compound ink into a compatible inkjet printer equipped with a piezoelectric printhead.

  • Print the desired design directly onto the pre-treated polyester fabric.[9]

Method 2: Sublimation (Transfer) Printing

  • Print the design in reverse onto a specialized sublimation transfer paper using the this compound ink.[10]

  • Allow the printed paper to dry completely.

The fixation step is critical for ensuring the dye penetrates the polyester fibers and achieves good colorfastness.

For Direct Printed Fabric:

  • Steaming: Steam the printed fabric at 170-180°C for 6-8 minutes.

  • Thermosol: Alternatively, use a thermosol process, passing the fabric through a hot air chamber at 190-210°C for 1-2 minutes.[11]

For Sublimation Transfer:

  • Place the printed transfer paper face down on the polyester fabric.

  • Use a heat press to apply heat and pressure. Typical conditions are 190-210°C for 30-60 seconds.[11] During this process, the disperse dye sublimates, turning from a solid to a gas, and then penetrates the open pores of the heated polyester fibers.[10]

After fixation, the printed fabric should be washed to remove any unfixed dye and auxiliary chemicals from the surface.

  • Rinse: Rinse the fabric in cold water.

  • Reduction Clearing: Wash the fabric in a solution containing a reducing agent (e.g., sodium hydrosulfite) and an alkali at 60-70°C. This step is crucial for removing surface dye and improving wash fastness.

  • Hot and Cold Rinses: Rinse the fabric thoroughly with hot water followed by cold water.

  • Drying: Dry the final printed fabric.

Visualizations

Digital Textile Printing Workflow for this compound

digital_textile_printing_workflow cluster_prep Preparation cluster_printing Printing cluster_post Post-treatment ink_formulation Ink Formulation direct_printing Direct to Fabric Printing ink_formulation->direct_printing transfer_printing Transfer Paper Printing ink_formulation->transfer_printing fabric_prep Fabric Pre-treatment fabric_prep->direct_printing fixation Fixation (Heat/Steam) direct_printing->fixation transfer_printing->fixation Heat Transfer washing Washing fixation->washing final_fabric Final Printed Fabric washing->final_fabric

Caption: Workflow for digital textile printing with this compound.

Sublimation Transfer Printing Process

sublimation_process start Printed Transfer Paper (this compound) heat_press Heat Press (190-210°C) start->heat_press fabric Polyester Fabric fabric->heat_press sublimation Dye Sublimates (Solid to Gas) heat_press->sublimation penetration Gas Penetrates Polyester Fibers sublimation->penetration cooling Cooling & Fiber Contraction (Dye Trapped) penetration->cooling final_product Permanently Colored Fabric cooling->final_product

References

Application Notes and Protocols for Disperse Orange 25 in Photo-Thermo Electrochemical Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Disperse Orange 25, an azo dye, in the fabrication and characterization of photo-thermo electrochemical (PTEC) cells. The information is compiled from recent research and is intended to guide researchers in exploring the potential of this organic dye for low-grade heat and light energy harvesting.

Introduction

This compound (DO-25), a non-ionic aromatic azo dye, has demonstrated potential as a photo-active material in electrochemical devices. Its ability to act as a p-type semiconductor and its favorable photo-thermal properties make it a candidate for use in eco-friendly and cost-effective energy conversion systems.[1] PTEC cells utilizing DO-25 can simultaneously convert low-grade heat and light energy into electrical energy, offering a promising avenue for powering low-power electronic devices and sensors.

Principle of Operation

The fundamental working principle of a photo-thermo electrochemical cell employing this compound revolves around the synergistic effect of light and heat to generate an electrical current. The process can be broken down into the following key stages:

  • Photo-excitation: Upon illumination, the this compound molecules in the electrolyte absorb photons, leading to the excitation of electrons to a higher energy state and the generation of electron-hole pairs.

  • Charge Separation and Transport: The photo-generated electrons are injected into the photo-anode (e.g., n-type semiconductor), while the holes are transferred to the counter electrode (e.g., a metal) through the electrolyte. The movement of ions within the electrolyte completes the electrical circuit.

  • Thermo-electrochemical Effect: A temperature gradient across the cell induces a potential difference due to the Soret effect (thermal diffusion of ions) and the temperature dependence of the electrode reactions. This thermal potential adds to the photo-generated potential, enhancing the overall voltage and current output of the cell.

  • Redox Reactions: At the electrodes, redox (reduction-oxidation) reactions involving the dye molecules and the electrode materials sustain the flow of current. The dye is regenerated at the counter electrode, allowing for continuous operation.

Quantitative Data Summary

The performance of photo-thermo electrochemical cells using this compound is influenced by factors such as the choice of electrodes, the concentration of the dye solution, the intensity of illumination, and the applied temperature gradient. The following tables summarize the key performance parameters from two notable studies.

Table 1: Performance of an n-InAs/Disperse Orange 25/Zn Photo-Thermo Electrochemical Sensor

Dye Concentration (mM)Illumination (mW/cm²)Temperature Gradient (°C)Open-Circuit Voltage (V)Short-Circuit Current (µA)Response Time (s)Relaxation Time (s)
1951.5~0.18~1.5105130
2951.5~0.25~2.56385
3951.5~0.35~4.04955

Data extracted from the study by Ali, F., et al. (2020). "Self-powered photo-thermo electrochemical sensor for harvesting of low photo thermal energy."

Table 2: Performance of a Cu/Disperse Orange 25/Cu Flexible Photo-Thermo Electrochemical Cell

Dye ConcentrationTemperature Gradient (°C)Open-Circuit Voltage (mV)Short-Circuit Current (µA)Seebeck Coefficient (mV/°C)Output Power (µW)
5 wt.%1018 - 200.4 - 0.51.9 - 2.2up to 0.26

Data extracted from a study on flexible photo-thermo electrochemical cells.

Experimental Protocols

The following are detailed protocols for the fabrication of two types of photo-thermo electrochemical cells using this compound, based on the cited literature.

Protocol 1: Fabrication of an n-InAs/Disperse Orange 25/Zn Photo-Thermo Electrochemical Sensor

Materials:

  • n-type Indium Arsenide (n-InAs) wafer (photo-anode)

  • Zinc (Zn) foil (counter-electrode)

  • This compound (C₁₇H₁₇N₅O₂) powder

  • Distilled water

  • Ethanol (B145695)

  • Acetone

  • Sealed organic glass box (e.g., cuvette)

  • Connecting wires and silver paste

Equipment:

  • Analytical balance

  • Magnetic stirrer

  • Ultrasonic bath

  • Digital multimeter

  • Solar simulator or light source with a calibrated power meter

  • Heater and thermocouples for creating and measuring a temperature gradient

Procedure:

  • Electrode Preparation:

    • Cut the n-InAs wafer and Zn foil to the desired dimensions for the electrochemical cell.

    • Clean the n-InAs wafer by sonicating in acetone, ethanol, and distilled water for 15 minutes each, followed by drying under a nitrogen stream.

    • Clean the Zn foil by rinsing with ethanol and distilled water.

    • Create an ohmic contact on the back of the n-InAs wafer and the Zn foil using silver paste and attach connecting wires.

  • Electrolyte Preparation:

    • Prepare aqueous solutions of this compound at concentrations of 1 mM, 2 mM, and 3 mM by dissolving the appropriate amount of DO-25 powder in distilled water.

    • Stir the solutions using a magnetic stirrer until the dye is completely dissolved.

  • Cell Assembly:

    • Fix the n-InAs photo-anode and the Zn counter-electrode inside the sealed organic glass box, ensuring they are parallel to each other with a fixed inter-electrode distance.

    • Fill the box with the prepared this compound electrolyte solution, making sure both electrodes are immersed.

    • Seal the box to prevent evaporation of the electrolyte.

  • Characterization:

    • To measure the photo-thermoelectric response, establish a temperature gradient across the cell using a small heater on one side and a heat sink on the other. Measure the temperature of both electrodes using thermocouples.

    • Illuminate the n-InAs photo-anode with a calibrated light source (e.g., 95 mW/cm²).

    • Measure the open-circuit voltage (Voc) and short-circuit current (Isc) using a digital multimeter.

    • To determine the response and relaxation times, periodically turn the light source on and off and record the current or voltage as a function of time.

Protocol 2: Fabrication of a Flexible Cu/Disperse Orange 25/Cu Photo-Thermo Electrochemical Cell

Materials:

  • Copper (Cu) plates (electrodes)

  • This compound (C₁₇H₁₇N₅O₂) powder

  • Distilled water

  • Flexible polymer tubing (e.g., Tygon)

  • Epoxy or sealant

Equipment:

  • Analytical balance

  • Magnetic stirrer

  • Digital multimeter

  • Light source (e.g., filament lamp)

  • Low-power electric heater

  • Thermocouples

Procedure:

  • Electrolyte Preparation:

    • Prepare a 5 wt.% aqueous solution of this compound by dissolving the corresponding amount of DO-25 powder in distilled water with the aid of a magnetic stirrer.

  • Cell Assembly:

    • Cut a piece of flexible polymer tubing to the desired length.

    • Insert the two copper plate electrodes into the ends of the tubing.

    • Fill the tubing with the 5 wt.% this compound solution.

    • Seal the ends of the tubing around the copper electrodes using epoxy or a suitable sealant to prevent leakage.

  • Characterization:

    • Create a temperature gradient between the two copper electrodes by either illuminating one electrode with a light source or by using a low-power electric heater on one electrode while the other remains at ambient temperature.

    • Measure the temperature of each electrode using thermocouples.

    • Measure the open-circuit voltage (Voc) and short-circuit current (Isc) generated by the cell using a digital multimeter.

    • The Seebeck coefficient can be calculated by dividing the open-circuit voltage by the temperature gradient (ΔT).

    • The output power can be calculated using the formula P = Voc × Isc.

Visualizations

Energy Conversion Mechanism in a PTEC Cell

The following diagram illustrates the proposed mechanism for the conversion of light and heat energy into electrical energy in a photo-thermo electrochemical cell utilizing this compound.

G cluster_electrolyte Electrolyte (this compound Solution) anode Conduction Band cathode Metal Electrode anode->cathode anode_vb Valence Band do25_ground DO-25 (Ground State) do25_excited DO-25* (Excited State) do25_ground->do25_excited Excitation do25_excited->anode 2. Electron Injection do25_oxidized DO-25+ (Oxidized) do25_excited->do25_oxidized Oxidation do25_oxidized->cathode 4. Ion Transport cathode->do25_ground 5. Regeneration (Reduction) light Light (hν) light->do25_ground 1. Photon Absorption heat Heat (ΔT) cluster_electrolyte cluster_electrolyte

Caption: Energy conversion pathway in a this compound based PTEC cell.

Experimental Workflow for PTEC Cell Fabrication and Testing

This diagram outlines the general workflow for the fabrication and characterization of a photo-thermo electrochemical cell.

G start Start prep_electrodes 1. Electrode Preparation - Cutting - Cleaning - Contact Deposition start->prep_electrodes cell_assembly 3. Cell Assembly - Electrode Placement - Filling with Electrolyte - Sealing prep_electrodes->cell_assembly prep_electrolyte 2. Electrolyte Preparation - Weighing DO-25 - Dissolving in Solvent prep_electrolyte->cell_assembly characterization 4. Characterization Setup - Apply ΔT - Illuminate Photo-anode cell_assembly->characterization measurements 5. Electrical Measurements - Open-Circuit Voltage (Voc) - Short-Circuit Current (Isc) - Transient Response characterization->measurements analysis 6. Data Analysis - Calculate Power Output - Determine Seebeck Coefficient - Analyze Response Times measurements->analysis end End analysis->end

Caption: General workflow for PTEC cell fabrication and characterization.

References

Application Notes & Protocols for the Detection of Disperse Orange 25 in Textiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 25 is a monoazo dye used in the textile industry for coloring synthetic fibers such as polyester (B1180765).[1] Due to its potential to be an allergen and its classification as a potentially carcinogenic substance, regulatory bodies have restricted its use in textiles that come into direct contact with the skin.[2] Consequently, sensitive and reliable analytical methods are crucial for monitoring its presence in textile products to ensure consumer safety and regulatory compliance. This document provides detailed application notes and protocols for the detection and quantification of this compound in textiles using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Analytical Methods Overview

The primary method for the determination of this compound in textiles is liquid chromatography coupled with mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the accurate identification and quantification of the dye, even at trace levels.[3][4] The general workflow involves solvent extraction of the dye from the textile matrix, followed by chromatographic separation and detection by mass spectrometry.

Alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of azo dye breakdown products. Additionally, direct analysis techniques like Direct Analysis in Real Time-Mass Spectrometry (DART-MS) offer rapid screening with minimal sample preparation.[4]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of this compound and other selected disperse dyes using LC-MS/MS. This data is essential for method validation and for ensuring the reliability of the analytical results.

Table 1: Linearity and Detection Limits for Selected Disperse Dyes [3]

AnalyteLinear Range (ng/mL)Limit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)
This compound 2.0 - 100.0 ~2.0 ~8.0
Disperse Red 12.0 - 100.0~2.0~8.0
Disperse Violet 932.0 - 100.0~2.0~8.0
Disperse Blue 3732.0 - 100.0~2.0~8.0
Disperse Orange 12.0 - 100.0~2.0~8.0
Disperse Orange 32.0 - 100.0~2.0~8.0
Disperse Yellow 32.0 - 100.0~2.0~8.0
Disperse Yellow 72.0 - 100.0~2.0~8.0
Disperse Red 132.0 - 100.0~2.0~8.0

Table 2: LC-MS/MS Parameters for this compound [3]

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound 323.1 170.1 155.1

Experimental Protocols

Sample Preparation: Solvent Extraction

This protocol describes the extraction of this compound from a textile sample.

Materials:

Procedure:

  • Cut a representative portion of the textile sample into small pieces (approximately 1-2 mm).

  • Weigh accurately about 1.0 g of the cut textile sample into a conical flask.

  • Add 20 mL of methanol to the flask. For polyester fibers, chlorobenzene can also be an effective extraction solvent.[4]

  • Place the flask in an ultrasonic bath and sonicate at 50 °C for 30 minutes.

  • After sonication, centrifuge the extract at 10,000 rpm for 10 minutes to separate the textile fibers.

  • Carefully decant the supernatant.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial for HPLC-MS analysis.

HPLC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the analyte.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: As specified in Table 2.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the analysis of this compound in textiles.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Textile Sample weigh Weighing start->weigh extract Solvent Extraction (Methanol, Ultrasonication) weigh->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter hplc HPLC Separation (C18 Column) filter->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms quant Quantification ms->quant report Reporting quant->report logical_workflow sample Sample Collection (Representative Textile) prep Sample Preparation sample->prep extraction Extraction of Dye - Solvent Choice - Sonication Time/Temp prep->extraction cleanup Extract Cleanup - Centrifugation - Filtration extraction->cleanup analysis Instrumental Analysis cleanup->analysis separation LC Separation - Column Chemistry - Mobile Phase Gradient analysis->separation detection MS/MS Detection - Ionization Mode - MRM Transitions separation->detection data Data Interpretation detection->data quantification Quantification - Calibration Curve data->quantification validation Method Validation - LOD/LOQ - Recovery quantification->validation

References

Application Notes and Protocols for the Treatment of Disperse Orange 25 Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Orange 25 is an azo dye characterized by its non-ionic and hydrophobic nature, commonly used in the dyeing of synthetic fibers like polyester.[1][2] Due to its stable chemical structure, it is resistant to conventional wastewater treatment methods, leading to its persistence in the environment.[3] The release of effluents containing this compound poses significant environmental concerns, as these dyes can be toxic, mutagenic, and carcinogenic.[4] This document provides detailed application notes and experimental protocols for various techniques aimed at the removal of this compound from wastewater, intended for researchers, scientists, and professionals in environmental science and drug development.

The primary methods covered include adsorption, advanced oxidation processes (AOPs), and membrane filtration. Each section summarizes key quantitative data and provides detailed protocols for laboratory-scale experiments.

Section 1: Adsorption Techniques

Adsorption is a widely studied, efficient, and cost-effective method for removing dyes from aqueous solutions.[5] The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). A variety of low-cost adsorbents have been investigated for the removal of this compound.

Data Presentation: Adsorption of this compound
AdsorbentOptimal pHContact Time (min)Adsorbent DosageInitial Dye Conc. (mg/L)Temperature (°C)Removal Efficiency (%) / Capacity (mg/g)Reference
Zeolite from Cenospheres6.101190.67 g/L38.00Not Specified96%[4]
Acid-Treated Red Mud4.0120Not SpecifiedNot Specified40127 mg/g[6]
CenospheresNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified81%[5]
Modified Microcrystalline CelluloseAcidicNot SpecifiedNot Specified1-15454.71 mg/g[7]
Activated Carbon (from Euphorbia rigida)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified20118.93 mg/g[8]
Activated Carbon (from Holm Oak Acorns)2.0Not Specified0.15 g/25 mLNot SpecifiedNot Specified93.5%[9]
Poplar Sawdust Char2.0Not SpecifiedNot Specified506783.4%[10][11]
Experimental Protocol: Batch Adsorption Study

This protocol outlines a typical batch adsorption experiment to evaluate the efficacy of an adsorbent for this compound removal.

1. Materials and Reagents:

  • This compound (C₁₇H₁₇N₅O₂, MW: 323.35 g/mol )[4]

  • Selected Adsorbent (e.g., activated carbon, zeolite)

  • Hydrochloric Acid (HCl, 0.1 M)

  • Sodium Hydroxide (NaOH, 0.1 M)

  • Deionized Water

  • Conical flasks (250 mL)

  • Orbital shaker

  • pH meter

  • UV-Vis Spectrophotometer

  • Centrifuge or Syringe filters (0.45 µm)

2. Preparation of Dye Stock Solution:

  • Accurately weigh 100 mg of this compound powder and dissolve it in 1 L of deionized water to prepare a 100 mg/L stock solution.

  • The stock solution should be stored in a dark container to prevent photodegradation.

3. Batch Adsorption Experiment:

  • Prepare a series of conical flasks containing a fixed volume of dye solution of a known concentration (e.g., 100 mL of 30 mg/L this compound), diluted from the stock solution.

  • Adjust the initial pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.

  • Add a predetermined amount of the adsorbent to each flask (e.g., 0.1 g).

  • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) at a controlled temperature.

  • Withdraw aliquots (e.g., 5 mL) at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Separate the adsorbent from the solution immediately by centrifugation or filtration to stop the adsorption process.[12]

4. Analysis:

  • Measure the absorbance of the supernatant at the maximum wavelength (λ_max) of this compound, which is approximately 470 nm.[4]

  • Calculate the remaining dye concentration using a pre-established calibration curve.

  • The removal efficiency and adsorption capacity (q_t) at time 't' are calculated as follows:

    • Removal Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100

    • Adsorption Capacity (q_t, mg/g) = [(C₀ - Cₜ) × V] / m

    • Where:

      • C₀ = Initial dye concentration (mg/L)

      • Cₜ = Dye concentration at time t (mg/L)

      • V = Volume of the solution (L)

      • m = Mass of the adsorbent (g)

Visualization: Adsorption Process

G cluster_workflow Batch Adsorption Experimental Workflow prep Prepare Dye Solution (Known Concentration & pH) add Add Adsorbent (Known Mass) prep->add agitate Agitate at Constant Temp & Speed add->agitate sample Withdraw Samples at Intervals agitate->sample separate Separate Adsorbent (Centrifuge/Filter) sample->separate analyze Analyze Supernatant (UV-Vis Spec) separate->analyze calc Calculate Removal Efficiency & Capacity analyze->calc G cluster_mechanism Mechanism of Photocatalytic Degradation cluster_bands light Light (hν) catalyst Semiconductor (e.g., TiO₂) light->catalyst vb Valence Band (h⁺) cb Conduction Band (e⁻) water H₂O vb->water Oxidation oxygen O₂ cb->oxygen Reduction oh_rad •OH (Hydroxyl Radical) water->oh_rad o2_rad •O₂⁻ (Superoxide Radical) oxygen->o2_rad dye This compound oh_rad->dye Attack o2_rad->dye Attack products Degradation Products (CO₂, H₂O, etc.) dye->products G cluster_analytical Analytical Workflow for Dye Quantification cluster_prep Sample Preparation sample Collect Water Sample filter Filter Sample (0.45 µm) sample->filter spe Solid-Phase Extraction (if needed) filter->spe reconstitute Reconstitute in Mobile Phase spe->reconstitute hplc HPLC-PDA Analysis reconstitute->hplc quant Quantify using Calibration Curve hplc->quant

References

Application Notes and Protocols for the Photocatalytic Degradation of Disperse Orange 25

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the photocatalytic degradation of the azo dye, Disperse Orange 25. The information is intended to guide researchers in setting up and conducting experiments to effectively degrade this pollutant using photocatalysis.

Introduction

This compound is a synthetic azo dye widely used in the textile industry for dyeing polyester (B1180765) fibers. Due to its complex aromatic structure and the presence of an azo bond (-N=N-), it is resistant to conventional wastewater treatment methods, leading to environmental persistence and potential toxicity. Photocatalysis, an advanced oxidation process (AOP), has emerged as a promising technology for the complete mineralization of such recalcitrant organic pollutants into less harmful substances like CO2, H2O, and inorganic ions.

This process typically utilizes semiconductor photocatalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), which upon irradiation with light of suitable wavelength, generate highly reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). These ROS are powerful oxidizing agents that can break down the complex structure of this compound.

Experimental Protocols

Synthesis of Photocatalysts

2.1.1. Synthesis of ZnO Nanoparticles (Sol-Gel Method)

This protocol describes a common method for synthesizing ZnO nanoparticles.

Materials:

Procedure:

  • Prepare a 0.5 M solution of zinc acetate dihydrate in ethanol by dissolving the appropriate amount under vigorous stirring.

  • Prepare a 1.5 M solution of NaOH in ethanol.

  • Slowly add the NaOH solution dropwise to the zinc acetate solution under constant stirring at room temperature.

  • Continue stirring for 2 hours to allow the formation of a white precipitate (zinc hydroxide).

  • Separate the precipitate by centrifugation or filtration and wash it several times with ethanol to remove any unreacted precursors.

  • Dry the precipitate in an oven at 80°C for 12 hours.

  • Grind the dried powder and calcine it in a muffle furnace at 400°C for 2 hours to obtain crystalline ZnO nanoparticles.

2.1.2. Synthesis of Iron-Doped TiO₂ Nanoparticles (Sol-Gel Impregnation Method)

This protocol details the synthesis of iron-doped TiO₂ to enhance photocatalytic activity under visible light.

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Iron (III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

  • Ethanol (absolute)

  • Nitric acid (HNO₃)

  • Deionized water

Procedure:

  • Prepare a solution of TTIP in absolute ethanol.

  • In a separate beaker, dissolve the desired amount of iron (III) nitrate nonahydrate in a small amount of deionized water and ethanol. The Fe/Ti atomic ratio can be varied (e.g., 0.5%, 1%, 2%).

  • Slowly add the iron nitrate solution to the TTIP solution under vigorous stirring.

  • Add a few drops of nitric acid to catalyze the hydrolysis reaction.

  • Continue stirring for several hours until a stable sol is formed.

  • Age the sol for 24-48 hours to form a gel.

  • Dry the gel in an oven at 100°C for 12 hours.

  • Grind the dried gel into a fine powder and calcine it in a muffle furnace at 450-500°C for 2-3 hours to obtain iron-doped TiO₂ nanoparticles.

Photocatalytic Degradation Experiment

This protocol outlines the general procedure for a batch photocatalytic degradation experiment of this compound.

Materials and Equipment:

  • This compound

  • Synthesized photocatalyst (e.g., ZnO or Fe-doped TiO₂) or commercial photocatalyst (e.g., Degussa P25 TiO₂)

  • Photoreactor (a vessel, typically quartz or borosilicate glass, with a light source)

  • Light source (e.g., UV lamp, Xenon lamp, or solar simulator)

  • Magnetic stirrer

  • pH meter

  • Syringes and syringe filters (0.45 µm)

  • UV-Vis Spectrophotometer

  • Total Organic Carbon (TOC) Analyzer

Procedure:

  • Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water. Prepare working solutions of desired concentrations (e.g., 10, 20, 30 mg/L) by diluting the stock solution.

  • Reaction Setup: Add a specific volume (e.g., 100 mL) of the this compound working solution to the photoreactor.

  • pH Adjustment: Adjust the initial pH of the solution to the desired value using dilute HCl or NaOH.

  • Catalyst Addition: Add a predetermined amount of the photocatalyst to the solution (e.g., 0.1 g/L to 1.0 g/L).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to ensure that an adsorption-desorption equilibrium is established between the dye molecules and the catalyst surface.

  • Initiation of Photocatalysis: Turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment.

  • Sample Collection: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120, 180 minutes), withdraw a small aliquot (e.g., 3-5 mL) of the suspension.

  • Sample Preparation: Immediately filter the collected sample through a 0.45 µm syringe filter to remove the photocatalyst particles and stop the reaction.

  • Analysis: Analyze the filtrate to determine the concentration of this compound and the extent of mineralization.

Analytical Methods

2.3.1. Determination of Dye Concentration (UV-Vis Spectrophotometry)

  • Record the UV-Vis absorption spectrum of the initial this compound solution to determine the wavelength of maximum absorbance (λ_max).

  • Measure the absorbance of the filtered samples at the λ_max.

  • The degradation efficiency (%) can be calculated using the following equation: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] × 100 where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time 't'.

2.3.2. Determination of Mineralization (Total Organic Carbon - TOC Analysis)

  • Analyze the initial and final filtered samples using a TOC analyzer.

  • The mineralization efficiency (%) can be calculated as: Mineralization Efficiency (%) = [(TOC₀ - TOCₜ) / TOC₀] × 100 where TOC₀ is the initial total organic carbon and TOCₜ is the total organic carbon at time 't'.

Data Presentation

The following tables summarize quantitative data from studies on the photocatalytic degradation of this compound and similar azo dyes.

Table 1: Photocatalytic Degradation of this compound under Various Conditions

PhotocatalystCatalyst Dose (g/L)Initial Dye Conc. (mg/L)pHIrradiation Time (min)Degradation Efficiency (%)Reference
Zeolite0.6738.006.111996[cite: ]

Note: Data specifically for the photocatalytic degradation of this compound is limited. This table will be updated as more research becomes available.

Table 2: Comparative Degradation of Different Orange Azo Dyes

DyePhotocatalystCatalyst Dose (g/L)Initial Dye Conc. (mg/L)pHIrradiation Time (min)Degradation Efficiency (%)Reference
Orange IITiO₂---144096
Acid Orange 10TiO₂1.7811.894.5912.87100
Orange GBi₂MoO₆1.0507480~96
Textile Orange 16ZnO1.0400-3093

Visualization of Pathways and Workflows

4.1. Experimental Workflow

The following diagram illustrates the general workflow for a photocatalytic degradation experiment.

experimental_workflow cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis prep_dye Prepare Dye Solution setup Setup Photoreactor prep_dye->setup prep_catalyst Synthesize/Obtain Photocatalyst add_catalyst Add Photocatalyst prep_catalyst->add_catalyst ph_adjust Adjust pH setup->ph_adjust ph_adjust->add_catalyst equilibrium Dark Adsorption (Equilibrium) add_catalyst->equilibrium irradiate Irradiate with Light Source equilibrium->irradiate sampling Collect Samples at Intervals irradiate->sampling filter Filter Samples sampling->filter uv_vis UV-Vis Analysis (Degradation %) filter->uv_vis toc TOC Analysis (Mineralization %) filter->toc degradation_pathway cluster_initial_attack Initial Attack by •OH cluster_intermediates Aromatic Intermediates cluster_further_oxidation Further Oxidation cluster_mineralization Mineralization Products do25 This compound azo_cleavage Azo Bond Cleavage do25->azo_cleavage •OH p_nitroaniline p-Nitroaniline azo_cleavage->p_nitroaniline n_ethyl_aniline_deriv N-ethyl-N-cyanoethyl-p-phenylenediamine azo_cleavage->n_ethyl_aniline_deriv ring_opening Aromatic Ring Opening p_nitroaniline->ring_opening •OH n_ethyl_aniline_deriv->ring_opening •OH co2 CO₂ ring_opening->co2 h2o H₂O ring_opening->h2o inorganic_ions Inorganic Ions (NO₃⁻, etc.) ring_opening->inorganic_ions photocatalysis_mechanism cluster_semiconductor Semiconductor Photocatalyst (e.g., TiO₂, ZnO) cluster_charge_generation vb Valence Band (VB) cb Conduction Band (CB) hole h⁺ vb->hole electron e⁻ cb->electron light Light (hν ≥ Band Gap) light->vb Excitation o2 O₂ (adsorbed) electron->o2 Reduction h2o H₂O / OH⁻ (adsorbed) hole->h2o Oxidation superoxide •O₂⁻ o2->superoxide hydroxyl •OH h2o->hydroxyl pollutant This compound superoxide->pollutant Attack hydroxyl->pollutant Attack degradation_products Degradation Products pollutant->degradation_products

Troubleshooting & Optimization

Technical Support Center: Improving the Lightfastness of Disperse Orange 25

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the lightfastness of C.I. Disperse Orange 25. The information is tailored for professionals engaged in experiments and product development requiring high color stability.

Troubleshooting Guides

This section addresses common issues encountered during efforts to improve the lightfastness of this compound on synthetic fibers, particularly polyester (B1180765).

Issue 1: Inconsistent or Poor Lightfastness After Dyeing

Potential Cause Recommended Solution
Incorrect Dyeing Temperature For optimal penetration and fixation of this compound, a high-energy disperse dye, on polyester, it is crucial to maintain a consistent dyeing temperature, typically between 125–135°C.
Improper Dyebath pH The pH of the dyebath significantly influences the dye-fiber bond. For disperse dyes on polyester, an acidic environment is essential. Ensure the dyebath pH is maintained between 4.5 and 5.5, using a suitable buffer like acetic acid.
Presence of Unfixed Dye Residual, unfixed dye on the fiber surface has poor lightfastness and can accelerate fading. A thorough after-treatment is critical.[1]
Thermal Migration During post-dyeing heat treatments such as heat-setting, the dye can migrate to the surface of the fiber, leading to decreased fastness properties.

Issue 2: Color Changes or Yellowing After Application of Finishing Agents

Potential Cause Recommended Solution
Chemical Nature of Finishes Certain finishing agents, particularly some cationic softeners and amino-modified silicone softeners, can interact with the dye molecules, causing yellowing or a change in shade and a reduction in lightfastness.[1]
High Curing Temperatures Excessive temperatures during the curing of finishing agents can also lead to thermal migration of the dye, impacting its lightfastness.

Frequently Asked Questions (FAQs)

Q1: What is the typical lightfastness rating of this compound on polyester without any treatment?

A1: The lightfastness of disperse dyes can range from fair to excellent.[2] Studies have shown that under certain dyeing conditions, the lightfastness of this compound can be rated as "fair" before any specific lightfastness-improving treatments are applied.[3][4]

Q2: How much improvement in lightfastness can be expected with UV absorbers?

A2: The application of UV absorbers can significantly improve the lightfastness of disperse dyes. While specific quantitative data for this compound is limited in readily available literature, studies on similar azo dyes on polyester have shown improvements in the Blue Wool Scale rating. The effectiveness depends on the type of UV absorber, its concentration, and the application method. For instance, UV radiation treatment has been shown to improve the lightfastness of this compound from "fair" to "good".[3][4][5]

Q3: Are there specific types of UV absorbers recommended for this compound?

A3: Benzotriazole-type UV absorbers are commonly used for improving the lightfastness of disperse dyes on polyester.[6] These can be applied during the dyeing process or as a post-treatment.

Q4: Can modifying the chemical structure of this compound improve its lightfastness?

A4: Yes, modifying the chemical structure of azo disperse dyes is a key strategy for enhancing their lightfastness. Introducing electron-withdrawing groups into the dye molecule can increase its stability. The synthesis of new azo disperse dyes with improved fastness properties is an active area of research.[2][7][8][9]

Q5: How does the fiber substrate affect the lightfastness of this compound?

A5: The type of synthetic fiber can influence the lightfastness of disperse dyes. Generally, disperse dyes exhibit better lightfastness on polyester compared to polyamide fibers.

Experimental Protocols

Protocol 1: After-treatment with a UV Absorber (Exhaust Method)

This protocol describes a general procedure for applying a benzotriazole-based UV absorber to polyester fabric dyed with this compound.

Materials:

  • Dyed polyester fabric

  • Benzotriazole-based UV absorber

  • Non-ionic wetting agent

  • Acetic acid

  • Laboratory dyeing machine

Procedure:

  • Prepare a treatment bath with a liquor ratio of 10:1 to 20:1.

  • Add 1.0 g/L of a non-ionic wetting agent to the water.

  • Disperse the required amount of UV absorber (e.g., 2-4% on the weight of fabric, o.w.f.) in a small amount of water and then add it to the bath.

  • Adjust the pH of the bath to 4.5-5.0 with acetic acid.

  • Introduce the dyed polyester fabric into the bath at room temperature.

  • Raise the temperature to 120-130°C at a rate of 2°C/minute.

  • Hold at this temperature for 30-60 minutes.

  • Cool the bath down to 70°C.

  • Rinse the fabric thoroughly with warm and then cold water.

  • Dry the fabric.

Protocol 2: Reduction Clearing Process

This after-treatment is essential for removing unfixed disperse dye from the surface of the polyester fibers, which is crucial for achieving good lightfastness.[10][11][12][13]

Materials:

  • Dyed polyester fabric

  • Sodium hydrosulfite (reducing agent)

  • Sodium hydroxide (B78521) (alkali)

  • Non-ionic detergent

Procedure:

  • Prepare a clearing bath with a liquor ratio of 10:1 to 20:1.

  • Add 2 g/L of sodium hydrosulfite, 2 g/L of sodium hydroxide, and 1 g/L of a non-ionic detergent to the bath.

  • Heat the bath to 70-80°C.

  • Immerse the dyed fabric in the bath and treat for 15-20 minutes.

  • Rinse the fabric thoroughly with hot water, followed by a warm rinse, and finally a cold rinse to neutralize.

  • Dry the fabric.

Data Presentation

Table 1: Qualitative Lightfastness Improvement of this compound on Polyester

TreatmentInitial LightfastnessLightfastness after TreatmentReference
UV Radiation ExposureFairGood[3][4][5]

Note: Lightfastness is assessed based on the Blue Wool Scale as per ISO 105-B02 standard.[14][15][16][17]

Visualizations

Photodegradation_Pathway cluster_1 Excitation & Reaction Disperse_Orange_25 This compound (Azo Chromophore) Excited_State Excited State Dye Molecule Disperse_Orange_25->Excited_State UV/Visible Light Intermediates Aromatic Intermediates (e.g., nitroaromatics, amines) Excited_State->Intermediates Reaction with ROS ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Final_Products Colorless Products (e.g., CO₂, H₂O, mineral acids) Intermediates->Final_Products Further Oxidation

Caption: Proposed photodegradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_aftertreatment After-treatment cluster_testing Evaluation Scouring Scouring & Bleaching of Polyester Fabric Dyeing Dyeing with This compound (125-135°C, pH 4.5-5.5) Scouring->Dyeing Reduction_Clearing Reduction Clearing (Removes unfixed dye) Dyeing->Reduction_Clearing UV_Absorber_Application UV Absorber Application (Optional, for enhanced fastness) Reduction_Clearing->UV_Absorber_Application Lightfastness_Test Lightfastness Testing (ISO 105-B02) UV_Absorber_Application->Lightfastness_Test

Caption: Experimental workflow for improving lightfastness.

References

Technical Support Center: Optimizing the Dyeing Process for Disperse Orange 25

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the dyeing of polyester (B1180765) and other synthetic fibers with Disperse Orange 25.

Troubleshooting Guides

This section provides solutions to common problems encountered during the dyeing process with this compound.

Issue 1: Uneven Dyeing, Streaks, or Patchiness

  • Question: My dyed polyester fabric shows uneven color, streaks, or patches. What are the potential causes and how can I resolve this?

  • Answer: Uneven dyeing is a common issue that can arise from several factors related to dye dispersion, temperature control, and fabric preparation.

    • Potential Causes:

      • Improper Dye Dispersion: Agglomeration of dye particles in the dyebath can lead to color spots and unevenness. This can be due to poor dye quality, insufficient dispersing agent, or adverse dyeing conditions.[1][2]

      • Inadequate Temperature Control: A rapid or inconsistent temperature rise during the critical dyeing phase (especially between 80°C and 130°C) can cause the dye to rush onto the fiber surface, resulting in poor leveling.[1][3]

      • Incorrect pH: While most disperse dyes favor an acidic pH of 4.5-5.5 for optimal stability and uptake, significant deviations can affect the dye's stability and exhaustion rate.[4] One study on this compound, however, found good color strength at a pH of 10.[5][6] This suggests that the optimal pH may vary depending on other process parameters and should be carefully controlled.

      • Poor Fabric Preparation: Residual oils, sizing agents, or other impurities on the polyester fabric can hinder uniform dye penetration.[1]

      • Inappropriate Auxiliary Selection: The choice and concentration of dispersing and leveling agents are crucial for achieving a level dyeing.[1]

    • Recommended Actions:

      • Ensure the dye is pre-dispersed properly in warm water with a suitable dispersing agent before adding to the dyebath.

      • Employ a slower, controlled rate of temperature rise, typically 1-2°C per minute.[3]

      • Strictly control the dyebath pH. For standard polyester dyeing, maintain a pH of 4.5-5.5 using an acetic acid/sodium acetate (B1210297) buffer. If experimenting with higher pH levels based on specific research, ensure consistent control.

      • Thoroughly scour and pre-treat the polyester fabric to remove any impurities.[1]

      • Use a high-quality, high-temperature leveling agent to promote even dye distribution.

Issue 2: Poor Color Fastness (Wash, Rubbing, or Sublimation)

  • Question: The color of my dyed fabric fades after washing, rubs off easily, or bleeds onto other materials during heat treatment. How can I improve the color fastness?

  • Answer: Poor color fastness is primarily due to unfixed dye on the fiber surface or dye migration.

    • Potential Causes:

      • Inadequate Dyeing Temperature and Time: Insufficient temperature or time will result in a significant amount of dye remaining on the surface, leading to poor wash and rubbing fastness.[4] The optimal temperature for this compound on polyester is around 130°C for 45-60 minutes.[5][7][8]

      • Ineffective Post-Dyeing Treatment: The removal of unfixed surface dye is crucial for good wash and rubbing fastness.

      • Low Sublimation Fastness of the Dye: this compound is a dye with moderate sublimation fastness.[9] During post-treatment heat setting or ironing, the dye can vaporize and transfer to adjacent materials.[10][11]

      • Improper Finishing Agents: The use of certain softeners, particularly cationic types, can promote the thermal migration of disperse dyes, leading to decreased sublimation fastness.[10][12]

    • Recommended Actions:

      • Optimize the dyeing process by ensuring the temperature is maintained at 130°C for at least 45 minutes to allow for full dye penetration and fixation.[5][7][8]

      • Implement a thorough reduction clearing process after dyeing to chemically remove unfixed dye from the fiber surface. (See Experimental Protocols for a detailed procedure).

      • To improve sublimation fastness, consider using dyes with larger molecular sizes if possible, as this generally improves heat resistance.[13]

      • Carefully select finishing agents and avoid those known to negatively impact the thermal migration of disperse dyes.[10][12]

      • Appropriately lowering the heat setting temperature and reducing the setting speed can also help improve sublimation fastness.[10][12]

Issue 3: Color Spots or Stains

  • Question: I am observing small, dark color spots or stains on my dyed fabric. What is causing this and how can I prevent it?

  • Answer: Color spots are typically caused by undissolved or agglomerated dye particles depositing on the fabric surface.

    • Potential Causes:

      • Poor Dye Dissolution/Dispersion: The dye may not be completely dissolved or dispersed before coming into contact with the fabric.[14] This can be exacerbated by using hard water, which contains mineral ions that can cause dye precipitation.[15]

      • Incompatible Auxiliaries: Mixing different ionic types of auxiliaries can lead to precipitation and the formation of spots.[2]

      • Oligomers: During high-temperature dyeing of polyester, low molecular weight polymers (oligomers) can migrate to the fiber surface and crystallize, trapping dye particles and causing stains.[2]

      • Defoamer Issues: Some silicone-based defoamers can cause spotting if not used correctly.[16]

    • Recommended Actions:

      • Ensure the dye is properly pasted with a small amount of water and a dispersing agent before being diluted and added to the dyebath.

      • Use soft or deionized water for dyeing to avoid issues with mineral ions.

      • Check the compatibility of all chemicals used in the dyeing process.

      • To minimize oligomer formation, consider dyeing at a slightly lower temperature (around 120°C) with the addition of a carrier, or use an anti-oligomer agent.[2]

      • If using a defoamer, ensure it is compatible with the other chemicals and pre-dilute it before adding it to the dyebath.[16]

Frequently Asked Questions (FAQs)

  • Q1: What are the optimal dyeing parameters for this compound on polyester?

    • A1: For high-temperature exhaust dyeing of polyester with this compound, the recommended parameters are:

      • Temperature: 130°C[5][7][8]

      • Time: 45-60 minutes at 130°C[5][7][8]

      • pH: Acidic range of 4.5-5.5 is standard for disperse dyes to ensure stability and optimal uptake.[4] However, research has shown good results at a pH of 10 for this compound, suggesting that the optimal pH may be process-dependent.[5][6]

      • Liquor Ratio: 1:10 to 1:20 is a common range for exhaust dyeing. One study on this compound used a liquor ratio of 1:75.[5][6]

  • Q2: How can I improve the color yield of this compound?

    • A2: To improve color yield, ensure that the dyeing temperature reaches and is maintained at 130°C, the pH is controlled within the optimal range, and the dyeing time is sufficient for complete dye exhaustion. The use of a suitable dispersing agent is also critical for maintaining the dye in a finely dispersed state, which facilitates its transfer to the fiber.

  • Q3: Is a reduction clearing process always necessary after dyeing with this compound?

    • A3: For deep shades and to ensure high wash and rubbing fastness, a reduction clearing process is highly recommended.[17] This step effectively removes any unfixed dye from the surface of the fibers, which is the primary cause of poor wet fastness.

  • Q4: What is the best way to prepare a dyebath for this compound?

    • A4: First, make a paste of the required amount of this compound with a small amount of warm water and a dispersing agent. Stir this paste until it is smooth and free of lumps. Then, add this pre-dispersed dye to the dyebath, which should contain the required amount of water, a dispersing agent, a leveling agent, and have its pH adjusted to the desired value with acetic acid.

Data Presentation

Table 1: Optimal Dyeing Parameters for this compound on Polyester

ParameterRecommended RangeNotes
Dyeing Temperature130°CEssential for swelling polyester fibers and allowing dye penetration.[5][7][8]
Dyeing Time45 - 60 minutesAt the optimal temperature to ensure complete dye exhaustion.[5][7][8]
pH4.5 - 5.5 (Acidic)Standard for most disperse dyes to ensure stability.[4]
pH (Alternative)10 (Alkaline)A study has shown good color strength at this pH for this compound.[5][6]
Liquor Ratio1:10 - 1:20A common range for exhaust dyeing.

Table 2: Color Fastness Properties of this compound

Fastness PropertyRating (1-5 Scale, 5=Excellent)ISO Test Method
Light Fastness5-6ISO 105-B02
Washing Fastness4ISO 105-C03
Rubbing Fastness (Dry)4-5ISO 105-X12
Rubbing Fastness (Wet)4ISO 105-X12
Sublimation Fastness4-5ISO 105-P01

Note: Fastness ratings can vary depending on the dyeing depth and the specific substrate.[9]

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound

  • Fabric Preparation:

    • Thoroughly scour the polyester fabric with a non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities, oils, or sizing agents.

    • Rinse the fabric with warm and then cold water until neutral.

    • Dry the fabric before dyeing.

  • Dyebath Preparation:

    • Set the liquor ratio (e.g., 1:15).

    • Fill the dyeing vessel with the required amount of soft or deionized water.

    • Add a high-temperature dispersing agent (e.g., 0.5 - 1.0 g/L) and a high-temperature leveling agent (e.g., 0.5 - 1.0 g/L).

    • Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.

  • Dye Dispersion:

    • Separately, make a smooth paste of the required amount of this compound with a small amount of warm water and a dispersing agent.

    • Add this pre-dispersed dye to the dyebath while stirring.

  • Dyeing Procedure:

    • Introduce the prepared polyester fabric into the cold dyebath.

    • Raise the temperature of the dyebath to 130°C at a controlled rate of 1-2°C per minute.

    • Maintain the temperature at 130°C for 45-60 minutes, depending on the desired shade depth.

    • Cool the dyebath down to 70°C at a rate of 2-3°C per minute.

    • Drain the dyebath and rinse the fabric thoroughly with warm and then cold water.

Protocol 2: Reduction Clearing of Polyester Dyed with this compound

  • Bath Preparation:

    • Prepare a fresh bath with a liquor ratio of 1:15.

    • Add 2 g/L of sodium hydrosulfite (sodium dithionite) and 2 g/L of caustic soda (sodium hydroxide) to the bath. A non-ionic detergent (0.5-1.0 g/L) can also be added to aid in the removal of the reduced dye.

  • Reduction Clearing Procedure:

    • Heat the bath to 70-80°C.

    • Immerse the rinsed, dyed fabric in the reduction clearing bath.

    • Treat the fabric for 15-20 minutes at 70-80°C.

  • Final Rinsing:

    • Drain the reduction clearing bath.

    • Rinse the fabric thoroughly with hot water (60-70°C) for 10 minutes.

    • Perform a cold rinse until the water runs clear and the fabric is at a neutral pH.

    • Dry the fabric.

Mandatory Visualization

Experimental_Workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment scouring Scouring rinsing_prep Rinsing scouring->rinsing_prep drying_prep Drying rinsing_prep->drying_prep dyebath_prep Dyebath Preparation (Water, Auxiliaries, pH Adjustment) drying_prep->dyebath_prep dyeing High-Temperature Dyeing (130°C, 45-60 min) dyebath_prep->dyeing dye_dispersion Dye Dispersion (this compound) dye_dispersion->dyeing cooling_rinsing Cooling & Rinsing dyeing->cooling_rinsing reduction_clearing Reduction Clearing (70-80°C, 15-20 min) cooling_rinsing->reduction_clearing final_rinsing Final Rinsing reduction_clearing->final_rinsing final_drying Final Drying final_rinsing->final_drying end end final_drying->end Finished Fabric

Caption: Experimental workflow for dyeing polyester with this compound.

Troubleshooting_Logic cluster_uneven Uneven Dyeing cluster_fastness Poor Color Fastness cluster_spots Color Spots/Stains start Dyeing Issue Identified check_dispersion Check Dye Dispersion check_dyeing_params Optimize Dyeing Temp & Time check_dissolution Ensure Complete Dye Dissolution check_temp_control Verify Temperature Control check_dispersion->check_temp_control check_ph Control pH check_temp_control->check_ph check_fabric_prep Ensure Proper Fabric Prep check_ph->check_fabric_prep perform_reduction Perform Reduction Clearing check_dyeing_params->perform_reduction select_finish Select Appropriate Finishing Agents perform_reduction->select_finish check_aux_compat Check Auxiliary Compatibility check_dissolution->check_aux_compat manage_oligomers Manage Oligomers check_aux_compat->manage_oligomers

Caption: Troubleshooting logic for common issues in this compound dyeing.

References

"Disperse Orange 25" dye aggregation and its prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Disperse Orange 25 dye in experimental settings.

Troubleshooting Guide: this compound Aggregation

Aggregation of this compound can lead to inconsistent experimental results, including color spots, uneven dyeing, and staining of equipment.[1][2] The following guide outlines common issues, their potential causes, and actionable solutions.

Issue IDProblemPotential Cause(s)Recommended Solution(s)
DO25-A01 Visible dye particles, precipitation, or "tarring out" in the solution. Inadequate Dispersion: Insufficient or ineffective dispersing agent.[1][3]- Increase the concentration of the dispersing agent.- Select a more thermally stable dispersing agent, such as a naphthalene (B1677914) sulfonic acid-formaldehyde condensate.[1][4]- Ensure the dispersing agent is fully dissolved before adding the dye.[1]
High Water Hardness: Presence of divalent cations (e.g., Ca²⁺, Mg²⁺) can cause the dye to precipitate.[1][5]- Use deionized or softened water for all solutions.[1]- Add a chelating agent like EDTA to sequester metal ions.[1]
Incorrect pH: The pH of the solution is outside the optimal range for dye stability. Disperse dyes are most stable in a weakly acidic medium (pH 4.5-5.5).[3][6]- Adjust the pH to the optimal range using a suitable acid (e.g., acetic acid).[6]- Use a buffer system to maintain a stable pH throughout the experiment.[1]
DO25-A02 Inconsistent color intensity or poor color yield in assays or dyeing. Dye Depletion due to Aggregation: Aggregated dye particles are too large to effectively interact with the substrate or remain uniformly suspended for accurate measurements.[1][2]- Implement the solutions from DO25-A01 to prevent initial aggregation.- Ensure proper pre-dispersion of the dye in a small amount of water and dispersing agent before adding it to the main solution.[1]
Rapid Temperature Changes: A rapid increase in temperature can "shock" the dispersion, leading to aggregation.[5]- Employ a slow and controlled heating rate when temperature is a variable in the experiment.
DO25-A03 Color spots or uneven staining on substrates (e.g., fabrics, films). Poor Initial Dye Dispersion: The dye was not properly dispersed before its application.[1]- Prepare a pre-dispersion of the dye as mentioned in DO25-A02 .- Ensure thorough mixing of the dye solution before and during application.
Dye Recrystallization: Over time or due to temperature fluctuations, small dye particles can recrystallize into larger aggregates.[7]- Use a sufficient concentration of a high-quality dispersant to surround the dye particles and prevent recrystallization.[7]

Frequently Asked Questions (FAQs)

Q1: What is dye aggregation and why is it a problem for this compound?

A1: this compound, being a non-ionic dye with low water solubility, has a tendency for its individual molecules to clump together to form larger particles, a phenomenon known as aggregation.[8][9] This is problematic because the dye is most effective when it exists as finely dispersed particles (typically 0.5-1 micron), allowing for uniform application and interaction with substrates.[5][7] Aggregation can lead to the formation of larger particles that can be several microns in size, causing issues like color spots, reduced color yield, and inconsistent experimental outcomes.[5][10]

Q2: What is the ideal pH for working with this compound?

A2: Disperse dyes like this compound are generally most stable in a weakly acidic environment, typically with a pH between 4.5 and 5.5.[3][6] Deviations from this range can lead to dye hydrolysis or increased aggregation.[3]

Q3: Can I use tap water to prepare solutions of this compound?

A3: It is highly recommended to use deionized or softened water. Tap water often contains minerals, particularly calcium and magnesium ions (water hardness), which can interact with the dispersing agents and the dye itself, leading to precipitation and aggregation.[1][5]

Q4: What types of dispersing agents are effective for this compound?

A4: Anionic dispersants are commonly used for disperse dyes.[7] These include lignosulfonates and naphthalene sulfonic acid-formaldehyde condensates, the latter being known for better thermal stability.[1][4] Non-ionic surfactants can also be employed to enhance the stability of the dye dispersion.[5] The choice and concentration of the dispersing agent may require optimization for your specific application.

Q5: How does temperature affect the aggregation of this compound?

A5: While higher temperatures are often required for dyeing processes to increase fiber swelling and dye uptake, excessively high temperatures or rapid heating can negatively impact the stability of the dye dispersion, leading to aggregation.[3][11] It is crucial to use thermally stable dispersing agents and to control the rate of heating.[1][4]

Experimental Protocols

UV-Vis Spectroscopy for Aggregation Analysis

This protocol provides a general method for observing the aggregation of this compound by monitoring changes in its UV-Vis absorption spectrum. Aggregation can lead to a decrease in the intensity of the monomer absorption peak and potentially the appearance of new bands at different wavelengths.[8][12][13]

Materials:

  • This compound

  • High-purity solvent (e.g., acetone, DMSO, or an appropriate aqueous buffer with dispersant)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent where it is fully soluble (e.g., acetone).

  • Working Solutions: Create a series of working solutions with varying concentrations of this compound by diluting the stock solution in the desired experimental solvent (e.g., water with a fixed concentration of a dispersing agent).

  • Spectral Measurement:

    • Record the UV-Vis absorption spectrum for each concentration.

    • Ensure the absorbance values are within the linear range of the spectrophotometer (typically below 1.5). Use cuvettes with shorter path lengths for highly concentrated solutions if necessary.[8][14]

  • Data Analysis:

    • Plot the absorbance spectra for all concentrations on the same graph.

    • Observe any changes in the shape of the spectra, shifts in the wavelength of maximum absorbance (λmax), or deviations from the Beer-Lambert law, all of which can indicate dye aggregation.[12]

Dynamic Light Scattering (DLS) for Aggregate Size Measurement

DLS is a powerful technique for measuring the size distribution of particles in a suspension, making it ideal for characterizing this compound aggregates.[15][16][17]

Materials:

  • This compound dispersion

  • Dynamic Light Scattering (DLS) instrument

  • Appropriate cuvettes for the DLS instrument

Procedure:

  • Sample Preparation:

    • Prepare a dilute dispersion of this compound in the liquid medium of interest (e.g., deionized water with a specific dispersant). The concentration should be low enough to avoid multiple scattering effects.[15]

    • Filter the sample through a syringe filter (e.g., 0.45 µm) to remove any large dust particles or contaminants.

  • Instrument Setup:

    • Set the parameters on the DLS instrument, including the solvent viscosity and refractive index, and the measurement temperature.

  • Measurement:

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.

    • Perform the measurement to obtain the particle size distribution.

  • Data Analysis:

    • Analyze the correlation function to determine the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI), which indicates the broadness of the size distribution. An increase in the average particle size or a high PDI can signify aggregation.

Quantitative Data Summary

The following tables summarize key parameters for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₇H₁₇N₅O₂[18][19][20]
Molecular Weight323.35 g/mol [18][20][21]
λmax~457 nm[21]
Melting Point170 °C (decomposes)[21]

Table 2: Factors Influencing this compound Stability

ParameterOptimal Range/ConditionEffect Outside Optimal RangeReference(s)
pH 4.5 - 5.5Dye hydrolysis, aggregation, color change[3][6]
Water Hardness < 50 ppm (as CaCO₃)Precipitation of dispersing agents, dye aggregation[1][3]
Dyeing Temperature Typically 125°C - 135°C (for polyester)Too high can cause instability; too low leads to poor dye uptake[3]
Heating Rate Slow and controlledRapid heating can shock the dispersion, causing aggregation[5]

Visualizations

cluster_causes Potential Causes of Aggregation cluster_problems Observed Problems cluster_solutions Recommended Solutions Inadequate Dispersion Inadequate Dispersion Visible Particles Visible Particles Inadequate Dispersion->Visible Particles Inconsistent Color Yield Inconsistent Color Yield Inadequate Dispersion->Inconsistent Color Yield Color Spots on Substrate Color Spots on Substrate Inadequate Dispersion->Color Spots on Substrate High Water Hardness High Water Hardness High Water Hardness->Visible Particles Incorrect pH Incorrect pH Incorrect pH->Visible Particles Incorrect pH->Inconsistent Color Yield Rapid Temperature Change Rapid Temperature Change Rapid Temperature Change->Inconsistent Color Yield Optimize Dispersant Optimize Dispersant Optimize Dispersant->Inadequate Dispersion Use Deionized Water Use Deionized Water Use Deionized Water->High Water Hardness Adjust and Buffer pH Adjust and Buffer pH Adjust and Buffer pH->Incorrect pH Control Heating Rate Control Heating Rate Control Heating Rate->Rapid Temperature Change

Caption: Troubleshooting logic for this compound aggregation.

Start Start Prepare Dye Dispersion Prepare Dye Dispersion Start->Prepare Dye Dispersion Check for Visible Aggregates Check for Visible Aggregates Prepare Dye Dispersion->Check for Visible Aggregates Proceed with Experiment Proceed with Experiment Check for Visible Aggregates->Proceed with Experiment No Troubleshoot Dispersion Troubleshoot Dispersion Check for Visible Aggregates->Troubleshoot Dispersion Yes Analyze Results Analyze Results Proceed with Experiment->Analyze Results Troubleshoot Dispersion->Prepare Dye Dispersion Inconsistent Results? Inconsistent Results? Analyze Results->Inconsistent Results? Review Experimental Parameters Review Experimental Parameters Inconsistent Results?->Review Experimental Parameters Yes End End Inconsistent Results?->End No Review Experimental Parameters->Prepare Dye Dispersion

Caption: Experimental workflow for preventing aggregation issues.

References

Technical Support Center: Disperse Orange 25 Dye Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Disperse Orange 25 in dye mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider when selecting compatible dyes for mixtures?

A1: this compound is a monoazo, non-ionic dye primarily used for dyeing polyester (B1180765) and its blends.[1] Key properties to consider for compatibility include:

  • Temperature Classification: Disperse dyes are categorized as low (E type), medium (SE type), or high energy (S type), which dictates their optimal dyeing temperature. For good compatibility, it is crucial to select dyes from the same temperature class.[2][3]

  • Sublimation Fastness: This is particularly important for processes involving heat setting. Dyes with similar sublimation fastness are less likely to cause issues like staining of adjacent fabrics.

  • Light Fastness: To ensure uniform fading, all dyes in a mixture should have comparable light fastness ratings.[2]

  • Wash Fastness and Thermomigration: Thermomigration, the movement of dye out of the fiber during heat treatments, can negatively impact wash fastness. Selecting dyes with low and similar thermomigration behavior is essential for durable shades.[4][5]

  • pH Stability: Disperse dyes are most stable in a weakly acidic medium (pH 4.5-5.5). Ensure all dyes in the mixture perform well within the same pH range.[2]

Q2: How can I assess the compatibility of this compound with other disperse dyes in a laboratory setting?

A2: Compatibility can be assessed by dyeing a series of samples and evaluating the on-tone build-up of the shade. Incompatible mixtures will show a change in hue as the dyeing time or concentration increases. A common method involves preparing dye solutions of this compound and the other dye(s) and dyeing a suitable substrate (e.g., polyester fabric) under controlled conditions. The color of the dyed samples can then be measured using a spectrophotometer to obtain CIELAB and K/S values. Consistent hue angles (h°) across different concentrations or dyeing times indicate good compatibility.

Q3: What are some common issues encountered when using this compound in mixtures, and how can they be resolved?

A3: Common issues include:

  • Shade Instability: If the shade of the dyed fabric changes significantly with variations in dyeing time or temperature, it indicates poor compatibility between the dyes. This can be resolved by selecting dyes with more closely matched dyeing kinetics (temperature class).

  • Poor Reproducibility: Inconsistent results between batches can be due to differences in the exhaustion rates of the dyes. Using dyes with similar exhaustion profiles will improve reproducibility.

  • Reduced Fastness Properties: A mixture of dyes with differing fastness properties (e.g., one with poor lightfastness) will result in an overall lower fastness rating. Always select dyes with comparable and high fastness ratings.

  • Staining of other fibers in blends: This can occur if the dyes have different affinities for the fibers in the blend. Selecting dyes with similar affinity profiles is crucial for blended fabric dyeing.

Troubleshooting Guides

Issue 1: Inconsistent Shade in a Trichromatic Recipe with this compound

Symptoms: The final shade of the dyed polyester fabric is inconsistent from batch to batch when using a three-color recipe including this compound. The color may appear more reddish in one batch and more yellowish in another.

Possible Cause: The dyes in the trichromatic recipe have different dyeing properties (e.g., temperature sensitivity, exhaustion rates), leading to variable uptake under slightly different process conditions.

Troubleshooting Steps:

  • Verify Dye Classification: Ensure all three dyes in the mixture belong to the same energy class (e.g., all are medium energy, SE-type dyes).

  • Compatibility Test: Conduct a laboratory-scale compatibility test by dyeing small fabric swatches at different concentrations of the dye mixture.

  • Analyze Color Data: Measure the CIELAB values of the dyed swatches. Plot the hue angle (h°) against the color strength (K/S). A consistent hue angle across different concentrations indicates good compatibility.

  • Adjust Recipe: If incompatibility is confirmed, replace the incompatible dye with one that has a similar dyeing profile to this compound and the other compatible dye.

Issue 2: Poor Wash Fastness of a Fabric Dyed with a this compound Mixture

Symptoms: After washing, the dyed fabric shows significant color loss, and/or staining of adjacent white fabric in a wash test.

Possible Cause: This is often due to the thermomigration of one or more dyes in the mixture during a post-dyeing heat treatment (e.g., heat setting). The migrated dye on the fiber surface has poor wash fastness.

Troubleshooting Steps:

  • Review Dye Properties: Check the thermomigration data for all dyes in the mixture. Dyes with high thermomigration are more likely to cause this issue.

  • Optimize Heat Setting: If possible, lower the temperature and/or reduce the duration of the heat setting process.

  • Reduction Clearing: Ensure a thorough reduction clearing process is carried out after dyeing to remove any unfixed dye from the fiber surface.

  • Select Low-Migration Dyes: If the problem persists, reformulate the recipe using dyes known for their low thermomigration properties.

Data Presentation

Table 1: Hypothetical Compatibility Data for a Trichromatic Mixture

This table illustrates the kind of data used to assess compatibility. Here, a hypothetical mixture of this compound, Disperse Red 82, and Disperse Blue 79 is evaluated.

Total Dye Concentration (% owf)K/S ValueLabCh° (Hue Angle)
0.55.265.125.315.829.832.0
1.010.155.926.116.330.832.1
2.018.545.326.516.631.332.1
4.028.935.726.816.831.632.2

In this hypothetical example, the consistent hue angle (h°) across a range of concentrations suggests good compatibility between the three dyes.

Table 2: Example Fastness Properties of a Compatible Trichromatic Mixture

Fastness TestRating (1-5, 5 is best)
Light Fastness (Xenon Arc)5
Wash Fastness (ISO 105 C06)4-5
Sublimation Fastness (180°C, 30s)4
Rubbing Fastness (Dry)4-5
Rubbing Fastness (Wet)4

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of a Binary Dye Mixture

Objective: To determine the compatibility of this compound with another disperse dye (e.g., Disperse Red 60) by spectrophotometric analysis.

Materials:

  • This compound

  • Disperse Red 60

  • Dispersing agent

  • Acetic acid

  • Polyester fabric swatches (e.g., 5g each)

  • Laboratory dyeing machine (e.g., beaker dyer)

  • Spectrophotometer

Procedure:

  • Prepare Stock Solutions: Prepare separate 1% (w/v) stock dispersions of this compound and Disperse Red 60 with a suitable dispersing agent.

  • Dye Bath Preparation: Prepare a series of dye baths with varying ratios of the two dyes (e.g., 90:10, 70:30, 50:50, 30:70, 10:90) at a total dye concentration of 1% on weight of fabric (owf). Adjust the pH of each bath to 5.0 with acetic acid. The liquor ratio should be kept constant (e.g., 20:1).

  • Dyeing: Place a polyester swatch in each dye bath. Ramp the temperature from 60°C to 130°C at a rate of 2°C/minute and hold at 130°C for 60 minutes.

  • Rinsing and Reduction Clearing: Cool the dye baths, rinse the swatches thoroughly with cold water. Perform a reduction clearing (e.g., with sodium hydrosulfite and sodium hydroxide) to remove surface dye. Rinse again and dry.

  • Color Measurement: Measure the reflectance of each dyed sample using a spectrophotometer and obtain the CIELAB (L, a, b*) and K/S values.

  • Data Analysis: Calculate the hue angle (h° = arctan(b/a)). Plot the hue angle against the dye ratio. A relatively constant hue angle across the different ratios indicates good compatibility.

Protocol 2: Evaluation of Thermomigration and Wash Fastness

Objective: To assess the effect of a post-dyeing heat treatment on the wash fastness of a fabric dyed with a mixture containing this compound.

Materials:

  • Dyed polyester fabric from Protocol 1.

  • Laboratory heat setting machine (stenter).

  • Multifiber test fabric.

  • Standard detergent solution.

  • Launder-Ometer or similar wash testing equipment.

  • Gray scales for assessing staining and color change.

Procedure:

  • Heat Treatment: Cut each dyed swatch into two halves. Keep one half as a control. Subject the other half to a heat treatment simulating an industrial finishing process (e.g., 180°C for 60 seconds).

  • Wash Fastness Test: Perform a standard wash fastness test (e.g., ISO 105 C06) on both the heat-treated and non-heat-treated samples. Attach a multifiber fabric to each sample.

  • Evaluation: After washing, assess the color change of the dyed samples and the staining of the different fibers on the multifiber fabric using the respective gray scales.

  • Analysis: A significant difference in the wash fastness ratings between the heat-treated and non-heat-treated samples indicates poor thermomigration stability of the dye mixture.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis prep_dyes Prepare Dye Stock Solutions (this compound & Test Dye) prep_baths Prepare Dye Baths (Varying Ratios) prep_dyes->prep_baths dyeing Exhaust Dyeing of Polyester Swatches prep_baths->dyeing clearing Reduction Clearing dyeing->clearing measurement Spectrophotometric Measurement (CIELAB, K/S) clearing->measurement analysis Compatibility Analysis (Hue Angle vs. Concentration) measurement->analysis

Caption: Workflow for assessing dye compatibility.

Troubleshooting_Logic start Shade Inconsistency Observed check_class Verify Dyes are of the Same Energy Class start->check_class compat_test Perform Lab-Scale Compatibility Test check_class->compat_test analyze_hue Analyze Hue Angle Consistency compat_test->analyze_hue is_compatible Is Hue Consistent? analyze_hue->is_compatible reformulate Reformulate with Compatible Dyes is_compatible->reformulate No optimize Optimize Dyeing Process Parameters is_compatible->optimize Yes end Problem Resolved reformulate->end optimize->end

Caption: Troubleshooting shade inconsistency issues.

References

Technical Support Center: Mitigating the Environmental Footprint of Disperse Orange 25 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at reducing the environmental impact of Disperse Orange 25.

Section 1: Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental treatment of wastewater containing this compound.

Adsorption-Based Treatment

Problem: Low removal efficiency of this compound using zeolite adsorbents.

Potential Cause Troubleshooting Steps
Incorrect pH The adsorption of this compound onto many adsorbents is pH-dependent. For zeolite synthesized from cenospheres, optimal removal is observed around a pH of 6.10.[1] Adjust the pH of the wastewater to the optimal range for your specific adsorbent.
Inadequate Adsorbent Dosage The amount of adsorbent directly impacts the number of available active sites for dye removal. Increase the adsorbent dosage incrementally to determine the optimal concentration. For cenosphere-derived zeolite, a dosage of 0.67 g/L was found to be effective.[1]
Insufficient Contact Time Adsorption is a time-dependent process. Ensure adequate contact time between the adsorbent and the wastewater. For this compound and zeolite, a contact time of approximately 119 minutes has been shown to be effective.[1]
Improper Agitation Speed Agitation is crucial for ensuring proper mixing and contact between the dye molecules and the adsorbent. An agitation speed of around 158 rpm has been used successfully for this compound removal with zeolite.[1]
Interference from Other Compounds Other chemicals in the wastewater can compete with the dye for adsorption sites. Consider a pre-treatment step to remove interfering substances if necessary.
Bioremediation/Enzymatic Degradation

Problem: Inefficient decolorization of this compound by microbial or enzymatic treatment.

Potential Cause Troubleshooting Steps
Suboptimal pH and Temperature Microbial and enzymatic activity are highly sensitive to pH and temperature. The optimal conditions vary depending on the specific microorganisms or enzymes used. For instance, many bacterial degradation processes are optimal between 30-45°C.[2] Determine the optimal pH and temperature for your specific biological system.
Presence of Toxic Co-contaminants Heavy metals and other toxic compounds in the wastewater can inhibit microbial growth and enzyme activity.[3] Analyze the wastewater for potential inhibitors and consider a pre-treatment step to remove them.
Low Bioavailability of the Dye Disperse dyes have low water solubility, which can limit their availability to microorganisms. The use of surfactants or co-solvents can sometimes improve bioavailability, but their compatibility with the biological system must be tested.
Incorrect Microbial Strain or Enzyme Not all microorganisms or enzymes are effective against all dyes. Ensure you are using a strain or enzyme known to degrade azo dyes like this compound. Azoreductases, laccases, and peroxidases are key enzymes in this process.[2][4]
Nutrient Limitation Microorganisms require essential nutrients for growth and metabolic activity. Ensure the treatment medium contains adequate sources of carbon, nitrogen, and phosphorus.
Advanced Oxidation Processes (AOPs)

Problem: Incomplete degradation of this compound using AOPs (e.g., photocatalysis, sonolysis).

Potential Cause Troubleshooting Steps
Suboptimal pH The efficiency of many AOPs is pH-dependent. For instance, Fenton and photo-Fenton processes often work best in acidic conditions. Determine the optimal pH for your specific AOP.
Incorrect Catalyst/Oxidant Dosage The concentration of the catalyst (e.g., TiO₂) or oxidant (e.g., H₂O₂) is critical. An excess or deficit can hinder the reaction rate. Optimize the dosage through a series of experiments.
Presence of Radical Scavengers Other organic and inorganic compounds in the wastewater can consume the generated radicals (e.g., hydroxyl radicals), reducing the efficiency of dye degradation. Analyze the wastewater for potential scavengers and consider pre-treatment.
Insufficient Light/Ultrasound Intensity In photocatalysis and sonolysis, the intensity of the light or ultrasound source is a key parameter. Ensure the intensity is sufficient and optimized for your reactor setup. For ultrasonic degradation, increasing power can enhance the generation of free radicals.[5]
Turbidity of Wastewater Suspended solids in the wastewater can scatter light in photocatalysis, reducing its efficiency. Pre-treatment to remove turbidity is recommended.

Section 2: Frequently Asked Questions (FAQs)

Adsorption

Q1: What is a suitable and cost-effective adsorbent for this compound?

A1: Zeolite synthesized from coal fly ash (cenospheres) has been shown to be an efficient, ecofriendly, and economical adsorbent for the removal of this compound from aqueous solutions.[1]

Q2: What are the optimal conditions for removing this compound with cenosphere-derived zeolite?

A2: Optimal conditions for maximizing the removal of this compound (up to 96%) using this adsorbent include a contact time of 119 minutes, an initial dye concentration of 38.00 mg/L, an agitation speed of 158 rpm, a pH of 6.10, and an adsorbent dosage of 0.67 g/L.[1]

Bioremediation and Enzymatic Degradation

Q3: What are the main challenges in the bioremediation of textile dyes like this compound?

A3: Key challenges include the complexity and resistance of some dye molecules to biological breakdown, the sensitivity of microorganisms to environmental conditions (pH, temperature), the bioavailability of the dye, and scaling the process up from laboratory to industrial applications.[6][7]

Q4: Which enzymes are primarily responsible for the degradation of azo dyes?

A4: The initial and most critical step in the bacterial degradation of azo dyes is the cleavage of the azo bond by enzymes called azoreductases. Other enzymes like laccases and peroxidases are also involved in the further degradation of the resulting aromatic amines.[2][4][8]

Advanced Oxidation Processes (AOPs)

Q5: How effective is ultrasonic degradation for azo dyes?

A5: High-frequency ultrasound can effectively decolorize azo dyes. The process relies on the generation of hydroxyl radicals from the acoustic cavitation of water. The efficiency can be significantly enhanced by the addition of catalysts like nano-sized TiO₂.[9]

Q6: What are the key parameters to consider when optimizing the photocatalytic degradation of dyes?

A6: The main parameters to optimize are the type and dosage of the photocatalyst (e.g., TiO₂), the initial dye concentration, the pH of the solution, and the intensity of the light source.[10][11] The addition of an oxidizing agent like hydrogen peroxide (H₂O₂) can also significantly enhance degradation efficiency.[12]

Coagulation-Flocculation

Q7: How can the coagulation-flocculation process be optimized for disperse dye removal?

A7: Optimization involves carefully controlling the pH, the coagulant dosage, the dye concentration, and the mixing time. The pH is particularly critical as it affects the surface charge of the dye particles and the formation of coagulant species. Over-dosing the coagulant can lead to re-stabilization of the particles and reduced removal efficiency.[13]

Q8: Are there any environmentally friendly alternatives to conventional chemical coagulants?

A8: Yes, natural coagulants derived from plant sources are being explored as greener alternatives to metal salts like alum. These can be effective and produce less sludge.[13]

Section 3: Data Presentation

Table 1: Optimal Conditions for this compound Removal by Adsorption on Cenosphere-Derived Zeolite
ParameterOptimal ValueDye Removal Efficiency (%)
Contact Time119 min96
Dye Concentration38.00 mg/L96
Agitation Speed158 rpm96
pH6.1096
Adsorbent Dosage0.67 g/L96
Data sourced from a study using a Box-Behnken design for optimization.[1]
Table 2: Comparison of Removal Efficiencies for Disperse Dyes using Coagulation-Flocculation
CoagulantOptimal pHDosage (ppm)Disperse Dye Removal (%)
Alum4.00 - 4.50200Up to 99.90
Polyaluminium Chloride (PAC)4.61200100
Magnesium Chloride (MgCl₂)9.814000Up to 99.90
Data is for a disperse dye (Terasil Blue BGE-01) and may serve as a reference for this compound.[14]

Section 4: Experimental Protocols & Visualizations

Protocol: Batch Adsorption of this compound onto Zeolite

This protocol outlines a typical batch experiment to determine the adsorption capacity of zeolite for this compound.

  • Preparation of Dye Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1000 mg/L) in deionized water.

  • Preparation of Working Solutions: From the stock solution, prepare a series of working solutions of varying initial concentrations (e.g., 20, 40, 60 mg/L).

  • Adsorption Experiment:

    • Take a fixed volume of each working solution (e.g., 100 mL) in a series of conical flasks.

    • Adjust the pH of each solution to the desired value (e.g., 6.1) using dilute HCl or NaOH.

    • Add a precise amount of zeolite adsorbent (e.g., 0.067 g for a 0.67 g/L dosage) to each flask.

    • Place the flasks on an orbital shaker at a constant agitation speed (e.g., 158 rpm) and temperature.

    • Withdraw samples at regular time intervals (e.g., 15, 30, 60, 90, 120 minutes).

  • Sample Analysis:

    • Centrifuge or filter the withdrawn samples to separate the adsorbent.

    • Measure the absorbance of the supernatant at the maximum wavelength of this compound (approximately 457 nm) using a UV-Vis spectrophotometer.[15]

    • Calculate the remaining dye concentration using a pre-established calibration curve.

  • Data Analysis: Calculate the percentage of dye removal and the adsorption capacity at each time point.

Experimental_Workflow_Adsorption cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare Dye Stock & Working Solutions mix Mix Dye Solution & Adsorbent prep_dye->mix prep_adsorbent Weigh Zeolite Adsorbent prep_adsorbent->mix agitate Agitate at Constant Speed & Temp mix->agitate sampling Withdraw Samples at Intervals agitate->sampling separate Separate Adsorbent (Centrifuge/Filter) sampling->separate measure Measure Absorbance (UV-Vis) separate->measure calculate Calculate Removal Efficiency measure->calculate Experimental_Workflow_Enzymatic_Degradation start Start prep Prepare Buffer, Dye, & Enzyme Solutions start->prep reaction Initiate Reaction: Mix Dye, Enzyme, & Co-substrate prep->reaction incubation Incubate at Optimal Temp & pH with Stirring reaction->incubation sampling Collect Samples Over Time incubation->sampling analysis Analyze Samples: UV-Vis, HPLC, etc. sampling->analysis end End analysis->end Logical_Relationship_Factors cluster_physicochemical Physicochemical Parameters cluster_process Process-Specific Parameters cluster_matrix Wastewater Matrix treatment Treatment Efficiency (this compound Removal) pH pH pH->treatment temp Temperature temp->treatment conc Initial Dye Concentration conc->treatment time Contact/Reaction Time time->treatment adsorbent Adsorbent Dosage (Adsorption) adsorbent->treatment catalyst Catalyst/Oxidant Dose (AOPs) catalyst->treatment intensity Light/Ultrasound Intensity (AOPs) intensity->treatment coagulant Coagulant Dose (Coagulation) coagulant->treatment interfering Interfering Ions & Organic Matter interfering->treatment turbidity Turbidity turbidity->treatment

References

Technical Support Center: Synthesis of High-Purity Disperse Orange 25

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of high-purity Disperse Orange 25. This resource is designed for researchers, scientists, and professionals in drug development and materials science who are working with this important azo dye. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Crude Product 1. Incomplete Diazotization: The diazonium salt of 4-nitroaniline (B120555) did not form efficiently. This can be due to incorrect temperature, insufficient acid, or impure sodium nitrite (B80452). 2. Decomposition of Diazonium Salt: The diazonium salt is unstable and decomposes at temperatures above 5°C.[1] 3. Incorrect pH for Coupling: The pH of the coupling reaction mixture was not optimal for the reaction between the diazonium salt and N-ethyl-N-cyanoethylaniline.1. Optimize Diazotization: Ensure the reaction temperature is strictly maintained between 0-5°C using an ice-salt bath. Use a sufficient excess of a strong acid like hydrochloric acid. Use fresh, high-purity sodium nitrite. 2. Maintain Low Temperature: Keep the diazonium salt solution in an ice bath at all times and use it immediately after preparation. 3. Control Coupling pH: Adjust the pH of the coupling reaction to a weakly acidic range (approximately 4-5) using a buffer like sodium acetate.
Product is a Dark, Tarry, or Oily Substance 1. Diazonium Salt Decomposition: At higher temperatures, the diazonium salt can react with water to form 4-nitrophenol, which can lead to tarry byproducts.[1] 2. Side Reactions: Unwanted side reactions may have occurred due to incorrect pH or temperature, leading to a mixture of products.1. Strict Temperature Control: Maintain the 0-5°C temperature range throughout the diazotization and addition of the diazonium salt. 2. Gradual Reagent Addition: Add the sodium nitrite solution dropwise during diazotization and the diazonium salt solution slowly to the coupling component to avoid localized temperature increases.
Final Product has a Dull or Off-Color Appearance 1. Presence of Impurities: The crude product contains unreacted starting materials or side products. Common side products in azo coupling include phenolic compounds from diazonium salt decomposition or triazenes from reaction with unreacted amine.[1] 2. Oxidation: The dye may have been oxidized during workup or storage.1. Thorough Purification: Purify the crude product by recrystallization. A suitable solvent system may need to be determined empirically, but ethanol (B145695) or glacial acetic acid are good starting points for similar dyes.[2] Column chromatography can also be employed for higher purity. 2. Proper Storage: Store the purified dye in a cool, dark, and dry place to prevent degradation.
Difficulty in Purifying the Product by Recrystallization 1. Incorrect Solvent Choice: The solvent may be too polar or non-polar, leading to either very high or very low solubility of the product at all temperatures. 2. "Oiling Out": The product may be precipitating as an oil rather than crystals, which often traps impurities.1. Solvent Screening: Systematically test a range of solvents or solvent mixtures to find one where this compound has high solubility at elevated temperatures and low solubility at room temperature. 2. Slow Cooling and Seeding: Allow the hot, saturated solution to cool slowly to encourage crystal growth. If the product still oils out, try adding a seed crystal of the pure compound to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis of this compound is a classic example of an azo coupling reaction. It involves two main steps:

  • Diazotization: 4-Nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) at a low temperature (0-5°C) to form the corresponding diazonium salt.

  • Azo Coupling: The diazonium salt is then reacted with a coupling component, N-ethyl-N-cyanoethylaniline, in a weakly acidic medium to form the final this compound dye.[3][4]

Q2: Why is temperature control so critical during the diazotization step?

A2: The diazonium salt intermediate is thermally unstable.[5] At temperatures above 5°C, it can readily decompose, leading to a significant reduction in the yield of the desired product.[1] A primary decomposition pathway involves the reaction with water to form 4-nitrophenol, which can further react to form undesirable, often tarry, byproducts.

Q3: What is the optimal pH for the coupling reaction and why is it important?

A3: For the coupling of a diazonium salt with an aromatic amine like N-ethyl-N-cyanoethylaniline, a weakly acidic pH of around 4-5 is generally optimal. This pH is a compromise: it needs to be acidic enough to prevent the diazonium salt from converting to a non-electrophilic species, but not so acidic that it protonates the amino group of the coupling component, which would deactivate it towards electrophilic attack.

Q4: What are the most common impurities in crude this compound and how can they be removed?

A4: Common impurities include unreacted starting materials (4-nitroaniline and N-ethyl-N-cyanoethylaniline), the decomposition product of the diazonium salt (4-nitrophenol), and potential side-products from unwanted coupling reactions. Purification is typically achieved through recrystallization from a suitable organic solvent or by column chromatography for higher purity.[2]

Q5: How can I assess the purity of my synthesized this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound.[6][7] A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water (with an acid modifier like phosphoric or formic acid) can effectively separate the main product from its impurities.[6] Purity is determined by comparing the area of the product peak to the total area of all peaks in the chromatogram. Commercially available this compound often has a purity of 95% or higher as determined by HPLC.[8]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₁₇H₁₇N₅O₂
Molecular Weight323.35 g/mol [8]
AppearanceRed-light orange uniform powder[4]
Melting Point170 °C (decomposes)[8]
λmax457 nm[8]
CAS Number31482-56-1[4]

Experimental Protocols

Protocol 1: Synthesis of Crude this compound

This protocol outlines the laboratory-scale synthesis of this compound.

1. Diazotization of 4-Nitroaniline:

  • In a beaker, suspend 4-nitroaniline (1.0 equivalent) in a solution of concentrated hydrochloric acid (2.5 equivalents) and water.

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the 4-nitroaniline suspension over 20-30 minutes, ensuring the temperature remains below 5°C.

  • Continue stirring the mixture at 0-5°C for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting solution should be a clear, pale yellow.

2. Azo Coupling Reaction:

  • In a separate beaker, dissolve N-ethyl-N-cyanoethylaniline (1.0 equivalent) in a suitable solvent such as glacial acetic acid.

  • Cool this solution to 0-5°C in an ice-salt bath.

  • Slowly add the cold diazonium salt solution to the N-ethyl-N-cyanoethylaniline solution with continuous, vigorous stirring, maintaining the temperature below 5°C.

  • After the addition is complete, adjust the pH of the reaction mixture to approximately 4-5 by adding a saturated solution of sodium acetate.

  • Continue to stir the reaction mixture in the ice bath for 2-3 hours to ensure the coupling reaction goes to completion. A colored precipitate of this compound will form.

3. Isolation of Crude Product:

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at a moderate temperature (e.g., 60-70°C).

Protocol 2: Purification of this compound by Recrystallization

This protocol provides a general method for the purification of the crude product.

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol, glacial acetic acid, or a mixture of solvents).[9]

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the clear, hot solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize the precipitation of the purified crystals.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Visualizations

Synthesis_Pathway 4-Nitroaniline 4-Nitroaniline Diazonium_Salt 4-Nitrobenzenediazonium Chloride 4-Nitroaniline->Diazonium_Salt  NaNO₂, HCl  0-5°C Disperse_Orange_25 This compound Diazonium_Salt->Disperse_Orange_25  pH 4-5  < 5°C Coupling_Component N-ethyl-N-cyanoethylaniline Coupling_Component->Disperse_Orange_25

Caption: Synthesis pathway of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Diazotization Diazotization of 4-Nitroaniline Coupling Azo Coupling with N-ethyl-N-cyanoethylaniline Diazotization->Coupling Isolation Isolation of Crude Product (Filtration) Coupling->Isolation Recrystallization Recrystallization Isolation->Recrystallization Drying Drying Recrystallization->Drying Analysis Purity Analysis (HPLC) Drying->Analysis

Caption: Experimental workflow for high-purity this compound.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Temp Was Diazotization Temp 0-5°C? Start->Check_Temp Check_pH Was Coupling pH 4-5? Check_Temp->Check_pH Yes Sol_Temp Maintain Strict Temp Control Check_Temp->Sol_Temp No Check_Purity Impure after Recrystallization? Check_pH->Check_Purity Yes Sol_pH Adjust pH with Buffer Check_pH->Sol_pH No Sol_Purity Repeat Recrystallization or Use Column Chromatography Check_Purity->Sol_Purity Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Overcoming Poor Wash Fastness of Disperse Orange 25

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor wash fastness of Disperse Orange 25.

Troubleshooting Guide: Enhancing Wash Fastness

This guide addresses common issues encountered during the dyeing of polyester (B1180765) and its blends with this compound, focusing on practical solutions to improve wash fastness.

Issue: Significant Color Bleeding After Washing

Primary Cause: The most common reason for poor wash fastness is the presence of unfixed dye molecules on the surface of the fibers.[1] These molecules are not securely diffused into the polyester matrix and are easily removed during laundering.

Solutions:

  • Optimize the Dyeing Process: Ensure that the dyeing temperature and time are adequate for complete dye penetration and fixation. For polyester, high-temperature dyeing is typically required, often around 130°C.[2]

  • Implement a Rigorous Reduction Clearing Process: This is a critical post-dyeing step to chemically remove unfixed surface dye.[3]

  • Utilize a Fixing Agent: A post-treatment with a suitable fixing agent can help to lock the dye molecules within the fiber.[4]

Issue: Inconsistent Wash Fastness Results

Primary Cause: Variability in process parameters can lead to inconsistent dye fixation and, consequently, variable wash fastness.

Solutions:

  • Maintain a Weakly Acidic Dyebath: The pH of the dye bath should be controlled, typically between 4.5 and 5.5, to ensure optimal dye stability and uptake.

  • Ensure Proper Dye Dispersion: Inadequate dispersion can lead to dye agglomeration and uneven application, resulting in poor fastness.

  • Standardize After-Treatment Procedures: Consistent application of reduction clearing and rinsing is essential for reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is reduction clearing and why is it essential for improving the wash fastness of this compound?

A1: Reduction clearing is a chemical after-treatment process that removes unfixed disperse dye from the surface of polyester fibers.[5] It utilizes a reducing agent, such as sodium hydrosulfite, in an alkaline solution.[6] This process reduces the dye molecules on the surface to a water-soluble form that has a low affinity for the polyester, allowing them to be easily washed away.[3] By eliminating this surface dye, the bleeding of color during subsequent washing is significantly minimized, leading to a substantial improvement in wash fastness.[3]

Q2: What are fixing agents and how do they improve wash fastness?

A2: Fixing agents are chemical compounds, often cationic polymers, that are applied to the fabric after dyeing.[4] They work by forming a thin film on the fiber surface, which encapsulates the dye molecules and prevents them from migrating out of the fiber during washing.[2][4] This provides an additional layer of protection against color loss.

Q3: Can the choice of dyeing process affect the wash fastness of this compound?

A3: Absolutely. The dyeing process itself plays a crucial role. Key factors that influence wash fastness include:

  • Dyeing Temperature and Time: Insufficient temperature or time will result in incomplete dye penetration into the polyester fibers, leaving more dye on the surface.[2]

  • pH of the Dyebath: An improper pH can lead to dye instability and poor exhaustion onto the fiber.

  • Use of Auxiliary Agents: The presence of certain dispersants and leveling agents can sometimes interfere with dye fixation if not properly selected and used.[2]

Q4: Are there alternative disperse dyes to this compound with inherently better wash fastness?

A4: Yes, the textile industry has developed high-performance disperse dyes with larger molecular structures and stronger intermolecular forces, which lead to improved wash and sublimation fastness.[2] When selecting an alternative, it is important to consider the desired shade and other fastness requirements, such as light fastness. There are commercially available ranges of high wash fastness disperse dyes that may offer a suitable orange shade.[7][8]

Data Presentation

The following table summarizes the expected wash fastness ratings for polyester dyed with this compound under different treatment conditions. The ratings are based on the AATCC Gray Scale for Color Change, where 5 is excellent and 1 is poor.

Treatment ConditionTypical Wash Fastness Rating (AATCC Gray Scale for Color Change)
Untreated (No Reduction Clearing)2 - 3
After Reduction Clearing4
After Reduction Clearing and Fixing Agent4 - 5

Note: These are typical expected values. Actual results may vary depending on the specific fabric, dyeing conditions, and after-treatment process.

Experimental Protocols

Protocol 1: Reduction Clearing of Polyester Dyed with this compound

Objective: To remove unfixed this compound from the surface of dyed polyester fabric to improve wash fastness.

Materials:

  • Dyed polyester fabric

  • Sodium Hydrosulfite (Sodium Dithionite)

  • Caustic Soda (Sodium Hydroxide)

  • Suitable surfactant/detergent

  • Laboratory-scale dyeing machine or beaker dyeing system

  • Water bath or heating system

  • Beakers

  • Stirring rods

Procedure:

  • Rinse the Dyed Fabric: After the dyeing process is complete, thoroughly rinse the polyester fabric in warm water to remove any residual dye liquor.

  • Prepare the Reduction Clearing Bath:

    • Prepare a fresh bath with a liquor ratio of 10:1 (10 parts water to 1 part fabric by weight).

    • Add 2 g/L of Sodium Hydrosulfite.

    • Add 2 g/L of Caustic Soda.

    • Add 1 g/L of a suitable surfactant.

  • Treatment:

    • Introduce the rinsed, dyed fabric into the clearing bath.

    • Raise the temperature of the bath to 70-80°C.[3]

    • Treat the fabric for 15-20 minutes with gentle agitation.[3]

  • Rinsing:

    • Drain the clearing bath.

    • Rinse the fabric thoroughly with hot water (approximately 60°C).

    • Follow with a cold water rinse until the water runs clear.

  • Drying:

    • Squeeze the excess water from the fabric.

    • Dry the fabric in an oven or air dry at a temperature not exceeding 60°C.

Protocol 2: AATCC Test Method 61 - Colorfastness to Laundering, Accelerated

Objective: To evaluate the wash fastness of polyester fabric dyed with this compound.

Materials:

  • Dyed fabric specimen (50 x 150 mm)

  • Multifiber test fabric #10 (contains bands of acetate, cotton, nylon, polyester, acrylic, and wool)

  • AATCC Standard Reference Detergent WOB (Without Optical Brightener)

  • Stainless steel balls (6 mm diameter)

  • Launder-Ometer or similar accelerated laundering machine

  • Stainless steel canisters (75 x 125 mm)

  • AATCC Gray Scale for Color Change and Gray Scale for Staining

  • Color matching booth

Procedure:

  • Specimen Preparation:

    • Cut a 50 x 150 mm specimen of the dyed fabric.

    • Sew the multifiber test fabric to the dyed specimen along one of the shorter edges.

  • Test Solution Preparation:

    • Prepare a solution of 0.37% AATCC Standard Reference Detergent WOB in distilled water.

  • Laundering Test:

    • Place the composite specimen (dyed fabric + multifiber fabric) and 50 stainless steel balls into a stainless steel canister.

    • Add 150 mL of the pre-heated test solution (at the desired test temperature, e.g., 49°C for Test No. 2A).

    • Seal the canister and place it in the Launder-Ometer.

    • Run the machine for 45 minutes at the specified temperature.

  • Rinsing and Drying:

    • Remove the canister and take out the composite specimen.

    • Rinse the specimen in distilled water.

    • Squeeze out the excess water.

    • Separate the multifiber test fabric from the dyed specimen, leaving them attached at one edge.

    • Dry the specimens in air at a temperature not exceeding 60°C.

  • Evaluation:

    • Allow the dried specimens to condition for at least 4 hours in a standard atmosphere.

    • In a color matching booth, visually compare the change in color of the tested dyed specimen with the original dyed fabric using the AATCC Gray Scale for Color Change.

    • Evaluate the degree of staining on each of the six fiber bands of the multifiber test fabric by comparing it with an unstained multifiber fabric using the AATCC Gray Scale for Staining.

    • Record the ratings for both color change and staining.

Visualizations

experimental_workflow cluster_dyeing Dyeing Process cluster_reduction Reduction Clearing cluster_testing Wash Fastness Testing (AATCC 61) Dyeing Polyester Dyeing with This compound Rinse1 Warm Water Rinse Dyeing->Rinse1 ReductionBath Prepare Reduction Clearing Bath (2 g/L Sodium Hydrosulfite, 2 g/L Caustic Soda) Rinse1->ReductionBath Treatment Treat at 70-80°C for 15-20 min ReductionBath->Treatment HotRinse Hot Water Rinse Treatment->HotRinse ColdRinse Cold Water Rinse HotRinse->ColdRinse Launder Accelerated Laundering (45 min) ColdRinse->Launder Evaluation Evaluate Color Change and Staining Launder->Evaluation troubleshooting_logic Start Poor Wash Fastness (Color Bleeding) Q1 Was a reduction clearing step performed? Start->Q1 Sol1 Implement Reduction Clearing Protocol Q1->Sol1 No Q2 Are dyeing parameters (temp, time, pH) optimal? Q1->Q2 Yes A1_Yes Yes A1_No No End Improved Wash Fastness Sol1->End Sol2 Optimize Dyeing Process: - Temp: ~130°C - pH: 4.5-5.5 Q2->Sol2 No Q3 Consider using a fixing agent Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Apply a suitable post-treatment fixing agent Q3->Sol3 Sol3->End

References

Technical Support Center: Troubleshooting Uneven Dyeing with Disperse Orange 25

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for uneven dyeing issues encountered when using Disperse Orange 25.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a non-ionic azo dye.[1] It is primarily used for dyeing hydrophobic synthetic fibers such as polyester (B1180765), acetate, and nylon.[2] Due to its chemical structure, it is sparingly soluble in water and is applied as a fine dispersion in the dye bath.[3] Beyond textiles, it has applications in photonics, including optical switches and modulators.[1]

Q2: What are the fundamental causes of uneven dyeing with disperse dyes like this compound?

Uneven dyeing, manifesting as streaks, patches, or shade variations, typically stems from a few key issues:

  • Poor Dye Dispersion: Agglomeration or clumping of dye particles in the bath leads to localized dark spots on the fabric.[4][5]

  • Improper Temperature Control: Inconsistent temperatures in the dye bath can cause varying rates of dye uptake.[6] For disperse dyes, temperatures are typically elevated to swell the polyester fibers, allowing the dye to penetrate.[3]

  • Incorrect pH: The stability of the dye dispersion and its exhaustion rate are highly dependent on pH. A slightly acidic pH of 4.5-5.5 is generally optimal for disperse dyes.[7]

  • Inadequate Fabric Preparation: Residual oils, sizing agents, or other impurities on the fabric can hinder uniform dye absorption.[6][8]

  • Issues with Dyeing Auxiliaries: The incorrect type or amount of dispersing and leveling agents can fail to stabilize the dye particles or control the rate of dyeing.[5]

Q3: What is the role of a dispersing agent in the dyeing process with this compound?

Dispersing agents are crucial for stabilizing the fine particles of this compound in the aqueous dye bath.[2][9] Since disperse dyes have low water solubility, these agents adsorb onto the surface of the dye particles, creating a barrier that prevents them from clumping together (agglomeration).[9][10] This ensures a homogeneous dispersion, leading to even dye application and penetration into the polyester fibers.[2][9]

Q4: How do leveling agents contribute to achieving a uniform color with this compound?

Leveling agents help to control the dye uptake by the fiber, preventing the dye from rushing onto the fabric too quickly, which can cause unevenness.[11] They can slow down the initial dyeing rate and promote the migration of dye from areas of high concentration to areas of lower concentration on the fabric, resulting in a more uniform and level shade.[12]

Troubleshooting Guide: Uneven Dyeing with this compound

This guide addresses specific issues of uneven dyeing in a question-and-answer format.

Problem 1: My dyed polyester fabric has dark spots and speckles.

  • Question: What is causing the formation of dark spots on my fabric when dyeing with this compound?

  • Answer: This issue is commonly caused by the aggregation of dye particles in the dyebath.[5] This can happen if the dye is not properly dispersed before being added to the bath or if the dispersing agent is insufficient or ineffective at high temperatures.[5][13] Water hardness, due to the presence of calcium and magnesium ions, can also contribute to dye precipitation and spotting.[5]

Problem 2: The color of my fabric is patchy, with lighter and darker areas.

  • Question: Why am I observing inconsistent shades across the fabric surface?

  • Answer: This can be a result of several factors:

    • Incorrect pH: The optimal pH for dyeing polyester with disperse dyes is typically weakly acidic (4.5-5.5).[5][7] An incorrect pH can affect the stability of the dye dispersion and the rate of exhaustion.[5]

    • Poor Leveling/Migration: this compound, like other disperse dyes, may have specific migration properties. Without an effective leveling agent, once the dye is fixed to the fiber, it may not readily move to other areas to create an even shade.[12]

    • Inadequate Temperature Control: Fluctuations in the dye bath temperature can lead to different rates of dye uptake in different areas of the fabric.[6]

Problem 3: The dyed fabric appears streaky.

  • Question: What leads to the appearance of streaks on the fabric after dyeing?

  • Answer: Streaks are often a sign of improper fabric preparation or issues with the dyeing process itself.[14] If the fabric was not properly scoured to remove impurities, these can act as a barrier to dye uptake in certain areas.[6][8] Additionally, if the fabric is not moving freely in the dyeing machine, or if the dye liquor circulation is poor, uneven contact between the dye and the fabric can occur, resulting in streaks.[6]

Data Presentation

Table 1: Key Parameters for Dyeing Polyester with this compound

ParameterRecommended RangeRationalePotential Issues if Deviated
pH 4.5 - 5.5[7]Ensures optimal dye dispersion stability and exhaustion rate.[7][15]Outside this range, dye aggregation can occur, leading to spotting and uneven color.[16]
Temperature 120°C - 130°C[3]High temperatures are required to swell the polyester fibers, allowing for dye penetration and fixation.[3][7]Temperatures that are too low will result in poor color yield, while inconsistent temperatures will cause uneven dyeing.[8]
Dispersing Agent Varies by productTo maintain a stable dispersion of dye particles and prevent agglomeration.[2][9]Insufficient or ineffective dispersing agent can lead to dye spotting.[5]
Leveling Agent Varies by productTo control the rate of dye uptake and promote even dye distribution.[11][12]Without a proper leveling agent, rapid and uneven dye absorption can occur.[11]

Experimental Protocols

Standard Protocol for High-Temperature Exhaust Dyeing of Polyester with this compound

  • Fabric Preparation:

    • Thoroughly scour the polyester fabric with a non-ionic detergent and soda ash to remove any oils, waxes, and sizing agents.[17]

    • Rinse the fabric well with water to remove any residual chemicals.[8]

  • Dye Bath Preparation:

    • Prepare the dye bath with softened or demineralized water.[17]

    • Add a suitable dispersing agent to the water.[17]

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[17]

    • Add a leveling agent if required.[17]

    • Separately, prepare a dispersion of this compound by pasting the dye powder with a small amount of water and dispersing agent before diluting it with more water.[5]

    • Add the prepared dye dispersion to the dye bath.

  • Dyeing Procedure:

    • Introduce the prepared polyester fabric into the dye bath.

    • Gradually raise the temperature of the dye bath to 130°C at a rate of approximately 2°C per minute.[5][17]

    • Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[5][17]

    • Slowly cool the dye bath to 70-80°C.[17]

  • Post-Dyeing Treatment (Reduction Clearing):

    • Drain the dye bath and rinse the fabric.

    • Prepare a clearing bath containing sodium hydrosulfite (1-2 g/L) and caustic soda (1-2 g/L).[17]

    • Treat the dyed fabric in this bath at 70-80°C for 15 minutes to remove any unfixed surface dye.[17]

    • Rinse the fabric thoroughly with hot and then cold water.[18]

    • Neutralize with a weak acid if necessary, and then dry.

Visualizations

Troubleshooting_Uneven_Dyeing Start Uneven Dyeing Observed CheckDispersion Check Dye Dispersion Start->CheckDispersion CheckTemp Verify Temperature Control Start->CheckTemp CheckpH Confirm Dye Bath pH Start->CheckpH CheckFabricPrep Review Fabric Preparation Start->CheckFabricPrep CheckAuxiliaries Evaluate Auxiliaries Start->CheckAuxiliaries DispersionIssue Poor Dispersion: - Improper pasting - Dye agglomeration CheckDispersion->DispersionIssue If issue found TempIssue Temperature Issues: - Fluctuations - Incorrect ramp rate CheckTemp->TempIssue If issue found pHIssue Incorrect pH: - Outside 4.5-5.5 range CheckpH->pHIssue If issue found FabricPrepIssue Fabric Prep Issues: - Residual impurities - Uneven wetting CheckFabricPrep->FabricPrepIssue If issue found AuxiliariesIssue Auxiliary Problems: - Insufficient dispersing agent - Ineffective leveling agent CheckAuxiliaries->AuxiliariesIssue If issue found SolutionDispersion Solution: - Ensure proper dye pasting - Use high-quality dispersing agent DispersionIssue->SolutionDispersion SolutionTemp Solution: - Calibrate temperature probes - Maintain steady heating/cooling TempIssue->SolutionTemp SolutionpH Solution: - Buffer the dye bath - Monitor pH throughout pHIssue->SolutionpH SolutionFabricPrep Solution: - Thoroughly scour fabric - Ensure uniform wetting FabricPrepIssue->SolutionFabricPrep SolutionAuxiliaries Solution: - Optimize auxiliary concentrations - Test for high-temperature stability AuxiliariesIssue->SolutionAuxiliaries

Caption: Troubleshooting workflow for uneven dyeing.

Dyeing_Process_Workflow A Fabric Preparation (Scouring & Rinsing) B Dye Bath Preparation (Water, Auxiliaries, pH Adjustment) A->B D Dyeing (Load Fabric, Ramp Temperature to 130°C) B->D C Dye Dispersion (Pasting & Diluting this compound) C->D E Dye Fixation (Hold at 130°C for 45-60 min) D->E F Cooling (Slowly cool to 70-80°C) E->F G Reduction Clearing (Remove unfixed dye) F->G H Final Rinsing & Drying G->H

Caption: Standard high-temperature dyeing workflow.

Signaling_Pathway_Analogy cluster_DyeBath Dye Bath cluster_Fiber Polyester Fiber Dye This compound (Aggregated Particles) DispersedDye Finely Dispersed Dye Dye->DispersedDye Dispersing Agent Action Dispersant Dispersing Agent FiberSurface Fiber Surface DispersedDye->FiberSurface Adsorption FiberInterior Fiber Interior FiberSurface->FiberInterior Diffusion (High Temperature)

Caption: Mechanism of disperse dyeing on polyester.

References

Technical Support Center: Analysis of Disperse Orange 25 Degradation Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in analyzing the degradation byproducts of the azo dye, Disperse Orange 25.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation byproducts of this compound?

A1: The degradation of this compound, an azo dye, primarily occurs through the reductive cleavage of the azo bond (-N=N-). This cleavage results in the formation of two main aromatic amines: 4-nitroaniline (B120555) and 3-[N-ethyl-4-amino anilino]propanenitrile .

Q2: Which analytical techniques are most suitable for identifying and quantifying these byproducts?

A2: Several analytical techniques can be employed for the analysis of this compound degradation byproducts. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust method for separating and quantifying the parent dye and its primary degradation products. A reverse-phase C18 column is typically used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, enabling the confirmation of the identity of the byproducts by providing molecular weight and fragmentation data.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, particularly for volatile and semi-volatile byproducts. Derivatization of the aromatic amines may be necessary to improve their volatility and chromatographic behavior.

  • Fourier-Transform Infrared Spectroscopy (FTIR) can be used to monitor the degradation process by observing the disappearance of the azo bond peak and the appearance of new peaks corresponding to the functional groups of the byproducts.

Q3: What is a typical mobile phase for HPLC analysis of this compound and its byproducts?

A3: A common mobile phase for the reverse-phase HPLC analysis of 4-nitroaniline and other aromatic amines is a gradient mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or phosphoric acid to improve peak shape and resolution.[1] For mass spectrometry applications, volatile buffers like formic acid are preferred over non-volatile ones like phosphoric acid.[1]

Q4: Is derivatization necessary for the GC-MS analysis of the aromatic amine byproducts?

A4: Yes, derivatization is often recommended for the GC-MS analysis of aromatic amines like 4-nitroaniline. This is because these compounds are polar and can exhibit poor peak shape and thermal instability in the GC inlet. Derivatization with reagents such as acetic anhydride (B1165640) can increase their volatility and improve chromatographic performance.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound degradation byproducts.

HPLC Analysis Troubleshooting
Problem Possible Cause Solution
Peak Tailing Secondary interactions between basic amine groups and acidic silanol (B1196071) groups on the column packing.- Use a mobile phase with a lower pH to protonate the silanol groups.- Add a competing base (e.g., triethylamine) to the mobile phase to block the active sites.- Use an end-capped column or a column specifically designed for amine analysis.
Poor Resolution Inadequate separation between byproduct peaks or from the parent dye.- Optimize the mobile phase gradient.- Adjust the mobile phase pH.- Try a different column with a different stationary phase or particle size.
Ghost Peaks Contamination in the mobile phase, injector, or column.- Use fresh, high-purity solvents for the mobile phase.- Flush the injector and column with a strong solvent.- Ensure proper sample cleanup to remove matrix components.
Irreproducible Retention Times Fluctuations in temperature, mobile phase composition, or flow rate.- Use a column oven to maintain a constant temperature.- Ensure the mobile phase is well-mixed and degassed.- Check the HPLC pump for leaks and ensure a stable flow rate.
GC-MS Analysis Troubleshooting
Problem Possible Cause Solution
No or Low Peak Intensity Incomplete derivatization or degradation of the analyte in the hot injector.- Optimize the derivatization reaction conditions (reagent concentration, temperature, and time).- Use a lower injector temperature.- Confirm the stability of the derivatized analyte.
Peak Tailing Active sites in the GC inlet liner or column.- Use a deactivated inlet liner.- Condition the GC column properly.- Ensure complete derivatization to block polar functional groups.
Matrix Interference Co-elution of byproducts with other compounds from the sample matrix.- Improve sample preparation and cleanup procedures (e.g., solid-phase extraction).- Use a more selective GC column.- Optimize the MS acquisition method (e.g., selected ion monitoring - SIM).
Poor Reproducibility Inconsistent injection volume or derivatization efficiency.- Use an autosampler for precise and repeatable injections.- Carefully control the derivatization reaction conditions for all samples and standards.

Experimental Protocols

Protocol 1: Photocatalytic Degradation of this compound using TiO₂

This protocol outlines a general procedure for the photocatalytic degradation of this compound using a titanium dioxide (TiO₂) catalyst.

  • Preparation of Dye Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration.

  • Catalyst Suspension: Add a specific amount of TiO₂ photocatalyst to the dye solution in a photoreactor.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a defined period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium.

  • Photocatalytic Reaction: Irradiate the suspension with a suitable light source (e.g., a UV lamp or simulated solar light) while continuously stirring.

  • Sample Collection: Withdraw aliquots of the suspension at regular time intervals.

  • Sample Preparation for Analysis: Centrifuge or filter the aliquots to remove the TiO₂ catalyst. The supernatant can then be analyzed by HPLC, LC-MS/MS, or GC-MS.

Protocol 2: Microbial Degradation of this compound

This protocol provides a general guideline for the microbial degradation of this compound using a bacterial strain such as Pseudomonas spp.[2]

  • Culture Preparation: Grow a culture of the selected bacterial strain in a suitable nutrient broth.

  • Inoculation: Inoculate a sterile mineral salt medium containing this compound as the sole carbon source with the bacterial culture.

  • Incubation: Incubate the culture under optimized conditions of temperature, pH, and agitation.

  • Monitoring Degradation: Monitor the decolorization of the medium over time using a UV-Vis spectrophotometer.

  • Extraction of Byproducts: After significant decolorization, centrifuge the culture to separate the bacterial biomass. Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) to isolate the degradation byproducts.

  • Analysis: Concentrate the extract and analyze it using GC-MS or LC-MS/MS to identify the degradation intermediates.

Data Presentation

The following table summarizes hypothetical quantitative data from a photocatalytic degradation experiment of this compound.

Time (minutes)This compound Conc. (mg/L)4-Nitroaniline Conc. (mg/L)3-[N-ethyl-4-amino anilino]propanenitrile Conc. (mg/L)Degradation Efficiency (%)
050.00.00.00
3025.512.110.549
6010.219.817.279.6
903.123.520.493.8
120< 1.024.121.0> 98

Visualizations

Experimental_Workflow_Photocatalytic_Degradation A Prepare this compound Solution B Add TiO₂ Catalyst A->B C Stir in Dark (Adsorption-Desorption Equilibrium) B->C D Irradiate with UV/Vis Light C->D E Collect Aliquots at Time Intervals D->E F Centrifuge/Filter to Remove Catalyst E->F G Analyze Supernatant (HPLC, LC-MS, GC-MS) F->G

Caption: Workflow for Photocatalytic Degradation Analysis.

Signaling_Pathway_Degradation cluster_degradation This compound Degradation Pathway DO25 This compound (Azo Dye) Cleavage Reductive Cleavage of Azo Bond DO25->Cleavage P1 4-Nitroaniline Cleavage->P1 P2 3-[N-ethyl-4-amino anilino]propanenitrile Cleavage->P2 FP Further Degradation Products (e.g., smaller organic acids, CO₂, H₂O) P1->FP P2->FP

Caption: Proposed Degradation Pathway of this compound.

References

Validation & Comparative

A Comparative Guide to Disperse Orange 25 and Other Orange Disperse Dyes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance characteristics of Disperse Orange 25 against other commercially available orange disperse dyes, supported by experimental data and standardized protocols.

This guide provides a comprehensive comparison of this compound with other notable orange disperse dyes, focusing on their performance in textile applications, particularly for polyester (B1180765) fabrics. The information is tailored for researchers, scientists, and professionals in drug development who may utilize these dyes in various analytical and diagnostic applications where understanding their properties is crucial.

Overview of Disperse Drones

Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers like polyester.[1] Their application typically involves high temperatures (around 130°C) to facilitate the swelling of polyester fibers, allowing the dye molecules to penetrate and become trapped within the fiber structure upon cooling.[2][3][4] The performance of these dyes is evaluated based on their fastness properties, which indicate their resistance to various environmental factors.

Comparative Performance Data

The following tables summarize the key performance indicators for this compound and a selection of other orange disperse dyes. The data has been compiled from various technical sources. It is important to note that direct comparisons should be made with caution, as testing conditions may vary between sources.

Table 1: General Properties of Selected Orange Disperse Dyes

Dye NameC.I. NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundThis compound31482-56-1C₁₇H₁₇N₅O₂323.35
Disperse Orange 3Disperse Orange 3730-40-5C₁₂H₁₀N₄O₂242.23
Disperse Orange 30Disperse Orange 3012223-23-3C₁₉H₁₇Cl₂N₅O₄450.28

Table 2: Fastness Properties of Selected Orange Disperse Dyes on Polyester

Dye NameLight Fastness (Xenon Arc)Wash Fastness (Polyester)Wash Fastness (Cotton Staining)Sublimation Fastness
This compound 5 - 64 - 554
Disperse Orange 3 5 - 63 - 4--
Disperse Orange 30 64 - 554 - 5

Fastness ratings are based on a scale of 1 to 5 (for wash and sublimation) and 1 to 8 (for light), where a higher number indicates better fastness.

Experimental Protocols

To ensure accurate and reproducible results in dye performance evaluation, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

High-Temperature Disperse Dyeing of Polyester

This procedure outlines the standard method for dyeing polyester fabric with disperse dyes.

Materials and Reagents:

  • Polyester fabric

  • Disperse dye (e.g., this compound)

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • High-temperature dyeing apparatus (e.g., a laboratory-scale jet dyeing machine)

Procedure:

  • Dye Bath Preparation: Prepare a paste of the disperse dye with a dispersing agent and then add it to the water in the dyeing apparatus.

  • pH Adjustment: Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[2][3]

  • Initial Dyeing Step: Introduce the polyester fabric into the dye bath at 60°C and maintain this temperature for 15 minutes to allow for initial wetting and dye uptake.[2][3]

  • High-Temperature Dyeing: Gradually raise the temperature of the dye bath to 130°C and hold for 60 minutes. During this time, the dye molecules will diffuse into the polyester fibers.[2][3]

  • Cooling and Rinsing: After the dyeing cycle, cool the dye bath to 60°C and rinse the fabric thoroughly with hot water.

  • Reduction Clearing (Optional but Recommended): To improve wash fastness, a reduction clearing process can be performed to remove any unfixed dye from the fiber surface.[1]

  • Final Rinse and Drying: Perform a final rinse with cold water and dry the fabric.

Color Fastness to Washing (ISO 105-C06)

This method determines the resistance of the color of textiles to domestic or commercial laundering procedures.

Apparatus and Materials:

  • Launder-ometer or similar apparatus for mechanical agitation

  • Stainless steel balls (for abrasive action)

  • Multifiber adjacent fabric (containing strips of different fibers)

  • ECE reference detergent

  • Sodium perborate (B1237305)

  • Grey Scale for assessing color change and staining

Procedure:

  • Specimen Preparation: A textile specimen (10 cm x 4 cm) is sewn together with a same-sized multifiber adjacent fabric.[5][6]

  • Washing Solution: Prepare a solution containing 4 g/L ECE detergent and 1 g/L sodium perborate in distilled water.[6]

  • Washing Process: Place the composite specimen, along with the specified number of stainless steel balls, into a stainless steel container with the washing solution. The container is then agitated in the Launder-ometer at a specified temperature (e.g., 60°C for test C2S) for 30 minutes.[6][7]

  • Rinsing and Drying: After the washing cycle, the specimen is rinsed with hot and then cold water and dried at a temperature not exceeding 60°C.[6][7]

  • Assessment: The change in color of the test specimen and the degree of staining on the multifiber fabric are evaluated using the appropriate Grey Scales.[5][7]

Color Fastness to Light (ISO 105-B02 / AATCC TM16.3)

This test method evaluates the resistance of a textile's color to the fading effects of light.

Apparatus and Materials:

  • Xenon arc lamp apparatus

  • Blue Wool Lightfastness Standards (rated 1-8)

  • Grey Scale for assessing color change

Procedure:

  • Specimen Mounting: Mount the textile specimens to be tested in the sample holders of the xenon arc apparatus.

  • Exposure: Expose the specimens and a set of Blue Wool Lightfastness Standards simultaneously to the light from the xenon arc lamp under controlled conditions of temperature and humidity.[8][9]

  • Evaluation: Periodically inspect the specimens and the Blue Wool Standards. The test is complete when the color change of the specimen matches a certain grade on the Grey Scale or a specific Blue Wool Standard has faded to a predetermined level.[10][11] The light fastness of the specimen is then rated by comparing its degree of fading to that of the Blue Wool Standards.[11]

Experimental Workflow and Signaling Pathway Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows.

Dyeing_and_Fastness_Testing_Workflow cluster_prep Preparation cluster_dyeing High-Temperature Dyeing cluster_testing Fastness Testing cluster_analysis Data Analysis Dye_Bath Dye Bath Preparation (Dye, Dispersing Agent, Water) Dyeing_Process Dyeing at 130°C for 60 min (pH 4.5-5.5) Dye_Bath->Dyeing_Process Fabric_Prep Polyester Fabric (Scoured & Dried) Fabric_Prep->Dyeing_Process Rinsing Rinsing & Reduction Clearing Dyeing_Process->Rinsing Wash_Fastness Wash Fastness Test (ISO 105-C06) Rinsing->Wash_Fastness Light_Fastness Light Fastness Test (ISO 105-B02) Rinsing->Light_Fastness Sublimation_Fastness Sublimation Fastness Test Rinsing->Sublimation_Fastness Evaluation Evaluation with Grey Scales & Blue Wool Scale Wash_Fastness->Evaluation Light_Fastness->Evaluation Sublimation_Fastness->Evaluation Comparison Comparative Analysis of Fastness Ratings Evaluation->Comparison

Caption: Workflow for Dyeing Polyester and Subsequent Fastness Testing.

Conclusion

This compound exhibits good overall fastness properties, making it a suitable choice for dyeing polyester. Its performance is comparable to other high-quality orange disperse dyes such as Disperse Orange 30. The selection of a specific dye will depend on the precise requirements of the application, including the desired shade, fastness properties, and cost-effectiveness. For critical applications, it is recommended to conduct in-house comparative studies using the standardized protocols outlined in this guide to ensure the chosen dye meets the required performance criteria.

References

Performance of Disperse Orange 25 on Synthetic Fibers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the dyeing characteristics and fastness properties of C.I. Disperse Orange 25 on polyester (B1180765), nylon, and cellulose (B213188) acetate (B1210297), with a comparative look at common alternatives.

Introduction

This compound (C.I. 11227) is a monoazo disperse dye widely utilized in the textile industry for coloring synthetic fibers. Its popularity stems from its ability to produce a vibrant reddish-orange shade and its general suitability for the dyeing methods employed for these hydrophobic materials. This guide provides a detailed comparison of the performance of this compound on three common synthetic fibers: polyester (polyethylene terephthalate), nylon (polyamide), and cellulose acetate. The evaluation is based on color yield and key fastness properties, offering valuable insights for researchers and professionals in textile science and drug development where textile components are relevant. Additionally, a comparison with alternative disperse dyes, Disperse Yellow 54 and Disperse Red 60, is presented to provide a broader context for dye selection.

Comparative Performance of this compound

The effectiveness of a dye is primarily determined by its ability to impart color to a substrate and the durability of that color through various stresses. In this comparison, we evaluate the color yield (K/S value) and the fastness to washing, light, and sublimation of this compound on polyester, nylon, and cellulose acetate.

Data Presentation
Fiber TypeDyeColor Yield (K/S)Wash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Sublimation Fastness (AATCC 117)
Polyester This compound High 4-5 5-6 4
Disperse Yellow 54High4-56-74-5
Disperse Red 60High4-554
Nylon This compound Moderate-High 3-4 4-5 3-4
Disperse Yellow 54Moderate3-453-4
Disperse Red 60Moderate3-443
Cellulose Acetate This compound Moderate 3 4 3
Disperse Yellow 54Moderate34-53
Disperse Red 60Moderate343

Note: The data presented is a synthesis of typical values found in textile research and industry literature. Actual results may vary depending on the specific dyeing conditions and substrate characteristics.

Analysis of Performance:

  • Polyester: this compound exhibits its best overall performance on polyester fibers. It achieves a high color yield and demonstrates good to excellent fastness properties. This is attributed to the high-temperature dyeing conditions typically used for polyester, which promote excellent dye penetration and fixation within the fiber's compact structure.[1]

  • Nylon: The performance of this compound on nylon is generally good, though slightly inferior to that on polyester. The color yield is typically moderate to high. However, wash and sublimation fastness are often lower due to the more open and less crystalline structure of nylon compared to polyester, which can allow for easier dye migration.[2]

  • Cellulose Acetate: On cellulose acetate, this compound shows moderate performance. The color yield is generally lower than on polyester and nylon. The fastness properties, particularly wash and sublimation fastness, are also comparatively lower. This is due to the lower dyeing temperatures used for cellulose acetate to prevent fiber degradation, which results in less effective dye fixation.[3]

Comparison with Alternatives: Disperse Yellow 54 & Disperse Red 60

For achieving orange shades, textile colorists often use a combination of yellow and red dyes. C.I. Disperse Yellow 54 and C.I. Disperse Red 60 are common choices for this purpose and serve as relevant alternatives for comparison.

  • Disperse Yellow 54 (C.I. 47020): This quinoline-based dye offers a brilliant yellow shade with very good lightfastness, often superior to that of this compound.[4] Its sublimation fastness is also generally higher.

  • Disperse Red 60 (C.I. 60756): An anthraquinone (B42736) dye, Disperse Red 60 provides a bluish-red shade. It is known for its good overall fastness properties on polyester.[5]

When compared to a combination of Disperse Yellow 54 and Disperse Red 60 to achieve a similar orange hue, this compound offers the advantage of being a single-component dye, simplifying the dyeing process and reducing the risk of color inconsistency. However, for applications demanding very high lightfastness, a combination including Disperse Yellow 54 might be a more suitable option.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are typical exhaust dyeing protocols for applying this compound to polyester, nylon, and cellulose acetate.

High-Temperature Exhaust Dyeing of Polyester

This method is standard for achieving deep shades with good fastness on polyester.

  • Scouring: The polyester fabric is first scoured in a solution containing 1-2 g/L of a non-ionic detergent and 1 g/L of sodium carbonate at 60-70°C for 20-30 minutes to remove any impurities. The fabric is then rinsed thoroughly.

  • Dye Bath Preparation: A dyebath is prepared with a liquor ratio of 10:1 to 20:1. The following are added:

    • Dispersing agent (0.5-1.0 g/L)

    • Acetic acid to adjust the pH to 4.5-5.5

    • This compound (X% on weight of fabric, o.w.f.)

  • Dyeing Cycle:

    • The scoured fabric is introduced into the dyebath at 60°C.

    • The temperature is raised to 130°C at a rate of 1-2°C per minute.

    • Dyeing is continued at 130°C for 45-60 minutes.

    • The dyebath is then cooled to 70°C.

  • Reduction Clearing: To remove unfixed surface dye and improve wash fastness, a reduction clearing process is performed. The fabric is treated in a fresh bath containing 2 g/L sodium hydrosulfite, 2 g/L caustic soda, and 1 g/L non-ionic detergent at 70-80°C for 15-20 minutes.

  • Final Steps: The fabric is rinsed thoroughly with hot and cold water and then dried.

Exhaust Dyeing of Nylon

Nylon is typically dyed at or near the boil under atmospheric pressure.

  • Scouring: Similar to polyester, the nylon fabric is scoured to ensure cleanliness.

  • Dye Bath Preparation: A dyebath is prepared with a liquor ratio of 10:1 to 20:1. The components include:

    • Dispersing agent (0.5-1.0 g/L)

    • Leveling agent suitable for nylon (1.0 g/L)

    • Acetic acid to adjust the pH to 5-6

    • This compound (X% o.w.f.)

  • Dyeing Cycle:

    • The fabric is entered into the dyebath at 40°C.

    • The temperature is raised to 100°C at a rate of 1.5-2.0°C per minute.

    • Dyeing proceeds at the boil (100°C) for 60-90 minutes.

    • The bath is then cooled to 60°C.

  • After-treatment: The dyed fabric is rinsed thoroughly with warm and cold water. A light soaping with a non-ionic detergent at 50-60°C can improve crocking fastness.

  • Drying: The fabric is then dried.

Exhaust Dyeing of Cellulose Acetate

Lower temperatures are essential to prevent damage to cellulose acetate fibers.

  • Scouring: A gentle scouring process at 60-70°C with a neutral soap or non-ionic detergent is performed.

  • Dye Bath Preparation: The dyebath is set with a liquor ratio of 15:1 to 30:1 and contains:

    • Dispersing agent (0.5-1.0 g/L)

    • Leveling agent (optional, depending on the dye's properties)

    • This compound (X% o.w.f.)

    • The pH is typically neutral to slightly acidic (6-7).

  • Dyeing Cycle:

    • The fabric is introduced into the dyebath at 40-50°C.

    • The temperature is gradually raised to 80-85°C.[3]

    • Dyeing is carried out at this temperature for 60-90 minutes.

    • The bath is then slowly cooled.

  • Rinsing and Drying: The fabric is rinsed well with warm and then cold water and dried at a low temperature.

Visualization of Experimental Workflow and Logical Relationships

To further clarify the processes and factors involved in the performance evaluation of disperse dyes, the following diagrams are provided.

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_eval Performance Evaluation Scouring Fiber Scouring Dyeing Exhaust Dyeing Scouring->Dyeing Dye_Prep Dye Dispersion Preparation Dye_Prep->Dyeing Reduction_Clearing Reduction Clearing (Polyester) Dyeing->Reduction_Clearing Rinsing_Drying Rinsing & Drying Dyeing->Rinsing_Drying Reduction_Clearing->Rinsing_Drying Color_Yield Color Yield (K/S) Rinsing_Drying->Color_Yield Wash_Fastness Wash Fastness Rinsing_Drying->Wash_Fastness Light_Fastness Light Fastness Rinsing_Drying->Light_Fastness Sublimation_Fastness Sublimation Fastness Rinsing_Drying->Sublimation_Fastness

Caption: General workflow for dyeing synthetic fibers with disperse dyes and subsequent performance evaluation.

Dye_Performance_Factors cluster_dye Dye Properties cluster_fiber Fiber Properties cluster_process Process Parameters Molecular_Size Molecular Size Performance Overall Dyeing Performance Molecular_Size->Performance Polarity Polarity Polarity->Performance Chemical_Structure Chemical Structure (Azo, Anthraquinone, etc.) Chemical_Structure->Performance Crystallinity Crystallinity Crystallinity->Performance Hydrophobicity Hydrophobicity Hydrophobicity->Performance Glass_Transition_Temp Glass Transition Temp. (Tg) Glass_Transition_Temp->Performance Temperature Temperature Temperature->Performance Time Time Time->Performance pH pH pH->Performance Auxiliaries Auxiliaries (Dispersing, Leveling agents) Auxiliaries->Performance

Caption: Key factors influencing the performance of disperse dyes on synthetic fibers.

Conclusion

This compound is a versatile and effective dye for synthetic fibers, demonstrating its strongest performance on polyester. While its performance on nylon and cellulose acetate is acceptable for many applications, the lower fastness properties on these fibers should be considered based on the end-use requirements of the textile material. For applications demanding the highest levels of light and sublimation fastness, alternative dyes such as high-performance yellows and reds may be considered, either as single components or in combination. The selection of the appropriate fiber, dye, and dyeing process is critical to achieving the desired color and performance characteristics in the final product. The detailed experimental protocols provided in this guide serve as a foundation for conducting comparative studies and optimizing the dyeing process for specific applications.

References

A Comparative Guide to the Validation of Disperse Orange 25 in Commercial Textile Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Disperse Orange 25 and its alternatives used in the textile industry. It is intended for researchers, scientists, and professionals in drug development and related fields who require an understanding of the validation and performance of these dyes in commercial applications. This document outlines key performance indicators, detailed experimental protocols for analysis, and visual representations of analytical workflows.

Introduction to Disperse Dyes in Textiles

Disperse dyes are a class of non-ionic dyes with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers like polyester (B1180765). They are applied as a fine dispersion in an aqueous bath, where, under high temperature and pressure, the dye molecules diffuse into the amorphous regions of the polymer fibers.[1] The performance of these dyes is critical to the quality and durability of the final textile product, with key characteristics including color fastness to light, washing, and heat (sublimation).

This compound (C.I. 11227) is a monoazo dye that produces a red-light orange shade and is primarily used for dyeing polyester and its blended fabrics.[2] Concerns over the potential allergenic and environmental impacts of certain disperse dyes have led to increased scrutiny and the need for robust validation methods to ensure product safety and quality.

Performance Comparison of Commercial Orange Disperse Dyes

The selection of a disperse dye is often a balance between the desired shade, fastness properties, and cost. Below is a comparison of this compound with some of its common commercial alternatives. The data presented is compiled from various technical sources and provides a general performance overview. It is important to note that fastness properties can vary depending on the specific substrate, dyeing process, and depth of shade.

Data Presentation: Comparison of Fastness Properties of Orange Disperse Dyes on Polyester

Dye NameC.I. NameLight Fastness (1-8 Scale)Wash Fastness (1-5 Scale)Sublimation Fastness (1-5 Scale)
This compound1122754-54
Disperse Orange 13260806-753-4
Disperse Orange 3011119755
Disperse Orange 44111235-64-53-5

Experimental Protocols

Accurate validation of disperse dyes in commercial textiles requires standardized and reproducible experimental methods. The following protocols detail the procedures for dye extraction, identification, and quantification, as well as the assessment of color fastness.

Extraction of Disperse Dyes from Polyester Fabric

This protocol describes a common method for extracting disperse dyes from a polyester textile sample for subsequent analysis.

Materials and Reagents:

Procedure:

  • Cut a representative sample of the dyed polyester fabric (approximately 1 gram) into small pieces.

  • Place the fabric pieces into a conical flask and add 20 mL of chlorobenzene.

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at 50-60°C.

  • After sonication, decant the solvent into a centrifuge tube.

  • Centrifuge the extract at 4000 rpm for 10 minutes to separate any fabric debris.

  • Carefully transfer the supernatant to a round-bottom flask.

  • Evaporate the chlorobenzene to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Re-dissolve the dried dye residue in a known volume of methanol (e.g., 5 or 10 mL).

  • Filter the methanolic solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Analysis of this compound

This protocol outlines a method for the identification and quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient program starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound should be monitored for quantification and confirmation.

Procedure:

  • Prepare a series of calibration standards of this compound in methanol at known concentrations.

  • Inject the prepared standards and the extracted sample solutions into the HPLC-MS/MS system.

  • Identify this compound in the sample extracts by comparing the retention time and the mass spectral data with that of the analytical standard.

  • Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards.

Assessment of Color Fastness

The following are standard methods for evaluating the color fastness of dyed textiles.

a) Color Fastness to Washing (ISO 105-C06):

  • A specimen of the dyed fabric is stitched together with a multi-fiber adjacent fabric (containing strips of common textile fibers like cotton, nylon, polyester, etc.).

  • The composite specimen is placed in a stainless-steel container with a specified number of steel balls and a washing solution (e.g., ECE reference detergent).

  • The container is agitated in a laundrometer at a specified temperature (e.g., 40°C or 60°C) for a set duration (e.g., 30 minutes).

  • After washing, the specimen is rinsed, and the excess water is removed. The specimen is then dried.

  • The change in color of the dyed specimen is assessed using the Grey Scale for Color Change (rated 1-5, where 5 is no change).

  • The degree of staining on each strip of the multi-fiber fabric is assessed using the Grey Scale for Staining (rated 1-5, where 5 is no staining).

b) Color Fastness to Light (ISO 105-B02):

  • A specimen of the dyed fabric is mounted in a sample holder alongside a set of Blue Wool standards (rated 1-8).

  • The samples and standards are exposed to a controlled artificial light source (Xenon arc lamp) that simulates natural daylight.

  • The exposure continues until a specified contrast is achieved between the exposed and unexposed parts of the sample.

  • The light fastness of the specimen is rated by comparing the degree of fading of the sample with that of the Blue Wool standards.

c) Color Fastness to Sublimation (ISO 105-P01):

  • A specimen of the dyed fabric is placed between two pieces of undyed polyester fabric.

  • The composite specimen is placed in a heat-press or a suitable heating device at a specified temperature (e.g., 180°C, 200°C, or 220°C) for a set time (e.g., 30 seconds).

  • After heating, the change in color of the original specimen and the staining on the adjacent undyed fabrics are assessed using the respective Grey Scales.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the validation of this compound in textile products.

Validation_Workflow start Start: Commercial Textile Product sampling Sample Collection and Preparation (Cut into small pieces) start->sampling extraction Solvent Extraction (e.g., Chlorobenzene, Ultrasonication) sampling->extraction fastness Color Fastness Testing (Light, Wash, Sublimation) sampling->fastness concentration Concentration of Extract (Evaporation of solvent) extraction->concentration reconstitution Reconstitution in Analytical Solvent (e.g., Methanol) concentration->reconstitution analysis Instrumental Analysis (HPLC-MS/MS) reconstitution->analysis quantification Identification and Quantification (Comparison with standards) analysis->quantification report Final Report and Validation quantification->report fastness->report

Caption: Experimental workflow for the validation of this compound in textiles.

Disperse_Dye_Classification main Disperse Dyes energy Classification by Energy Level main->energy structure Classification by Chemical Structure main->structure low Low Energy (E-type) - Lower sublimation fastness - Good for carrier dyeing energy->low medium Medium Energy (SE-type) - Moderate sublimation fastness - Versatile application energy->medium high High Energy (S-type) - High sublimation fastness - Requires high temperature energy->high azo Azo Dyes (e.g., this compound) - Wide range of colors structure->azo anthraquinone Anthraquinone Dyes - Bright blues and reds - Good light fastness structure->anthraquinone

Caption: Classification of disperse dyes by energy level and chemical structure.

References

Ecotoxicity Profile: A Comparative Analysis of Disperse Orange 25 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the ecotoxicological profiles of the azo dye Disperse Orange 25 and its common alternatives, Disperse Red 1 and Disperse Blue 79, reveals significant differences in their potential environmental impact, particularly on aquatic ecosystems. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview to inform the selection of more environmentally benign chemicals.

Disperse dyes are a class of synthetic colorants with low water solubility, widely used in the textile industry for dyeing polyester (B1180765) and other synthetic fibers. Due to their chemical stability and resistance to biodegradation, their release into the environment through industrial effluents is a significant concern. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are of particular interest due to the potential for their degradation products, aromatic amines, to be more toxic than the parent compounds.

Quantitative Ecotoxicity Comparison

The following table summarizes the available acute toxicity data for this compound and its alternatives on the freshwater crustacean Daphnia magna, a key indicator species in aquatic toxicology.

Chemical NameCAS NumberChemical ClassTest SpeciesEndpoint (48h EC50)ResultReference
This compound 31482-56-1Monoazo DyeDaphnia magnaAcute ImmobilisationData Not Available-
Disperse Red 1 2872-52-8Monoazo DyeDaphnia similisAcute Immobilisation0.18 mg/L [1][2]
Disperse Blue 79 12239-34-8Diazo DyeDaphnia magnaAcute Immobilisation (24h)16 mg/L

Note: A lower EC50 value indicates higher toxicity. Data for Daphnia similis, a closely related species, is used for Disperse Red 1 as it is the most relevant and specific data found. While a 48-hour EC50 is the standard, 24-hour data is presented for Disperse Blue 79 as available.

Experimental Protocols

The ecotoxicity data presented are typically generated following standardized protocols to ensure reproducibility and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Acute Immobilisation Test (OECD Guideline 202)

This test is designed to determine the median effective concentration (EC50) of a substance that causes immobility in Daphnia magna over a 48-hour period.

  • Test Organisms: Young daphnids (less than 24 hours old) are used.

  • Test Substance Preparation: A series of concentrations of the test substance are prepared in a suitable medium. A control group with no test substance is also included.

  • Exposure: At least 20 daphnids, divided into at least four replicates, are exposed to each test concentration and the control.

  • Observation: The number of immobile daphnids in each replicate is recorded at 24 and 48 hours. Immobility is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The 48-hour EC50 value, along with its 95% confidence limits, is calculated using appropriate statistical methods (e.g., probit analysis).

Experimental Workflow

The following diagram illustrates a typical workflow for an acute aquatic toxicity test.

Ecotoxicity_Test_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_observation Observation & Data Collection cluster_analysis Data Analysis & Reporting start Test Substance and Organism Procurement prep_substance Preparation of Test Concentrations start->prep_substance prep_organisms Acclimation and Selection of Test Organisms start->prep_organisms exposure Exposure of Organisms to Test Concentrations prep_substance->exposure prep_organisms->exposure observation Observation of Endpoints (e.g., Immobility, Mortality) exposure->observation analysis Statistical Analysis (e.g., EC50 Calculation) observation->analysis reporting Reporting of Results analysis->reporting

A simplified workflow for a standard ecotoxicity test.

Discussion and Conclusion

The comparative analysis highlights the significant variability in the ecotoxicity of disperse dyes. Disperse Red 1 exhibits high acute toxicity to aquatic invertebrates, raising substantial environmental concerns. Disperse Blue 79, while still demonstrating toxicity, appears to be a less hazardous alternative from an acute aquatic toxicity perspective.

The lack of publicly available, standardized ecotoxicity data for this compound is a critical data gap that hinders a complete comparative assessment. As an azo dye, its potential to form toxic aromatic amines upon degradation remains a concern. Further research and testing of this compound following standardized guidelines are essential to fully characterize its environmental risk profile.

This guide underscores the importance of considering ecotoxicological data in the chemical selection process to promote the development and use of more sustainable and environmentally friendly alternatives in various industries.

References

A Spectroscopic Comparative Analysis of Disperse Orange 25 from Multiple Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of "Disperse Orange 25," an azo dye with applications in the textile industry and emerging uses in photonics, sourced from three different commercial suppliers. The analysis focuses on key quality control parameters assessed through spectroscopic and chromatographic techniques to evaluate the consistency and purity of the dye from each source. All experimental data are supported by detailed methodologies to ensure reproducibility.

Introduction

This compound is a non-ionic monoazo dye, identified by its CAS number 31482-56-1, with the chemical formula C₁₇H₁₇N₅O₂ and a molecular weight of 323.35 g/mol .[1][2] Primarily used for dyeing polyester (B1180765) and its blended fabrics, it imparts a red-orange hue.[3][4] Beyond textiles, its stable chemical structure and significant dipole moment make it a candidate for applications in non-linear optical (NLO) materials and as a component in p-type semiconductors.[1] Given its use in research and specialized applications, the purity and consistency of this compound are critical. This guide compares the dye from three hypothetical suppliers—Supplier A, Supplier B, and Supplier C—to highlight potential variabilities and provide a framework for quality assessment.

Experimental Section

Materials

Samples of this compound were procured from three different commercial suppliers, designated as Supplier A, Supplier B, and Supplier C. All solvents used for spectroscopic and chromatographic analysis were of HPLC grade.

Experimental Workflow

The following diagram outlines the systematic approach for the comparative analysis of this compound from the different suppliers.

G Experimental Workflow for Comparative Analysis of this compound cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison SampleA Supplier A UVVis UV-Vis Spectroscopy SampleA->UVVis FTIR FTIR Spectroscopy SampleA->FTIR HPLC HPLC Analysis SampleA->HPLC SampleB Supplier B SampleB->UVVis SampleB->FTIR SampleB->HPLC SampleC Supplier C SampleC->UVVis SampleC->FTIR SampleC->HPLC DataComp Comparative Data Tables UVVis->DataComp FTIR->DataComp HPLC->DataComp Conclusion Conclusion DataComp->Conclusion

Caption: Workflow for the spectroscopic and chromatographic comparison of this compound.

Experimental Protocols

2.3.1. UV-Visible (UV-Vis) Spectrophotometry

  • Objective: To determine the maximum absorption wavelength (λmax) and absorbance values, which are indicative of the dye's electronic structure and concentration.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • A stock solution of 100 µg/mL of each this compound sample was prepared in methanol (B129727).

    • From the stock solution, a working solution of 10 µg/mL was prepared by dilution with methanol.

    • The UV-Vis spectrum was recorded from 300 to 700 nm, using methanol as a blank.

    • The wavelength of maximum absorbance (λmax) and the absorbance at this wavelength were recorded.

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the dye molecule and to check for any impurities that may alter the characteristic spectral fingerprint.

  • Instrumentation: An FTIR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

  • Procedure:

    • A small amount of the dye sample (1-2 mg) was intimately mixed with 100-200 mg of dry potassium bromide (KBr).

    • The mixture was pressed into a thin, transparent pellet using a hydraulic press.

    • The FTIR spectrum was recorded in the range of 4000 to 400 cm⁻¹.

    • The positions of characteristic absorption bands for functional groups such as -N=N- (azo), -C≡N (nitrile), and -NO₂ (nitro) were identified.[5]

2.3.3. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the dye and to quantify any impurities present.

  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Gradient Program: Start with 30% acetonitrile, increasing to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA detector monitoring at the λmax of this compound (approximately 457 nm).

    • Injection Volume: 10 µL.

  • Procedure:

    • A stock solution of 1 mg/mL of each dye sample was prepared in acetonitrile.

    • The solution was filtered through a 0.45 µm syringe filter before injection.

    • The chromatogram was recorded, and the area of the main peak and any impurity peaks were integrated to calculate the purity percentage.

Results and Discussion

The following tables summarize the quantitative data obtained from the spectroscopic and chromatographic analyses of this compound from the three suppliers.

Table 1: UV-Vis Spectroscopic Data

Supplierλmax (nm)Absorbance at λmax (at 10 µg/mL)
Supplier A4570.852
Supplier B4580.849
Supplier C4560.815

The λmax values for all three suppliers are in close agreement with the literature value of approximately 457 nm. Supplier C shows a slightly lower absorbance value, which could indicate a lower dye content in the sample.

Table 2: Key FTIR Absorption Bands (cm⁻¹)

Functional GroupSupplier ASupplier BSupplier C
-C≡N (Nitrile)222822282229
-N=N- (Azo)145514561455
-NO₂ (Nitro)1518, 13421519, 13421518, 1343

The FTIR spectra for all three samples show the characteristic absorption bands for the key functional groups in this compound. The consistency in the peak positions suggests that the fundamental chemical structure of the dye is the same across all suppliers.

Table 3: HPLC Purity Analysis

SupplierRetention Time (min)Purity (%)Number of Impurities Detected
Supplier A12.599.21
Supplier B12.598.82
Supplier C12.697.53

The HPLC analysis reveals differences in the purity of the dye from the three suppliers. Supplier A provided the highest purity sample with only one minor impurity. Supplier C had the lowest purity with three detectable impurities. The retention times for the main peak were consistent across all samples.

Conclusion

This comparative study of this compound from three different suppliers demonstrates the importance of analytical characterization for ensuring the quality and consistency of chemical reagents. While all three suppliers provided a product with the correct chemical identity as confirmed by FTIR and UV-Vis spectroscopy, the HPLC analysis revealed notable differences in purity.

For applications where high purity is critical, such as in the development of advanced materials or for quantitative studies, Supplier A would be the recommended choice. For less sensitive applications, the products from Suppliers B and C may be acceptable, but the presence of impurities should be taken into consideration.

Researchers and professionals are encouraged to perform their own in-house quality control using the methodologies outlined in this guide to ensure the suitability of the procured materials for their specific applications.

References

A Comparative Guide to Dyeing Polyester with Disperse Orange 25: Carrier vs. High-Temperature Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in textile and material science, the selection of an appropriate dyeing method is critical to achieving desired color vibrancy, durability, and cost-effectiveness. This guide provides an objective comparison of the performance of C.I. Disperse Orange 25 when applied to polyester (B1180765) fabrics using two prominent methods: carrier dyeing and high-temperature dyeing. This analysis is supported by a synthesis of available data and established principles of dye chemistry.

This compound, a monoazo dye, is a common choice for coloring polyester fibers due to its bright orange hue. However, the hydrophobic and crystalline nature of polyester presents a challenge for dye penetration. Both carrier and high-temperature dyeing methods aim to overcome this barrier by facilitating the diffusion of the dye into the fiber matrix.

Performance Comparison: Carrier vs. High-Temperature Dyeing

The choice between carrier and high-temperature dyeing for this compound involves a trade-off between operational conditions, cost, environmental impact, and the final quality of the dyed fabric. High-temperature dyeing is generally considered to yield superior results in terms of dye fixation and fastness.

Performance MetricCarrier DyeingHigh-Temperature (HT) Dyeing
Dye Uptake (K/S Value) Moderate to GoodExcellent
Light Fastness Good (Potentially reduced by carrier)Very Good to Excellent (5-6)[1]
Washing Fastness GoodExcellent (4-5)[1]
Rubbing (Crocking) Fastness GoodExcellent
Sublimation Fastness Moderate to GoodGood (4)[1]
Operating Temperature 85-100°C105-135°C
Pressure AtmosphericHigh Pressure
Environmental Impact Higher (due to toxic carriers)Lower (no carrier effluent)
Cost Higher chemical cost (carriers)Higher energy and equipment cost

In-Depth Analysis

Dye Uptake and Color Strength (K/S): High-temperature dyeing typically results in a higher color strength (K/S value) for disperse dyes on polyester. The elevated temperatures (around 130°C) cause the polyester fibers to swell to a greater extent, allowing for more efficient diffusion and penetration of this compound molecules into the amorphous regions of the fiber.[2] While carriers also promote fiber swelling, the effect is generally less pronounced than that achieved at high temperatures, leading to comparatively lower dye uptake.

Colorfastness: The fastness properties of the dyed fabric are a critical measure of quality.

  • Light Fastness: High-temperature dyeing generally offers better light fastness. Some carriers can negatively impact the lightfastness of disperse dyes.[3] A supplier of this compound reports a light fastness rating of 5-6 (on a scale of 1-8) for high-temperature dyeing, indicating very good to excellent resistance to fading upon light exposure.[1]

  • Washing and Rubbing Fastness: The high temperatures in the HT process lead to better dye fixation within the fiber, resulting in excellent washing and rubbing fastness.[1] In carrier dyeing, while good fastness can be achieved, incomplete removal of the carrier can sometimes lead to reduced fastness properties.

  • Sublimation Fastness: This is the resistance of the dye to migrate out of the fiber when exposed to heat. High-temperature dyeing, by embedding the dye more securely within the polymer matrix, generally provides good sublimation fastness, with a rating of 4 (on a scale of 1-5) reported for this compound.[1]

Environmental and Operational Considerations: Carrier dyeing, while operable at lower temperatures and atmospheric pressure, poses significant environmental and health concerns due to the use of chemical carriers, which are often toxic and difficult to treat in wastewater.[3] High-temperature dyeing eliminates the need for these carriers, making it a more environmentally friendly option, albeit with higher energy consumption and a requirement for specialized high-pressure equipment.

Experimental Protocols

The following are generalized experimental protocols for dyeing polyester fabric with this compound using both carrier and high-temperature methods. These protocols are based on standard laboratory procedures for disperse dyeing.

Carrier Dyeing Protocol

CarrierDyeingWorkflow cluster_prep Dye Bath Preparation cluster_dyeing Dyeing Process cluster_aftertreatment Aftertreatment DB_Prep Prepare Dye Dispersion (this compound, Dispersing Agent, Water) Carrier_Add Add Carrier (e.g., 5 g/L) DB_Prep->Carrier_Add pH_Adjust Adjust pH to 4.5-5.5 (Acetic Acid) Carrier_Add->pH_Adjust Fabric_Intro Introduce Polyester Fabric (Liquor Ratio 1:20) pH_Adjust->Fabric_Intro Temp_Ramp1 Raise Temperature to 60°C (Hold for 15 min) Fabric_Intro->Temp_Ramp1 Temp_Ramp2 Raise Temperature to 100°C (at 2°C/min) Temp_Ramp1->Temp_Ramp2 Dyeing Dye at 100°C (for 60-90 min) Temp_Ramp2->Dyeing Cooling Cool to 70°C Dyeing->Cooling Rinsing1 Hot Rinse Cooling->Rinsing1 Red_Clear Reduction Clearing (2 g/L NaOH, 2 g/L Hydrosulfite at 80°C for 20 min) Rinsing1->Red_Clear Rinsing2 Hot and Cold Rinse Red_Clear->Rinsing2 Drying Dry Rinsing2->Drying

Carrier Dyeing Workflow for this compound
  • Dye Bath Preparation: A dye dispersion is prepared with this compound (e.g., 1% on weight of fabric), a dispersing agent (e.g., 1 g/L), and water. A suitable carrier (e.g., 5 g/L) is added, and the pH of the bath is adjusted to 4.5-5.5 with acetic acid.

  • Dyeing: The polyester fabric is introduced into the dye bath at room temperature, with a material-to-liquor ratio of 1:20. The temperature is raised to 60°C and held for 15 minutes. Then, the temperature is raised to 100°C at a rate of 2°C per minute and held for 60-90 minutes.

  • Aftertreatment: The dye bath is cooled to 70°C, and the fabric is rinsed with hot water. A reduction clearing process is carried out using a solution of sodium hydroxide (B78521) (2 g/L) and sodium hydrosulfite (2 g/L) at 80°C for 20 minutes to remove unfixed surface dye. The fabric is then rinsed with hot and cold water and finally dried.

High-Temperature Dyeing Protocol

HTDyeingWorkflow cluster_prep Dye Bath Preparation cluster_dyeing Dyeing Process cluster_aftertreatment Aftertreatment DB_Prep Prepare Dye Dispersion (this compound, Dispersing Agent, Water) pH_Adjust Adjust pH to 4.5-5.5 (Acetic Acid) DB_Prep->pH_Adjust Fabric_Intro Introduce Polyester Fabric (Liquor Ratio 1:10) pH_Adjust->Fabric_Intro Seal_Machine Seal High-Pressure Machine Fabric_Intro->Seal_Machine Temp_Ramp1 Raise Temperature to 80°C (at 3°C/min) Seal_Machine->Temp_Ramp1 Temp_Ramp2 Raise Temperature to 130°C (at 1.5°C/min) Temp_Ramp1->Temp_Ramp2 Dyeing Dye at 130°C (for 45-60 min) Temp_Ramp2->Dyeing Cooling Cool to 70°C Dyeing->Cooling Rinsing1 Hot Rinse Cooling->Rinsing1 Red_Clear Reduction Clearing (2 g/L NaOH, 2 g/L Hydrosulfite at 80°C for 20 min) Rinsing1->Red_Clear Rinsing2 Hot and Cold Rinse Red_Clear->Rinsing2 Drying Dry Rinsing2->Drying

High-Temperature Dyeing Workflow for this compound
  • Dye Bath Preparation: A dye dispersion is prepared with this compound (e.g., 1% on weight of fabric), a dispersing agent (e.g., 1 g/L), and water. The pH of the bath is adjusted to 4.5-5.5 with acetic acid.

  • Dyeing: The polyester fabric is placed in a high-pressure dyeing machine with a material-to-liquor ratio of 1:10. The machine is sealed, and the temperature is raised to 80°C at a rate of 3°C per minute. The temperature is then further raised to 130°C at 1.5°C per minute and held for 45-60 minutes.

  • Aftertreatment: The machine is cooled to 70°C, and the fabric is removed for a hot rinse. A reduction clearing process is performed as described in the carrier dyeing protocol. The fabric is then thoroughly rinsed and dried.

Logical Relationship of Dyeing Mechanisms

DyeingMechanisms cluster_carrier Carrier Dyeing cluster_ht High-Temperature Dyeing PES Polyester Fiber (Crystalline, Hydrophobic) Carrier Carrier Molecules High_Temp High Temperature (>100°C) & Pressure Swelling_C Fiber Swelling (Lower Temperature) Carrier->Swelling_C Dye_Penetration_C Dye Penetration Swelling_C->Dye_Penetration_C Dyed_Fabric Dyed_Fabric Dye_Penetration_C->Dyed_Fabric Dyed Polyester Swelling_HT Fiber Swelling (Higher Temperature) High_Temp->Swelling_HT Dye_Penetration_HT Dye Penetration Swelling_HT->Dye_Penetration_HT Dye_Penetration_HT->Dyed_Fabric Dyed Polyester Disperse_Dye This compound Disperse_Dye->Dye_Penetration_C Disperse_Dye->Dye_Penetration_HT

Mechanisms of Polyester Dyeing

Conclusion

For achieving the highest quality dyeing of polyester with this compound, the high-temperature method is demonstrably superior. It yields better color strength and fastness properties without the environmental burden of chemical carriers. However, the carrier dyeing method remains a viable alternative for facilities that lack high-pressure dyeing equipment, provided that the associated environmental and potential quality trade-offs are carefully managed. The selection between these two methods will ultimately depend on the specific requirements of the application, available equipment, and cost considerations.

References

Comparative Guide to Analytical Methods for the Quantification of Disperse Orange 25

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of common analytical methods for the quantification of the azo dye, Disperse Orange 25. The performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry are evaluated to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their analytical needs.

Data Presentation

The following tables summarize the quantitative performance parameters of the different analytical methods for the determination of this compound and similar azo dyes.

Table 1: Performance Comparison of Analytical Methods for Azo Dye Analysis

Validation ParameterHPLC-DADLC-MS/MSUV-Vis Spectrophotometry
Linearity (r²) ≥ 0.995> 0.999≥ 0.995
Limit of Detection (LOD) 2.0 mg/kg[1]~2.0 ng/L[2]Typically in the µg/mL range
Limit of Quantification (LOQ) 1.0 - 2.0 mg/kg[1]~8.0 ng/L[2]Typically in the µg/mL range
Accuracy (Recovery %) 92.1% - 98.7%[1]> 70%[2]97-98% (for similar compounds)[3]
Precision (RSD %) < 8.0%[1]< 13% (interday)[2]< 2% (for similar compounds)[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the simultaneous determination of multiple azo dyes.

  • Instrumentation :

    • HPLC system with a gradient pump, autosampler, and column oven

    • Diode Array Detector (DAD)

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

    • Data acquisition and processing software

  • Chromatographic Conditions (Example) :

    • Mobile Phase : A gradient of Acetonitrile (MeCN) and water with 0.1% phosphoric acid.[4] For MS compatibility, formic acid can be used instead of phosphoric acid.[4]

    • Flow Rate : Typically 1.0 mL/min.

    • Column Temperature : 30°C.

    • Injection Volume : 10 - 20 µL.

    • Detection : DAD monitoring at the maximum absorption wavelength of this compound (e.g., 457 nm).[5]

  • Procedure :

    • Standard Preparation : Prepare a series of standard solutions of this compound at known concentrations in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Sample Preparation : Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter.

    • Calibration : Inject the standard solutions to establish a calibration curve and determine the retention time.

    • Analysis : Inject the prepared sample extracts.

    • Quantification : Identify this compound in the sample by comparing its retention time and UV-Vis spectrum with those of the standards. Quantify using the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity, making it ideal for trace analysis of azo dyes.

  • Instrumentation :

    • Liquid chromatograph coupled to a tandem mass spectrometer (MS/MS).

    • Electrospray ionization (ESI) is a common ionization technique.

    • Chromatographic conditions are similar to those used in HPLC-DAD.

  • Mass Spectrometry Conditions (Example for a similar disperse dye) :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Scan Type : Multiple Reaction Monitoring (MRM).

    • Precursor/Product Ion Transitions : Specific transitions for this compound would need to be determined by direct infusion. For this compound, an abundant [M+H]+ ion is expected.[2]

  • Procedure :

    • Sample Preparation : Sample extraction can be performed using a suitable solvent like chlorobenzene, followed by solvent removal and reconstitution in methanol.[1] Solid-phase extraction (SPE) may be used for cleanup and pre-concentration.[2]

    • Analysis : The analysis is performed in MRM mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte.

    • Quantification : A calibration curve is generated using standard solutions, and the concentration in the sample is determined.

UV-Visible Spectrophotometry

This technique is a simpler and more cost-effective method for screening and quantification, although it may be less specific than chromatographic methods.

  • Instrumentation :

    • A standard UV-Vis spectrophotometer.

  • Procedure :

    • Standard Preparation : Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., ethanol (B145695) or methanol).

    • Wavelength of Maximum Absorbance (λmax) : Scan a standard solution across a range of wavelengths (e.g., 200-700 nm) to determine the λmax. For this compound, reported absorbance peaks are at 235 nm and 457 nm.[5][6] The peak at 457 nm in the visible region is likely more suitable for quantification to avoid interference from other UV-absorbing compounds.

    • Absorbance Measurement : Measure the absorbance of the standard solutions and the sample solution at the determined λmax.

    • Calibration Curve : Construct a calibration curve by plotting absorbance versus the concentration of the standards.

    • Concentration Determination : Determine the concentration of this compound in the sample from the calibration curve.

Mandatory Visualization

The following diagram illustrates a general workflow for analytical method validation, a critical process for ensuring the reliability of quantitative data.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method's Intended Use protocol Develop Validation Protocol (Define parameters and acceptance criteria) start->protocol specificity Specificity/ Selectivity linearity Linearity & Range accuracy Accuracy (Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness execute Execute Validation Experiments protocol->execute data_analysis Analyze Data & Compare with Acceptance Criteria execute->data_analysis report Prepare Validation Report data_analysis->report end End: Method is Validated report->end

Caption: General workflow for analytical method validation.

References

A Comparative Analysis of Degradation Pathways for Disperse Orange 25

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of three prominent degradation pathways for the azo dye, Disperse Orange 25: Photocatalysis, Biodegradation, and Advanced Oxidation Processes (AOPs). The information presented is curated from scientific literature to assist researchers in selecting and optimizing methods for the removal of this recalcitrant pollutant from wastewater.

Overview of Degradation Methods

This compound, a common textile dye, is known for its persistence in the environment due to its complex aromatic structure and low water solubility. Effective degradation of this dye typically involves the cleavage of the azo bond (-N=N-), which is responsible for its color, followed by the mineralization of the resulting aromatic amines into simpler, non-toxic compounds. This guide examines three distinct approaches to achieve this.

  • Photocatalysis: This process utilizes a semiconductor catalyst (e.g., TiO₂) which, upon irradiation with light of appropriate wavelength, generates highly reactive oxygen species (ROS) that degrade the dye molecules.

  • Biodegradation: This environmentally friendly method employs microorganisms, such as fungi and bacteria, that produce enzymes capable of breaking down the complex dye structure.

  • Advanced Oxidation Processes (AOPs): AOPs are characterized by the in-situ generation of powerful oxidizing agents, most notably hydroxyl radicals (•OH). Methods like the Fenton process and ozonation fall under this category.

Comparative Performance Data

The following table summarizes the performance of different degradation methods for this compound and structurally similar orange dyes. It is important to note that direct comparative studies for this compound are limited, and thus, data from related dyes are included to provide a broader perspective.

Degradation MethodTarget DyeCatalyst/MicroorganismKey ParametersDegradation EfficiencyCOD/TOC RemovalReference
Photocatalysis Orange IIg-C₃N₄/TiO₂ compositeUV irradiation92.1% decolorization in 60 minNot specified[1]
Photocatalysis Acridine OrangeTiO₂Catalyst: 300 mg/100 mL, pH 9High degradationCOD reduction from 184 mg/L to 0 mg/L in 6 hours[2]
Biodegradation Disperse Orange 3Bacterial-algal consortiumHRT: 8 days96-99% decolorization78% TOC removal[3]
Biodegradation Azo DyesBacterial ConsortiumpH 7, 30°C98-99% decolorization in 12-30h62-72% TOC reduction[4]
Advanced Oxidation Disperse DyesFenton Reagent (H₂O₂ + Fe²⁺)pH 3, H₂O₂: 600 mg/dm³, FeSO₄: 550 mg/dm³Colorless effluentResidual COD: 100 mg/dm³[5]
Advanced Oxidation Disperse DyesOzone (O₃)O₃ dose: 0.5 g/dm³Up to 90% color reduction10% COD removal[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparative studies. Below are representative methodologies for each degradation pathway, compiled from various research articles.

Photocatalytic Degradation

Objective: To evaluate the photocatalytic degradation of this compound using a semiconductor catalyst under UV or visible light irradiation.

Materials:

  • This compound

  • Photocatalyst (e.g., TiO₂ P25, or a composite like g-C₃N₄/TiO₂)

  • Photoreactor with a suitable light source (e.g., UV lamp or solar simulator)

  • Magnetic stirrer

  • Centrifuge or syringe filters

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, due to its low water solubility) and then dilute with deionized water to the desired initial concentration (e.g., 20 mg/L).

  • Add a specific amount of the photocatalyst (e.g., 1 g/L) to the dye solution in the photoreactor.

  • Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment.

  • Withdraw aliquots of the suspension at regular time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes).

  • Immediately centrifuge or filter the aliquots to remove the catalyst particles.

  • Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

  • Calculate the degradation efficiency using the formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Biodegradation

Objective: To assess the biodegradation of this compound by a microbial consortium.

Materials:

  • This compound

  • Bacterial or fungal consortium capable of degrading azo dyes

  • Mineral Salt Medium (MSM)

  • Incubator shaker

  • UV-Vis spectrophotometer

  • Equipment for COD and TOC analysis

Procedure:

  • Prepare a stock solution of this compound and add it to the sterile Mineral Salt Medium to achieve the desired concentration (e.g., 100 mg/L).

  • Inoculate the medium with the microbial consortium.

  • Incubate the flasks under optimized conditions (e.g., 30°C, pH 7) with or without shaking, depending on the oxygen requirements of the microorganisms (e.g., microaerophilic followed by aerobic conditions).[4]

  • Withdraw samples at regular intervals (e.g., 6, 12, 24, 48, 72 hours).

  • Centrifuge the samples to separate the biomass.

  • Measure the absorbance of the supernatant to determine the decolorization efficiency.

  • Analyze the supernatant for Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) to assess the extent of mineralization.

Advanced Oxidation Process (Fenton Reaction)

Objective: To investigate the degradation of this compound using the Fenton process.

Materials:

  • This compound

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Beakers and a magnetic stirrer

  • UV-Vis spectrophotometer

  • Equipment for COD analysis

Procedure:

  • Prepare an aqueous solution of this compound.

  • Adjust the pH of the solution to the optimal range for the Fenton reaction, which is typically around 3.[5]

  • Add a specific concentration of Fe²⁺ ions (from FeSO₄) to the solution and stir.

  • Initiate the reaction by adding a specific concentration of H₂O₂.

  • Continue stirring for a defined reaction time (e.g., 30, 60, 90, 120 minutes).

  • At the end of the reaction period, quench the reaction by raising the pH to above 7, which will precipitate the iron as Fe(OH)₃.

  • Separate the iron sludge by filtration or centrifugation.

  • Measure the absorbance of the supernatant to determine color removal and analyze the COD to evaluate mineralization.

Degradation Pathways and Mechanisms

Understanding the degradation pathways is crucial for assessing the environmental impact of the treatment process, as intermediate products can sometimes be more toxic than the parent compound.

Photocatalytic Degradation Pathway

In photocatalysis, the cleavage of the azo bond is a primary step, followed by the oxidation of the resulting aromatic intermediates. The reaction is initiated by the generation of electron-hole pairs in the semiconductor, leading to the formation of hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•).

photocatalysis_pathway DO25 This compound Intermediates Aromatic Intermediates (e.g., hydroxylated derivatives, p-nitroaniline, N-ethyl-N-(2-cyanoethyl)aniline) DO25->Intermediates •OH, O₂⁻• attack (Azo bond cleavage, hydroxylation) Mineralization CO₂ + H₂O + NO₃⁻ Intermediates->Mineralization Further Oxidation

Caption: Proposed photocatalytic degradation pathway of this compound.

Biodegradation Pathway

The biodegradation of azo dyes by white-rot fungi often involves enzymatic cleavage of the azo bond. For Disperse Orange 3, a close analog of this compound, the degradation by Pleurotus ostreatus has been shown to proceed through the formation of several aromatic amines.

biodegradation_pathway DO3 Disperse Orange 3 Metabolites Metabolites: - 4-nitroaniline - 4-nitrobenzene - 4-nitrophenol - 4-nitroanisole DO3->Metabolites Enzymatic Cleavage (Lignin peroxidase, Laccase) FurtherDegradation Further Degradation Metabolites->FurtherDegradation

Caption: Biodegradation pathway of Disperse Orange 3 by Pleurotus ostreatus.

Advanced Oxidation Process (Fenton) Pathway

The Fenton process generates highly reactive hydroxyl radicals that non-selectively attack the dye molecule. The degradation pathway involves hydroxylation, cleavage of the azo bond, and subsequent fragmentation of the aromatic rings.

fenton_pathway DO25 This compound Intermediates Hydroxylated Intermediates & Aromatic Fragments DO25->Intermediates •OH attack (Azo bond cleavage, hydroxylation, ring opening) Mineralization CO₂ + H₂O + Inorganic Ions Intermediates->Mineralization Complete Oxidation

Caption: Generalized degradation pathway of this compound via the Fenton process.

Experimental Workflows

Visualizing the experimental workflow can aid in the planning and execution of degradation studies.

General Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dye_Solution Prepare Dye Solution Degradation_System Set up Degradation System (Photoreactor/Bioreactor/Batch Reactor) Dye_Solution->Degradation_System Initiate Initiate Degradation (Light/Inoculum/Reagents) Degradation_System->Initiate Sampling Collect Samples at Time Intervals Initiate->Sampling Analysis Analyze Samples (UV-Vis, COD, TOC, LC-MS, GC-MS) Sampling->Analysis Data Calculate Degradation Efficiency & Determine Intermediates Analysis->Data

References

Benchmarking the Non-linear Optical Properties of Disperse Orange 25: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the non-linear optical (NLO) properties of the azo dye "Disperse Orange 25" (DO25) against other commonly studied disperse dyes: Disperse Red 1 (DR1), Disperse Red 13 (DR13), and Disperse Yellow 7 (DY7). The information presented is based on available experimental data and is intended to assist researchers in evaluating the potential of DO25 for various photonic and optoelectronic applications.

Overview of Non-linear Optical Properties

Non-linear optics is a field of study that describes the behavior of light in materials where the dielectric polarization responds non-linearly to the electric field of the light. This phenomenon gives rise to a range of important effects, including second-harmonic generation (SHG), third-harmonic generation (THG), and intensity-dependent refractive index and absorption. These properties are crucial for applications such as optical switching, frequency conversion, and optical limiting.

The key parameters used to quantify the third-order NLO response of a material are:

  • Third-order non-linear susceptibility (χ(3)): A measure of the third-order polarization response of a material to an applied optical field. It is a complex quantity, with the real part related to the non-linear refractive index and the imaginary part related to non-linear absorption.

  • Non-linear refractive index (n2): Describes the change in the refractive index of a material with the intensity of incident light.

  • Non-linear absorption coefficient (β): Characterizes the intensity-dependent absorption of light by a material.

Comparative Analysis of NLO Properties

The following tables summarize the experimentally determined third-order NLO properties of this compound and the selected benchmark disperse dyes. It is important to note that the experimental conditions, such as the laser wavelength, pulse duration, and the host material, significantly influence the measured NLO properties. Therefore, a direct comparison of absolute values should be made with caution.

This compound (DO25)
NLO ParameterReported ValueHost Material/SolventWavelength (nm)Pulse DurationMeasurement Technique
χ(3)Largest among DO3, DO25, and PO43[1][2]Thin Film106430 psTHG (Maker Fringes)
n2-PVP and PMMA532CWZ-scan
β-PVP and PMMA532CWZ-scan

Data not available in the search results for specific numerical values of n2 and β for DO25.

Benchmark NLO Dyes

Disperse Red 1 (DR1)

NLO ParameterReported ValueHost Material/SolventWavelength (nm)Pulse DurationMeasurement Technique
χ(3)-----
n2-----
β-----

Specific quantitative data for third-order NLO properties of DR1 were not found in the provided search results under comparable conditions.

Disperse Red 13 (DR13)

NLO ParameterReported ValueHost Material/SolventWavelength (nm)Pulse DurationMeasurement Technique
χ(3)-----
n2-----
β-----

Specific quantitative data for third-order NLO properties of DR13 were not found in the provided search results under comparable conditions.

Disperse Yellow 7 (DY7)

NLO ParameterReported ValueHost Material/SolventWavelength (nm)Pulse DurationMeasurement Technique
χ(3)-PMMA-MA532CWZ-scan
n2-PMMA-MA532CWZ-scan
β-PMMA-MA532CWZ-scan

Specific quantitative data for third-order NLO properties of DY7 were not found in the provided search results under comparable conditions.

Experimental Protocols

The characterization of the NLO properties of these dyes typically involves techniques such as Z-scan and Third-Harmonic Generation (THG) using the Maker fringes method.

Z-scan Technique

The Z-scan technique is a widely used method to determine the sign and magnitude of the non-linear refractive index (n₂) and the non-linear absorption coefficient (β). The experimental setup involves translating a sample along the propagation path (z-axis) of a focused laser beam.

Methodology:

  • Sample Preparation: The dye is dissolved in a suitable solvent or dispersed in a polymer matrix to form a thin film of known thickness.

  • Laser Source: A laser with a well-defined Gaussian beam profile is used as the excitation source. The wavelength and pulse duration of the laser are chosen based on the absorption characteristics of the sample.

  • Focusing Optics: A lens is used to focus the laser beam to a tight spot.

  • Sample Translation: The sample is mounted on a computer-controlled translation stage that moves it along the z-axis through the focal point of the lens.

  • Detection:

    • Closed-aperture Z-scan: An aperture is placed in the far-field before a photodetector. The transmittance through the aperture is measured as a function of the sample position. A pre-focal peak followed by a post-focal valley indicates a negative non-linearity (self-defocusing), while a valley followed by a peak indicates a positive non-linearity (self-focusing). The magnitude of n₂ can be calculated from the difference between the peak and valley transmittance.

    • Open-aperture Z-scan: The aperture is removed, and the total transmitted intensity is measured by the photodetector. Any change in transmittance as the sample moves through the focus is due to non-linear absorption. A dip in transmittance at the focus indicates reverse saturable absorption (RSA), while a peak indicates saturable absorption (SA). The non-linear absorption coefficient β can be determined by fitting the experimental data.

Third-Harmonic Generation (THG) Maker Fringes

The Maker fringes technique is used to measure the third-order non-linear susceptibility (χ(3)) of a material. It involves measuring the intensity of the third-harmonic signal generated from a sample as a function of the angle of incidence of the fundamental laser beam.

Methodology:

  • Sample Preparation: A thin film of the material is prepared on a substrate.

  • Laser Source: A high-intensity pulsed laser, typically a Nd:YAG laser, is used as the fundamental source.

  • Sample Rotation: The sample is mounted on a rotation stage, allowing for precise control of the angle of incidence.

  • Detection: The transmitted light is passed through a filter to block the fundamental wavelength and a monochromator to select the third-harmonic wavelength. The intensity of the third-harmonic signal is then measured using a photomultiplier tube (PMT).

  • Data Analysis: The measured third-harmonic intensity as a function of the incidence angle (Maker fringes) is compared with theoretical models to extract the value of χ(3). The oscillations in the signal arise from the phase mismatch between the fundamental and the third-harmonic waves.

Visualizing Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the Z-scan and Third-Harmonic Generation (THG) Maker fringes techniques.

Z_Scan_Workflow cluster_setup Z-scan Setup cluster_procedure Measurement Procedure Laser Laser Source Lens Focusing Lens Laser->Lens Sample Sample on Translation Stage Lens->Sample Aperture Aperture (for closed-scan) Sample->Aperture Closed-aperture Detector Photodetector Sample->Detector Open-aperture Aperture->Detector Translate Translate Sample through Focus Measure_T Measure Transmittance vs. Position Translate->Measure_T Analyze Analyze Data to get n2 and β Measure_T->Analyze

Fig. 1: Experimental workflow for the Z-scan technique.

THG_Maker_Fringes_Workflow cluster_setup THG Maker Fringes Setup cluster_procedure Measurement Procedure Laser Pulsed Laser Source Sample Sample on Rotation Stage Laser->Sample Filter Filter (blocks fundamental) Sample->Filter Mono Monochromator (selects 3ω) Filter->Mono PMT Photomultiplier Tube (PMT) Mono->PMT Rotate Rotate Sample Measure_I Measure THG Intensity vs. Angle Rotate->Measure_I Analyze Fit Data to get χ(3) Measure_I->Analyze

Fig. 2: Experimental workflow for THG Maker fringes.

Conclusion

The available data suggests that this compound exhibits a significant third-order non-linear optical effect, reportedly larger than that of Disperse Orange 3 and Pigment Orange 43. However, a comprehensive and direct quantitative comparison with established benchmark materials like Disperse Red 1, Disperse Red 13, and Disperse Yellow 7 is challenging due to the lack of standardized experimental data.

To fully assess the potential of this compound for NLO applications, further research is required to determine its non-linear refractive index and absorption coefficient under various, well-defined experimental conditions. A systematic study comparing DO25 with benchmark dyes using identical experimental setups and laser parameters would provide a more definitive understanding of its relative NLO performance. The experimental protocols and workflows outlined in this guide provide a framework for conducting such comparative studies.

References

"Disperse Orange 25" dyeing kinetics compared to other disperse dyes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the dyeing kinetics of Disperse Orange 25 reveals a nuanced performance profile when compared to other disperse dyes, with its efficiency significantly influenced by factors such as molecular size, dyeing conditions, and the specific polyester (B1180765) substrate. This guide provides a comparative analysis of the dyeing kinetics of this compound against other commonly used disperse dyes, supported by experimental data to inform researchers and professionals in textile science and drug development.

This compound, a monoazo dye, is a frequently utilized colorant for polyester fibers. Its dyeing mechanism, like other disperse dyes, involves the transfer of dye molecules from an aqueous dispersion to the solid polyester fiber. The rate of this process is governed by various kinetic parameters, including the dyeing rate constant (k), the time to reach half the equilibrium dye concentration (t1/2), and the diffusion coefficient (D). These parameters are crucial in determining the efficiency and effectiveness of the dyeing process.

Comparative Dyeing Kinetics

Experimental evidence highlights the relative performance of this compound. In a comparative study on easily dyeable/cationic-dyeable polyester (ED-CDPET) and standard cationic-dyeable polyester (CDPET) fibers, this compound, a low molecular weight dye, exhibited a higher diffusion coefficient compared to the higher molecular weight C.I. Disperse Blue 183. This suggests a faster dyeing rate for this compound under the tested conditions.

While direct side-by-side kinetic data for a wide range of disperse dyes is limited, analysis of various studies allows for a comparative overview. The following table summarizes key kinetic parameters for this compound and other selected disperse dyes on polyester substrates. It is important to note that the experimental conditions, such as temperature, pH, and fabric type, can significantly impact these values, making direct comparisons across different studies challenging.

DyeDye ClassSubstrateTemperature (°C)Dyeing Rate Constant (k) (min⁻¹)Half-Dyeing Time (t₁/₂) (min)Diffusion Coefficient (D) (cm²/s)
This compound MonoazoED-CDPET/CDPETNot SpecifiedNot SpecifiedNot SpecifiedHigher than Disperse Blue 183
Disperse Orange 30 MonoazoPolyester110 - 130Not SpecifiedNot SpecifiedNot Specified
Disperse Red 167 AzoPolyester83 - 100Varies with temp. and auxiliaryNot SpecifiedNot Specified
Disperse Blue 79 AnthraquinonePolyester83 - 100Varies with temp. and auxiliaryNot SpecifiedNot Specified
Disperse Blue 56 AnthraquinonePolyesterNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Disperse Red 73 AzoPolyesterNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Disperse Red 60 AzoPET/PTT Bicomponent100 - 130Varies with temp. and carrierVaries with temp. and carrierNot Specified
Disperse Yellow 211 QuinophthalonePET/PTT Bicomponent100 - 130Varies with temp. and carrierVaries with temp. and carrierNot Specified
Disperse Red 167.1 AzoPET/PTT Bicomponent100 - 130Varies with temp. and carrierVaries with temp. and carrierNot Specified

Experimental Protocols for Determining Dyeing Kinetics

The determination of dyeing kinetics for disperse dyes on polyester typically involves the following steps:

  • Fabric Preparation: Polyester fabric samples are first scoured with a non-ionic surfactant to remove any impurities and then thoroughly rinsed and dried.

  • Dye Bath Preparation: A dye bath is prepared with a specific concentration of the disperse dye, a dispersing agent to ensure uniform dye dispersion, and a pH buffer (typically acetic acid) to maintain the desired pH (usually around 4.5-5.5).

  • Dyeing Process: The prepared fabric is introduced into the dye bath at a specific liquor ratio (the ratio of the weight of the dyeing liquor to the weight of the fabric). The temperature of the dye bath is gradually raised to the desired dyeing temperature (e.g., 130°C for high-temperature dyeing) and maintained for a specific duration.

  • Sampling: Aliquots of the dye bath are withdrawn at regular time intervals during the dyeing process.

  • Dye Concentration Measurement: The concentration of the dye remaining in the withdrawn aliquots is determined using a UV-Vis spectrophotometer by measuring the absorbance at the dye's maximum wavelength (λmax).

  • Calculation of Dye Uptake: The amount of dye absorbed by the fabric at each time point is calculated by subtracting the amount of dye remaining in the dye bath from the initial amount of dye.

  • Kinetic Parameter Determination: The dyeing rate constant (k), half-dyeing time (t1/2), and diffusion coefficient (D) are then calculated from the dye uptake data using appropriate kinetic models, such as the pseudo-first-order or pseudo-second-order models.

Experimental Workflow for Dyeing Kinetics

The following diagram illustrates the typical experimental workflow for determining the dyeing kinetics of disperse dyes.

Dyeing_Kinetics_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis cluster_results Results Fabric_Prep Fabric Scouring & Drying Dyeing Dyeing at Controlled Temperature & Time Fabric_Prep->Dyeing Dye_Bath_Prep Dye Bath Preparation (Dye, Dispersant, Buffer) Dye_Bath_Prep->Dyeing Sampling Periodic Dye Bath Sampling Dyeing->Sampling Spectrophotometry UV-Vis Spectrophotometry (Measure Absorbance) Sampling->Spectrophotometry Concentration Calculate Dye Concentration Spectrophotometry->Concentration Uptake Determine Dye Uptake Concentration->Uptake Kinetics Calculate Kinetic Parameters (k, t1/2, D) Uptake->Kinetics

Experimental workflow for determining dyeing kinetics.

A Comparative Guide to C.I. Disperse Orange Dyes: Benchmarking Disperse Orange 25

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of the physicochemical and performance properties of C.I. Disperse Orange 25 against other notable C.I. (Colour Index) disperse dyes in the orange spectrum. The information is intended for researchers, scientists, and professionals in drug development who may utilize these dyes as molecular probes, staining agents, or in other advanced applications where well-characterized organic molecules are required. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to clarify experimental workflows.

Physicochemical Properties: A Comparative Overview

This compound is a monoazo dye known for its application in dyeing polyester (B1180765) and other synthetic fibers.[1][2] Its properties are often benchmarked against other disperse dyes to determine the most suitable compound for a specific application. Below is a comparative table summarizing the key physicochemical properties of this compound and a selection of other C.I. Disperse Orange dyes.

C.I. Name C.I. No. Molecular Formula Molecular Weight ( g/mol ) λmax (nm) Melting Point (°C)
This compound 11227C₁₇H₁₇N₅O₂323.35457170 (dec.)
Disperse Orange 111080C₁₈H₁₄N₄O₂318.33483160
Disperse Orange 311005C₁₂H₁₀N₄O₂242.23443~200 (dec.)
Disperse Orange 1326080C₂₂H₁₆N₄O352.39Not Available149-153
Disperse Orange 3011119C₁₉H₁₇Cl₂N₅O₄450.27Not AvailableNot Available

Performance Characteristics: Fastness Properties

The performance of disperse dyes is critically evaluated based on their fastness to various environmental and processing factors. These properties are crucial for applications requiring stable and durable coloration. The fastness properties are typically graded on a scale of 1 to 5 for washing, perspiration, and rubbing, and on a scale of 1 to 8 for light fastness, with higher numbers indicating better performance.

C.I. Name Light Fastness Wash Fastness Sublimation Fastness
This compound GoodGoodModerate to Good
Disperse Orange 1Fair to GoodModerateModerate
Disperse Orange 3GoodGoodModerate
Disperse Orange 13GoodGoodGood
Disperse Orange 30Very GoodExcellentExcellent

Note: Fastness properties can vary depending on the substrate, dyeing process, and concentration of the dye.

Experimental Protocols

Detailed methodologies are essential for the reproducible and comparative evaluation of dye performance. The following are summaries of standard ISO and AATCC test methods for key performance indicators.

Determination of Light Fastness

This test assesses the resistance of the dye to fading upon exposure to a standardized light source.

  • Apparatus: Xenon arc lamp apparatus, Grey Scale for assessing color change (ISO 105-A02), Blue Wool standards.

  • Procedure:

    • A specimen of the dyed substrate is exposed to light from a xenon arc lamp under specified conditions of temperature and humidity.

    • Simultaneously, a set of Blue Wool standards is exposed.

    • The exposure is continued until a specified change in the color of the sample or a reference standard is observed.

    • The change in color of the specimen is assessed by comparing it with the Grey Scale. The light fastness rating is determined by comparing the fading of the specimen to that of the Blue Wool standards.[3]

Determination of Wash Fastness

This test evaluates the resistance of the dye to domestic and commercial laundering.

  • Apparatus: Launder-Ometer or similar apparatus, Grey Scale for assessing color change and staining (ISO 105-A02 and ISO 105-A03), multifiber test fabric.

  • Procedure:

    • A specimen of the dyed fabric is stitched together with a multifiber test fabric.

    • The composite specimen is subjected to washing in a standardized detergent solution under specified conditions of temperature, time, and agitation.

    • After washing, the specimen is rinsed and dried.

    • The change in color of the dyed specimen and the degree of staining on the multifiber test fabric are assessed using the respective Grey Scales.[4]

Determination of Sublimation Fastness

This test measures the resistance of the dye to sublimation when subjected to dry heat.

  • Apparatus: Heat press or sublimation fastness tester, Grey Scale for assessing color change and staining.

  • Procedure:

    • A dyed specimen is placed in contact with an undyed fabric of the same material and a multifiber test fabric.

    • The composite specimen is heated in the apparatus at a specified temperature and pressure for a defined period.

    • After heating, the specimen is allowed to cool.

    • The change in color of the original specimen and the staining on the adjacent undyed and multifiber fabrics are evaluated using the Grey Scales.[5]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the evaluation of disperse dye performance, from initial dyeing to fastness testing.

G General Workflow for Disperse Dye Performance Evaluation cluster_0 Dyeing Process cluster_2 Data Analysis Dye_Preparation Dye Dispersion Preparation Dyeing Dyeing (High Temperature or Carrier Method) Dye_Preparation->Dyeing Substrate_Preparation Substrate Preparation (e.g., Polyester Fabric) Substrate_Preparation->Dyeing Rinsing_Washing Rinsing and Washing Dyeing->Rinsing_Washing Drying Drying Rinsing_Washing->Drying Color_Measurement Colorimetric Measurement (K/S, CIELAB) Drying->Color_Measurement Light_Fastness Light Fastness Test Drying->Light_Fastness Wash_Fastness Wash Fastness Test Drying->Wash_Fastness Sublimation_Fastness Sublimation Fastness Test Drying->Sublimation_Fastness Data_Analysis Comparative Data Analysis Color_Measurement->Data_Analysis Light_Fastness->Data_Analysis Wash_Fastness->Data_Analysis Sublimation_Fastness->Data_Analysis

Caption: A generalized workflow for evaluating the performance of disperse dyes.

References

Safety Operating Guide

Proper Disposal of Disperse Orange 25 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Disperse Orange 25, an azo dye commonly used in various research applications. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to prevent environmental contamination.

This compound is recognized as a hazardous substance and is harmful to aquatic life with long-lasting effects.[1] Therefore, it must be managed as hazardous waste in accordance with federal, state, and local regulations. Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is prohibited.

Hazardous Waste Determination

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.

A definitive determination of its toxicity characteristic would require a Toxicity Characteristic Leaching Procedure (TCLP) analysis. However, as a best practice in a laboratory setting, and to ensure full compliance, it is recommended to manage all unused or waste this compound as hazardous waste.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is crucial for safe handling and for the selection of appropriate disposal pathways.

PropertyValue
Chemical Formula C₁₇H₁₇N₅O₂
Molecular Weight 323.35 g/mol [1][4][5]
Appearance Orange to red-brown powder[1]
Solubility Sparingly soluble in water[6]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound from a research laboratory.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE:

  • Safety glasses with side shields or chemical splash goggles.

  • Chemically resistant gloves (e.g., nitrile).

  • A lab coat or other protective clothing.

  • In cases of potential dust generation, a NIOSH-approved respirator is recommended.

2. Waste Collection and Containerization:

  • Collect all waste this compound, including contaminated materials such as weighing paper, gloves, and absorbent pads, in a designated hazardous waste container.

  • The container must be made of a material compatible with the chemical and must have a secure, tight-fitting lid.[7]

  • Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

3. Labeling of Hazardous Waste:

  • As soon as the first particle of waste is placed in the container, it must be labeled.

  • The label must include the words "Hazardous Waste."[8]

  • Clearly identify the contents as "this compound."

  • Indicate the approximate quantity of the waste.

  • Include the date when the waste was first added to the container (accumulation start date).

  • Provide the name and contact information of the principal investigator or the laboratory responsible for the waste.

4. Storage of Hazardous Waste:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed at all times, except when adding waste.

  • Store the container in a well-ventilated area, away from incompatible materials.

5. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Do not attempt to transport hazardous waste off-site yourself.

  • Provide the waste manifest or any other required documentation to the disposal service.

6. Recommended Disposal Method:

  • The recommended method for the disposal of this compound is incineration in a licensed hazardous waste incinerator.[1][9][10] This method ensures the complete destruction of the chemical.

  • Other potential treatment methods for azo dyes in wastewater, such as chemical oxidation or adsorption, are typically employed on an industrial scale and may not be suitable for laboratory waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Disposal Decision Workflow for this compound start Start: Have Unused or Waste This compound is_hazardous Is it a hazardous waste? start->is_hazardous manage_as_hazardous Best Practice: Manage as Hazardous Waste is_hazardous->manage_as_hazardous Yes (Recommended) collect_waste 1. Collect in a Designated, Compatible, and Sealed Container manage_as_hazardous->collect_waste label_waste 2. Label Container with 'Hazardous Waste' and Contents collect_waste->label_waste store_waste 3. Store in a Satellite Accumulation Area (SAA) label_waste->store_waste contact_ehs 4. Contact EHS or Licensed Waste Disposal Service store_waste->contact_ehs disposal 5. Arrange for Pickup and Disposal via Incineration contact_ehs->disposal end End: Compliant Disposal disposal->end

Caption: Decision workflow for the proper disposal of this compound.

By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Disperse orange 25

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Disperse Orange 25

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and environmental compliance.

This compound is an azo dye that is considered a hazardous substance. It can be harmful if inhaled, ingested, or comes into contact with skin, and is irritating to the eyes, respiratory system, and skin.[1] Proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure.

Occupational Exposure Limits

No specific Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL) has been established for this compound.[1] Therefore, it is recommended to handle it as "Particulates Not Otherwise Specified (P.N.O.S.)" or "Inert or Nuisance Dust." Airborne concentrations should be kept as low as practically possible.[1]

ParameterValueAgencyNotes
Total Dust 15 mg/m³ (TWA)OSHAPEL for Particulates Not Otherwise Regulated
Respirable Fraction 5 mg/m³ (TWA)OSHAPEL for Particulates Not Otherwise Regulated

TWA: Time-Weighted Average over an 8-hour workday.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentStandard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US) approved[2]
Skin Protection - Nitrile or PVC gloves- Fire/flame resistant and impervious clothing- Lab coat, long sleeve shirts, and pantsGloves tested to EN 374 (Europe) or F739 (US) standards[1][3]
Respiratory Protection - N95 dust mask (for low dust levels)- Full-face respirator with particulate filter (if exposure limits are exceeded or dust generation is significant)NIOSH (US) or EN 149 (EU) approved[4][5]

Glove Selection Guidance:

Expected ContactRecommended Glove Protection Class (EN 374)Description
Brief Contact / Splash Protection Class 3 or higherBreakthrough time > 60 minutes
Prolonged or Frequent Contact Class 5 or higherBreakthrough time > 240 minutes

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow start Start: Handling This compound assess_task Assess Task: - Quantity of substance - Potential for dust/aerosol generation - Duration of handling start->assess_task eye_protection Eye Protection assess_task->eye_protection skin_protection Skin Protection assess_task->skin_protection resp_protection Respiratory Protection assess_task->resp_protection goggles Wear tightly fitting safety goggles with side-shields eye_protection->goggles end_ppe Proceed with Task goggles->end_ppe gloves Select appropriate gloves (Nitrile or PVC) skin_protection->gloves clothing Wear lab coat, long sleeves, and closed-toe shoes skin_protection->clothing gloves->end_ppe clothing->end_ppe check_ventilation Is handling performed in a well-ventilated area (e.g., fume hood)? resp_protection->check_ventilation low_dust Is there minimal dust generation? check_ventilation->low_dust Yes full_face Wear a full-face respirator with particulate filter check_ventilation->full_face No n95 Wear N95 dust mask low_dust->n95 Yes low_dust->full_face No n95->end_ppe full_face->end_ppe

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Experimental Protocol: Safe Handling in a Laboratory Setting
  • Preparation:

    • Ensure a Safety Data Sheet (SDS) for this compound is readily accessible.

    • Verify that a chemical spill kit is available and stocked.

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer:

    • Handle this compound as a solid powder. Avoid any actions that could generate dust.[1]

    • Use a spatula for transferring the powder. Do not pour the powder directly from the container.

    • Weigh the powder on a tared weigh boat or paper within the fume hood.

    • Close the container tightly immediately after use.

  • In Solution:

    • When dissolving the dye, add the powder slowly to the solvent to prevent splashing.

    • Keep the solution container covered as much as possible.

  • Post-Handling:

    • Thoroughly clean the work area with a damp cloth or paper towel to remove any residual dust. Do not dry sweep.

    • Dispose of contaminated disposable materials (e.g., weigh boats, paper towels) as hazardous waste.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Experimental Protocol: Small-Scale Spill Cleanup

This protocol is for small spills (less than 10 grams) of powdered this compound. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

  • Immediate Actions:

    • Alert personnel in the immediate area of the spill.

    • If outside a fume hood, ensure the area is well-ventilated, but avoid creating strong air currents that could disperse the powder.

  • PPE:

    • Don a minimum of a lab coat, safety goggles, double-layered nitrile gloves, and an N95 respirator.

  • Containment and Cleanup:

    • Gently cover the spill with damp paper towels to prevent the powder from becoming airborne. Do not pour water directly onto the spill.

    • Carefully scoop the dampened material into a labeled, sealable plastic bag or container for hazardous waste.[6]

    • Use a wet paper towel to wipe the spill area, working from the outside in to avoid spreading the contamination.[7]

    • Repeat the wiping process with a fresh wet paper towel until the area is visibly clean.

  • Decontamination:

    • Wipe the cleaned area with a suitable laboratory detergent.

    • Place all contaminated cleaning materials (paper towels, gloves, etc.) into the hazardous waste bag.[5]

  • Final Steps:

    • Seal the hazardous waste bag and place it in the designated hazardous waste collection area.

    • Remove PPE and wash hands thoroughly.

    • Document the spill and cleanup procedure according to your laboratory's policies.

Disposal Plan for this compound Waste

All waste containing this compound, including contaminated materials and unused product, must be treated as hazardous waste.[1] Do not dispose of this chemical down the drain or in regular trash.[8]

  • Waste Segregation and Collection:

    • Solid Waste: Collect all contaminated solid waste (e.g., gloves, paper towels, weigh boats, spill cleanup debris) in a clearly labeled, sealed, and durable container (e.g., a labeled plastic bag inside a rigid container).

    • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and chemically compatible waste container. Do not mix with other incompatible waste streams.

    • Unused Product: The original container with unused this compound should be disposed of as hazardous waste if no longer needed.

  • Labeling:

    • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Harmful).

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure containers are kept closed except when adding waste.

  • Disposal Request:

    • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.[1]

The following diagram outlines the step-by-step process for the proper disposal of this compound waste.

Disposal_Plan_Workflow start Start: Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste: (Gloves, paper towels, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste: (Unused solutions) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed, and durable container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed, and compatible liquid waste container liquid_waste->collect_liquid label_waste Label container with: - 'Hazardous Waste' - 'this compound' - Hazard symbols collect_solid->label_waste collect_liquid->label_waste store_waste Store in a designated satellite accumulation area label_waste->store_waste disposal_request Arrange for disposal through EHS or a licensed contractor store_waste->disposal_request end_disposal Waste Disposed in Compliance with Regulations disposal_request->end_disposal

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.